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BF738735

Cat. No.: B606050
M. Wt: 426.5 g/mol
InChI Key: IMHZCCZYPHJVMS-UHFFFAOYSA-N
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Description

BF738735 is a potent and selective PI4KIIIβ Inhibitor. This compound displays antiviral property. This compound targets OSBP and inhibit cholesterol shuttling to replication organelles.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C21H19FN4O3S B606050 BF738735

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-fluoro-4-[2-methyl-8-[(3-methylsulfonylphenyl)methylamino]imidazo[1,2-a]pyrazin-3-yl]phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19FN4O3S/c1-13-19(15-6-7-18(27)17(22)11-15)26-9-8-23-20(21(26)25-13)24-12-14-4-3-5-16(10-14)30(2,28)29/h3-11,27H,12H2,1-2H3,(H,23,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IMHZCCZYPHJVMS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N2C=CN=C(C2=N1)NCC3=CC(=CC=C3)S(=O)(=O)C)C4=CC(=C(C=C4)O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19FN4O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

426.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

The Core Mechanism of BF738735: A Technical Guide to a Broad-Spectrum Antiviral Agent

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

BF738735 is a potent and selective small molecule inhibitor of the host cell lipid kinase, phosphatidylinositol 4-kinase III beta (PI4KIIIβ). This technical guide delineates the mechanism of action of this compound, a compound with broad-spectrum antiviral activity against various enteroviruses and rhinoviruses. By targeting a crucial host factor, this compound disrupts the formation of viral replication organelles, thereby inhibiting viral RNA replication. This document provides a comprehensive overview of the signaling pathways involved, quantitative data on its inhibitory and antiviral activity, and detailed experimental protocols for key assays.

Introduction

Enteroviruses and rhinoviruses represent a significant burden on global health, causing a wide range of illnesses from the common cold to severe neurological diseases. The development of broad-spectrum antiviral agents is a critical unmet need. This compound has emerged as a promising candidate that targets a host cellular factor, offering a high genetic barrier to the development of viral resistance. This guide will delve into the molecular intricacies of its mechanism of action.

Mechanism of Action: Inhibition of PI4KIIIβ

The primary molecular target of this compound is the host enzyme phosphatidylinositol 4-kinase III beta (PI4KIIIβ).[1][2][3][4] This kinase is a key player in the generation of phosphatidylinositol 4-phosphate (PI4P) at the Golgi apparatus. Many positive-sense single-stranded RNA (+ssRNA) viruses, including enteroviruses and rhinoviruses, hijack the host cell's lipid metabolism to create specialized membranous structures called replication organelles (ROs). These ROs provide a scaffold for the viral replication machinery and protect it from host immune surveillance.

The formation and function of these ROs are critically dependent on the localized enrichment of PI4P. PI4P acts as a lipid-based signaling molecule, recruiting other host factors necessary for the biogenesis of the replication organelles. One such factor is the oxysterol-binding protein (OSBP), which is involved in cholesterol transport to the ROs.[5]

This compound, by potently and selectively inhibiting PI4KIIIβ, leads to a dose-dependent decrease in PI4P levels at the Golgi.[5] This reduction in PI4P disrupts the recruitment of OSBP to the viral replication sites, thereby inhibiting the shuttling of cholesterol to the ROs.[5] The altered lipid composition of the membranes prevents the formation of functional replication organelles, which in turn blocks viral RNA replication.[1][3][6]

Signaling Pathway Diagram

cluster_virus Viral Infection cluster_host Host Cell Enterovirus/Rhinovirus Enterovirus/Rhinovirus PI4KIIIb PI4KIIIβ Enterovirus/Rhinovirus->PI4KIIIb Hijacks PI Phosphatidylinositol (PI) PI->PI4KIIIb Substrate PI4P Phosphatidylinositol 4-phosphate (PI4P) PI4KIIIb->PI4P Catalyzes OSBP Oxysterol-binding protein (OSBP) PI4P->OSBP Recruits Cholesterol Cholesterol Transport OSBP->Cholesterol Mediates RO Replication Organelle (RO) Formation Cholesterol->RO Essential for Replication Viral RNA Replication RO->Replication Site of This compound This compound This compound->PI4KIIIb Inhibits

Caption: Signaling pathway of this compound action.

Quantitative Data

The inhibitory potency and antiviral activity of this compound have been quantified in various in vitro assays.

Table 1: In Vitro Inhibitory Activity of this compound
TargetIC50SelectivityReference
PI4KIIIβ5.7 nM~300-fold vs PI4KIIIα[1][2][3]
PI4KIIIα1.7 µM-[1][2][3]
Other Kinases (panel of 150)> 10 µM> 10% inhibition at 10 µM[1][3]
Table 2: Antiviral Activity of this compound
Virus TypeEC50 RangeCC50 RangeSelectivity Index (SI)Reference
Enteroviruses4 - 71 nM11 - 65 µMHigh[1][3]
Rhinoviruses4 - 71 nM11 - 65 µMHigh[1][3]
Hepatitis C Virus (HCV) Genotype 1b56 nMNot specifiedNot specified[2]
Coxsackievirus B3 (CVB3) (RNA replication assay)77 nMNot specifiedNot specified[1][3]

Experimental Protocols

The following are detailed methodologies for key experiments cited in the evaluation of this compound.

PI4KIIIβ Kinase Inhibition Assay

This protocol describes the in vitro measurement of this compound's inhibitory activity against PI4KIIIβ.

Workflow Diagram:

cluster_prep Preparation cluster_reaction Reaction cluster_termination Termination & Measurement cluster_analysis Data Analysis Reagents 1. Prepare Reagents: - Recombinant PI4KIIIβ - Substrate (PI/PS) - this compound dilutions - ATP/[γ-33P]ATP mix Incubate 2. Incubate enzyme, substrate, and this compound Reagents->Incubate Start 3. Start reaction with ATP/[γ-33P]ATP mix Incubate->Start Incubate2 4. Incubate at 30°C for 75-90 minutes Start->Incubate2 Stop 5. Terminate reaction with phosphoric acid Incubate2->Stop Measure 6. Measure incorporated radioactivity (TopCount) Stop->Measure Analyze 7. Calculate percent inhibition and determine IC50 Measure->Analyze

Caption: Workflow for PI4KIIIβ kinase inhibition assay.

Methodology:

  • Reagent Preparation: Recombinant PI4KIIIβ enzyme and its substrate, a mixture of phosphatidylinositol (PI) and phosphatidylserine (PS), are diluted in a buffer containing Triton X-100. Serial dilutions of this compound are prepared.

  • Reaction Initiation: The kinase reaction is initiated by the addition of a mixture of ATP and [γ-³³P]ATP.

  • Incubation: The reaction mixture is incubated for 75 to 90 minutes at 30°C.

  • Reaction Termination: The reaction is stopped by the addition of phosphoric acid.

  • Measurement: The amount of incorporated radioactivity, corresponding to the kinase activity, is measured using a microplate scintillation counter.

  • Data Analysis: The data are converted to percent inhibition relative to untreated controls, and the IC50 value is calculated.[1]

Antiviral Activity (EC50) and Cytotoxicity (CC50) Assays

This protocol outlines the determination of the 50% effective concentration (EC50) and 50% cytotoxic concentration (CC50) of this compound.

Workflow Diagram:

cluster_ec50 EC50 Determination cluster_cc50 CC50 Determination cluster_incubation Incubation & Measurement cluster_analysis Data Analysis Infect 1. Infect cells with virus (e.g., 100 CCID50) for 2h AddCompound 2. Remove virus and add serial dilutions of this compound Infect->AddCompound Incubate 3. Incubate for 3-4 days AddCompound->Incubate AddCompound2 1. Add serial dilutions of This compound to uninfected cells AddCompound2->Incubate AddReagent 4. Add CellTiter 96 AQueous One solution reagent Incubate->AddReagent Measure 5. Measure optical density at 490 nm AddReagent->Measure Analyze 6. Calculate EC50 and CC50 values Measure->Analyze

Caption: Workflow for EC50 and CC50 determination.

Methodology:

  • For EC50: Host cells are infected with the virus for 2 hours. The virus is then removed, and serial dilutions of this compound are added to the cells.

  • For CC50: Serial dilutions of this compound are added to uninfected host cells in a parallel experiment.

  • Incubation: Both sets of cells are incubated for 3 to 4 days.

  • Cell Viability Measurement: After incubation, the medium is replaced with CellTiter 96 AQueous One solution reagent, which measures cell viability.

  • Data Acquisition: The optical density at 490 nm is measured, and the values are corrected for background absorbance.

  • Data Analysis: The resulting values for untreated cells are set to 100%, and the EC50 and CC50 values are calculated from the dose-response curves.[1]

In Vivo Studies

Preclinical in vivo studies have demonstrated the tolerability and antiviral efficacy of this compound. In a mouse model of coxsackievirus-induced pancreatitis, administration of this compound resulted in a dose-dependent inhibition of the virus. A dose of 25 mg/kg led to complete inhibition, while some inhibition was observed at 5 mg/kg.[1][3] These findings suggest that this compound has good plasma levels and is well-tolerated in animal models.[1]

Conclusion

This compound represents a promising broad-spectrum antiviral agent with a well-defined mechanism of action. By selectively targeting the host factor PI4KIIIβ, it effectively inhibits the replication of a wide range of enteroviruses and rhinoviruses. The high barrier to resistance and potent in vitro and in vivo activity make this compound a compelling candidate for further drug development. This technical guide provides a foundational understanding of its core mechanism, supported by quantitative data and detailed experimental protocols, to aid researchers and drug development professionals in their ongoing efforts to combat viral diseases.

References

An In-depth Technical Guide to the Antiviral Spectrum of BF738735 Against RNA Viruses

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

BF738735 is a potent and selective inhibitor of the host cell lipid kinase, phosphatidylinositol 4-kinase III beta (PI4KIIIβ). This technical guide provides a comprehensive overview of the antiviral spectrum of this compound against a range of RNA viruses. By targeting a host factor essential for the replication of certain viruses, this compound presents a novel approach to antiviral therapy with a high barrier to resistance. This document details the quantitative antiviral activity, experimental methodologies used for its characterization, and the underlying mechanism of action involving the PI4KIIIβ signaling pathway.

Introduction

The emergence of drug-resistant viral strains and the limited availability of broad-spectrum antiviral agents underscore the urgent need for novel therapeutic strategies. Targeting host cellular factors that are hijacked by viruses for their replication is a promising approach to overcome these challenges. This compound, a potent inhibitor of PI4KIIIβ, has emerged as a promising broad-spectrum antiviral compound against a specific subset of RNA viruses. This guide serves as a technical resource for researchers and drug development professionals, summarizing the current knowledge on the antiviral profile of this compound.

Mechanism of Action: Targeting a Host Lipid Kinase

This compound exerts its antiviral effect by inhibiting the enzymatic activity of the host cell's phosphatidylinositol 4-kinase III beta (PI4KIIIβ).[1][2][3] This kinase plays a crucial role in the formation of phosphatidylinositol 4-phosphate (PI4P), a lipid that is essential for the biogenesis of viral replication organelles for certain RNA viruses.[1] By inhibiting PI4KIIIβ, this compound disrupts the formation of these specialized membrane structures, thereby blocking viral RNA replication.[1][4][5]

The diagram below illustrates the proposed mechanism of action:

BF738735_Mechanism_of_Action cluster_virus RNA Virus cluster_host Host Cell Virus Viral Proteins (e.g., 3A) PI4KIIIb PI4KIIIβ Virus->PI4KIIIb Hijacks PI Phosphatidylinositol (PI) PI4KIIIb->PI Phosphorylates PI4P Phosphatidylinositol 4-phosphate (PI4P) PI->PI4P ReplicationOrganelle Viral Replication Organelle Formation PI4P->ReplicationOrganelle Essential for ViralReplication Viral RNA Replication ReplicationOrganelle->ViralReplication Site of This compound This compound This compound->PI4KIIIb Inhibits

This compound inhibits viral replication by targeting host PI4KIIIβ.

Antiviral Spectrum of this compound

Extensive in vitro studies have demonstrated that this compound possesses potent antiviral activity against a broad range of enteroviruses. Its activity extends to certain members of the Flaviviridae and Coronaviridae families. However, it is notably inactive against other major RNA virus families such as Orthomyxoviridae and Paramyxoviridae.

Active Against

The following tables summarize the quantitative antiviral activity of this compound against susceptible RNA viruses.

Table 1: Antiviral Activity of this compound against Picornaviridae (Enteroviruses)

VirusCell LineEC50 (nM)CC50 (µM)Selectivity Index (SI)Reference(s)
Human Rhinovirus 14 (HRV14)HeLa-Rh31>10>322[6]
Human Rhinovirus 2 (HRV2)HeLa-Rh9>10>1111[6]
Coxsackievirus B3 (CVB3)BGM15654333[6]
Poliovirus 1HeLa19>10>526[6]
Poliovirus 2HeLa13>10>769[6]
Poliovirus 3HeLa5>10>2000[6]
Enterovirus 71 (EV71)Vero11>10>909[6]

Table 2: Antiviral Activity of this compound against Flaviviridae

VirusCell LineEC50 (nM)CC50 (µM)Selectivity Index (SI)Reference(s)
Hepatitis C Virus (HCV) replicon 1bHuh-5.256>10>178[6]
Zika Virus (ZIKV)Huh7~500-1000>200>200[7]

Table 3: Antiviral Activity of this compound against Coronaviridae

VirusCell LineIC50 (µM)CC50 (µM)Selectivity Index (SI)Reference(s)
SARS-CoV-2Calu-31.57>100>63[7]
Inactive Against

Initial broad-spectrum screening has indicated that this compound is inactive against other families of RNA viruses, including:

  • Orthomyxoviridae: (e.g., Influenza A virus)

  • Paramyxoviridae: (e.g., Respiratory Syncytial Virus - RSV)

This specificity highlights the dependence of certain viruses on the PI4KIIIβ pathway for their replication.

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in this guide.

Antiviral Assays

The following workflow outlines a general procedure for determining the antiviral efficacy of this compound.

Antiviral_Assay_Workflow A 1. Cell Seeding Seed appropriate host cells in 96-well plates. B 2. Compound Addition Add serial dilutions of this compound to the cells. A->B C 3. Virus Infection Infect cells with the RNA virus of interest at a specific MOI. B->C D 4. Incubation Incubate for a defined period (e.g., 48-72 hours). C->D E 5. Endpoint Measurement Quantify viral activity (e.g., CPE, plaque reduction, reporter gene). D->E F 6. Data Analysis Calculate EC50 value. E->F

A generalized workflow for in vitro antiviral assays.

4.1.1. Cytopathic Effect (CPE) Reduction Assay for Enteroviruses [8][9][10][11]

  • Cell Preparation: Seed HeLa or Vero cells in 96-well microtiter plates at a density that forms a confluent monolayer overnight.

  • Compound Dilution: Prepare serial dilutions of this compound in cell culture medium.

  • Infection and Treatment: Remove the growth medium from the cell monolayers and add the compound dilutions. Subsequently, infect the cells with the enterovirus of interest (e.g., HRV, CVB3) at a multiplicity of infection (MOI) that causes complete CPE in 3-4 days.

  • Incubation: Incubate the plates at 37°C in a 5% CO2 incubator.

  • CPE Observation: Monitor the plates daily for the appearance of viral CPE using an inverted microscope.

  • Quantification: After the incubation period, stain the cells with a vital stain such as crystal violet. The dye is taken up only by viable cells.

  • Data Analysis: Solubilize the stain and measure the optical density (OD) at a specific wavelength. The 50% effective concentration (EC50) is calculated as the compound concentration that reduces CPE by 50% compared to the virus control.

4.1.2. HCV Replicon Assay [7][12]

  • Cell Culture: Culture Huh-7 cells harboring a subgenomic HCV replicon expressing a reporter gene (e.g., luciferase).

  • Compound Treatment: Seed the replicon cells in 96-well plates and treat with serial dilutions of this compound.

  • Incubation: Incubate the cells for 48-72 hours.

  • Luciferase Assay: Lyse the cells and measure the luciferase activity according to the manufacturer's protocol.

  • Data Analysis: The reduction in luciferase signal corresponds to the inhibition of HCV RNA replication. Calculate the EC50 value from the dose-response curve.

4.1.3. Zika Virus and SARS-CoV-2 Antiviral Assays [13][14][15][16][17][18][19][20]

These assays generally follow the principles of the CPE reduction or yield reduction assays, with specific modifications for the respective viruses and cell lines (e.g., Huh7 for Zika, Calu-3 for SARS-CoV-2). Quantification of viral replication can be performed by various methods, including RT-qPCR for viral RNA, plaque assays for infectious virus titers, or reporter virus systems.

Cytotoxicity Assay (MTT Assay)[22][23][24][25][26]

This assay is performed in parallel with the antiviral assays to determine the selectivity of the compound.

Cytotoxicity_Assay_Workflow A 1. Cell Seeding Seed cells in 96-well plates. B 2. Compound Addition Add serial dilutions of this compound. A->B C 3. Incubation Incubate for the same duration as the antiviral assay. B->C D 4. MTT Reagent Addition Add MTT solution to each well. C->D E 5. Formazan Solubilization Incubate to allow formazan crystal formation, then add a solubilizing agent. D->E F 6. Absorbance Measurement Read absorbance at ~570 nm. E->F G 7. Data Analysis Calculate CC50 value. F->G

Workflow for determining the cytotoxicity of this compound.
  • Cell Seeding: Plate the same cell line used in the antiviral assay at the same density in 96-well plates.

  • Compound Treatment: Add serial dilutions of this compound to the cells.

  • Incubation: Incubate the plates for the same duration as the corresponding antiviral assay.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance of the solution at approximately 570 nm.

  • Data Analysis: The 50% cytotoxic concentration (CC50) is the compound concentration that reduces cell viability by 50% compared to the untreated control.

PI4KIIIβ Inhibition Assay[27]
  • Reagents: Recombinant PI4KIIIβ enzyme, phosphatidylinositol (PI) substrate, and radiolabeled ATP ([γ-33P]ATP).

  • Reaction Setup: In a reaction buffer, combine the PI4KIIIβ enzyme, the PI substrate, and varying concentrations of this compound.

  • Initiation: Start the kinase reaction by adding the [γ-33P]ATP.

  • Incubation: Incubate the reaction mixture at 30°C for a defined period.

  • Termination: Stop the reaction by adding an acidic solution.

  • Measurement: Measure the incorporation of the radiolabeled phosphate into the PI substrate using a scintillation counter.

  • Data Analysis: The 50% inhibitory concentration (IC50) is the concentration of this compound that reduces the enzymatic activity of PI4KIIIβ by 50%.

Conclusion

This compound represents a significant advancement in the field of host-targeted antiviral therapy. Its potent and broad-spectrum activity against enteroviruses, coupled with its efficacy against select members of the Flaviviridae and Coronaviridae families, highlights the potential of inhibiting PI4KIIIβ as a therapeutic strategy. The high barrier to resistance associated with targeting a host factor makes this compound an attractive candidate for further preclinical and clinical development. This technical guide provides a foundational resource for researchers to understand and further investigate the antiviral properties of this promising compound.

References

An In-depth Technical Guide to BF738735: Chemical Structure, Properties, and Antiviral Mechanism of a Potent PI4KIIIβ Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

BF738735 is a potent and selective small molecule inhibitor of phosphatidylinositol 4-kinase III beta (PI4KIIIβ), a host cell factor essential for the replication of a broad range of enteroviruses. By targeting a host dependency factor, this compound presents a promising antiviral strategy with a high barrier to the development of viral resistance. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, mechanism of action, and key experimental data related to this compound, intended to support further research and development efforts in the field of antiviral therapeutics.

Chemical Structure and Physicochemical Properties

This compound, with the IUPAC name 2-fluoro-4-(2-methyl-8-((3-(methylsulfonyl)benzyl)amino)imidazo[1,2-a]pyrazin-3-yl)phenol, is a synthetic compound belonging to the imidazo[1,2-a]pyrazine class.[1] Its chemical structure is characterized by a central imidazopyrazine core, substituted with a fluorophenol group and a methylsulfonylbenzylamino side chain.

Chemical Structure:

Chemical Structure of this compound

Table 1: Physicochemical Properties of this compound

PropertyValueReference(s)
IUPAC Name 2-fluoro-4-(2-methyl-8-((3-(methylsulfonyl)benzyl)amino)imidazo[1,2-a]pyrazin-3-yl)phenol[1]
Synonyms BF-738735, BF 738735[1]
CAS Number 1436383-95-7[1]
Chemical Formula C21H19FN4O3S[1]
Molecular Weight 426.47 g/mol [1]
Appearance Solid powder, White to off-white, Light gray[1][2]
Purity >98% (or refer to the Certificate of Analysis)[1]
Solubility Soluble in DMSO (125 mg/mL or 293.11 mM with sonication)[2]
Storage Short term (days to weeks): 0 - 4°C, dry and darkLong term (months to years): -20°C[1]
SMILES OC1=CC=C(C=C1F)C2=C(C)N=C3C(NCC4=CC=CC(S(=O)(C)=O)=C4)=NC=CN32[1]
InChI Key IMHZCCZYPHJVMS-UHFFFAOYSA-N[1]

Mechanism of Action and Signaling Pathway

This compound exerts its antiviral activity by selectively inhibiting the host cell enzyme Phosphatidylinositol 4-kinase III beta (PI4KIIIβ).[1] This kinase plays a crucial role in the formation of viral replication organelles, which are specialized intracellular membrane structures hijacked by viruses to facilitate the replication of their genetic material.

The proposed signaling pathway is as follows:

  • Enterovirus Infection: Upon entering the host cell, enteroviruses initiate the formation of replication organelles derived from host cell membranes.

  • Recruitment of PI4KIIIβ: The viral protein 3A is instrumental in recruiting host PI4KIIIβ to these nascent replication organelles.

  • PI4P Production: PI4KIIIβ catalyzes the phosphorylation of phosphatidylinositol (PI) to generate phosphatidylinositol 4-phosphate (PI4P) on the surface of these organelles.

  • OSBP and Cholesterol Recruitment: The accumulation of PI4P serves as a docking site for another host protein, oxysterol-binding protein (OSBP). OSBP, in turn, facilitates the transport of cholesterol to the replication organelles.

  • Inhibition by this compound: this compound directly binds to and inhibits the enzymatic activity of PI4KIIIβ.

  • Disruption of Viral Replication: By blocking PI4KIIIβ, this compound prevents the localized production of PI4P, thereby disrupting the recruitment of OSBP and the subsequent accumulation of cholesterol at the replication organelles. This ultimately leads to the inhibition of viral RNA replication.

BF738735_Mechanism_of_Action Mechanism of Action of this compound in Enterovirus Replication cluster_virus Enterovirus cluster_host Host Cell Virus_Entry Virus Entry Viral_Protein_3A Viral Protein 3A Virus_Entry->Viral_Protein_3A PI4KIIIb PI4KIIIβ Viral_Protein_3A->PI4KIIIb recruits PI4P PI4P PI4KIIIb->PI4P catalyzes PI PI OSBP OSBP PI4P->OSBP recruits Replication_Organelle Replication Organelle PI4P->Replication_Organelle Cholesterol Cholesterol OSBP->Cholesterol transports Cholesterol->Replication_Organelle Viral_RNA_Replication Viral RNA Replication Replication_Organelle->Viral_RNA_Replication This compound This compound This compound->PI4KIIIb inhibits

Caption: Mechanism of action of this compound.

Biological Activity and Efficacy

This compound demonstrates potent and broad-spectrum antiviral activity against a variety of enteroviruses. Its efficacy has been evaluated in numerous in vitro studies, with key quantitative data summarized below.

Table 2: In Vitro Biological Activity of this compound

ParameterValueDescriptionReference(s)
IC50 (PI4KIIIβ) 5.7 nMHalf-maximal inhibitory concentration against PI4KIIIβ enzyme
IC50 (PI4KIIIα) 1.7 µMHalf-maximal inhibitory concentration against PI4KIIIα enzyme, demonstrating ~300-fold selectivity for the β isoform
EC50 (Antiviral) 4 - 71 nMHalf-maximal effective concentration for inhibiting the replication of various enteroviruses and rhinoviruses
CC50 (Cytotoxicity) 11 - 65 µMHalf-maximal cytotoxic concentration in various cell lines
Selectivity Index HighCalculated as CC50 / EC50, indicating a favorable therapeutic window

Experimental Protocols

This section provides an overview of the key experimental methodologies used to characterize the activity of this compound.

In Vitro PI4KIIIβ Kinase Assay

This assay quantifies the inhibitory effect of this compound on the enzymatic activity of PI4KIIIβ.

Kinase_Assay_Workflow In Vitro PI4KIIIβ Kinase Assay Workflow Start Start Prepare_Reagents Prepare Reagents: - Recombinant PI4KIIIβ - Substrate (PI/PS) - this compound dilutions - ATP/[γ-33P]ATP mix Start->Prepare_Reagents Incubate_Enzyme_Inhibitor Pre-incubate PI4KIIIβ with This compound or DMSO (control) Prepare_Reagents->Incubate_Enzyme_Inhibitor Initiate_Reaction Initiate reaction by adding ATP/[γ-33P]ATP mix and substrate Incubate_Enzyme_Inhibitor->Initiate_Reaction Incubate_Reaction Incubate at 30°C Initiate_Reaction->Incubate_Reaction Stop_Reaction Stop reaction with phosphoric acid Incubate_Reaction->Stop_Reaction Measure_Radioactivity Measure incorporated 33P (Scintillation counting) Stop_Reaction->Measure_Radioactivity Analyze_Data Calculate % inhibition and IC50 Measure_Radioactivity->Analyze_Data End End Analyze_Data->End

Caption: Workflow for the in vitro PI4KIIIβ kinase assay.

Detailed Methodology:

  • Reagent Preparation:

    • Recombinant PI4KIIIβ enzyme and its substrate, phosphatidylinositol (PI) in the form of phosphatidylserine (PS) vesicles, are diluted in an appropriate kinase buffer containing Triton X-100.

    • Serial dilutions of this compound are prepared in DMSO.

    • A mixture of ATP and [γ-33P]ATP is prepared to a final desired concentration.

  • Reaction Setup:

    • The kinase reaction is typically performed in a 96-well plate format.

    • PI4KIIIβ enzyme is pre-incubated with the various concentrations of this compound or DMSO (as a vehicle control) for a defined period at room temperature.

  • Kinase Reaction:

    • The reaction is initiated by the addition of the PI/PS substrate and the ATP/[γ-33P]ATP mixture.

    • The reaction plate is incubated for 75-90 minutes at 30°C to allow for the phosphorylation of PI.

  • Reaction Termination and Detection:

    • The reaction is terminated by the addition of phosphoric acid.

    • The amount of incorporated [γ-33P] into the PI substrate is quantified using a microplate scintillation counter.

  • Data Analysis:

    • The raw counts are converted to the percentage of inhibition relative to the DMSO control.

    • The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the this compound concentration and fitting the data to a sigmoidal dose-response curve.

Antiviral Activity Assay (CPE Reduction Assay)

This cell-based assay determines the concentration of this compound required to protect host cells from the cytopathic effect (CPE) induced by viral infection.

Antiviral_Assay_Workflow Antiviral Cytopathic Effect (CPE) Reduction Assay Workflow Start Start Seed_Cells Seed host cells in a 96-well plate Start->Seed_Cells Infect_Cells Infect cells with enterovirus Seed_Cells->Infect_Cells Add_Compound Add serial dilutions of this compound Infect_Cells->Add_Compound Incubate Incubate for 3-4 days Add_Compound->Incubate Assess_CPE Assess cell viability (e.g., MTS/MTT assay) Incubate->Assess_CPE Analyze_Data Calculate EC50 Assess_CPE->Analyze_Data End End Analyze_Data->End

Caption: Workflow for the antiviral CPE reduction assay.

Detailed Methodology:

  • Cell Seeding:

    • Host cells susceptible to enterovirus infection (e.g., HeLa, Vero) are seeded into 96-well microtiter plates and incubated overnight to form a confluent monolayer.

  • Infection and Treatment:

    • The cell culture medium is removed, and cells are infected with a known titer of the enterovirus for a specified period (e.g., 2 hours).

    • After the infection period, the virus-containing medium is removed, and fresh medium containing serial dilutions of this compound is added to the wells. Control wells include uninfected cells (cell control) and infected cells with no compound (virus control).

  • Incubation:

    • The plates are incubated for 3 to 4 days at 37°C in a CO2 incubator, allowing for multiple rounds of viral replication and the development of CPE in the virus control wells.

  • Assessment of Cell Viability:

    • Cell viability is assessed using a colorimetric assay such as the MTS or MTT assay. These assays measure the metabolic activity of viable cells.

    • The absorbance is read using a microplate reader.

  • Data Analysis:

    • The absorbance values are used to calculate the percentage of cell protection for each concentration of this compound compared to the virus and cell controls.

    • The EC50 value is determined by plotting the percentage of protection against the logarithm of the this compound concentration and fitting the data to a dose-response curve.

Cytotoxicity Assay

This assay is performed in parallel with the antiviral assay to determine the concentration of this compound that is toxic to the host cells.

Detailed Methodology:

  • Cell Seeding:

    • Host cells are seeded in 96-well plates as described for the antiviral assay.

  • Compound Treatment:

    • Serial dilutions of this compound are added to the cells. No virus is added in this assay.

  • Incubation:

    • The plates are incubated for the same duration as the antiviral assay (3 to 4 days).

  • Assessment of Cell Viability:

    • Cell viability is measured using the same method as the antiviral assay (e.g., MTS/MTT).

  • Data Analysis:

    • The percentage of cytotoxicity is calculated for each concentration of this compound relative to untreated control cells.

    • The CC50 value is determined by plotting the percentage of cytotoxicity against the logarithm of the this compound concentration.

Conclusion

This compound is a highly potent and selective inhibitor of the host factor PI4KIIIβ, demonstrating significant promise as a broad-spectrum antiviral agent against enteroviruses. Its well-defined mechanism of action, favorable in vitro efficacy, and high selectivity index make it a valuable research tool for dissecting the role of PI4KIIIβ in viral replication and a strong candidate for further preclinical and clinical development. The experimental protocols and data presented in this guide provide a solid foundation for researchers and drug developers working to advance novel host-targeted antiviral therapies.

References

In Vitro Potency and IC50 of BF738735: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of the in vitro potency and IC50 of BF738735, a potent and selective inhibitor of phosphatidylinositol 4-kinase III beta (PI4KIIIβ). The data and protocols compiled herein are intended to support research and development efforts in virology and kinase inhibitor studies.

Core Data Presentation

The in vitro activity of this compound has been characterized through various enzymatic and cell-based assays. The following tables summarize the key quantitative data regarding its inhibitory concentration (IC50), effective concentration (EC50), and cytotoxic concentration (CC50).

Table 1: Kinase Inhibition Profile of this compound
Target KinaseIC50 ValueNotes
Phosphatidylinositol 4-Kinase III Beta (PI4KIIIβ) 5.7 nM Primary target; potent inhibition.[1][2][3][4][5]
Phosphatidylinositol 4-Kinase III Alpha (PI4KIIIα)1.7 µMApproximately 300-fold less potent than against PI4KIIIβ, demonstrating high selectivity.[1][2][3][4][5]
Other Lipid Kinases> 10 µMNo significant activity observed against a range of other lipid kinases.[1][5]
Panel of 150 Cellular Kinases< 10% inhibition at 10 µMIndicates high specificity for PI4KIIIβ.[1][2]
Table 2: Antiviral Activity of this compound
Virus / Assay TypeEC50 ValueCell Lines / Context
Enteroviruses and Rhinoviruses4 - 71 nMBroad-spectrum activity across tested species.[1][2][3][4]
Hepatitis C Virus (HCV) Genotype 1b Replicon56 nMDemonstrates activity against Flaviviridae family viruses.[5]
Viral RNA Replication Assay (Luciferase-based)77 nMDirectly shows blockage of viral RNA replication, comparable to multicycle assays for Coxsackievirus B3 (CVB3).[1][2][3][4]
Table 3: Cytotoxicity Profile of this compound
Assay TypeCC50 ValueNotes
Cell Viability Assays11 - 65 µMLow cytotoxicity, resulting in high selectivity indices when compared to antiviral EC50 values.[1][2][3]

Signaling Pathway and Mechanism of Action

This compound exerts its antiviral effect by targeting a host cell factor, PI4KIIIβ, which is essential for the replication of numerous enteroviruses and other RNA viruses. The inhibition of PI4KIIIβ disrupts the production of phosphatidylinositol 4-phosphate (PI4P) at the Golgi apparatus.[4] This, in turn, prevents the recruitment of oxysterol-binding protein (OSBP) and the subsequent shuttling of cholesterol to the sites of viral replication, thereby inhibiting the formation and function of viral replication organelles.[6][7]

cluster_0 This compound Mechanism of Action This compound This compound PI4KIIIb PI4KIIIβ This compound->PI4KIIIb Inhibits PI4P PI4P PI4KIIIb->PI4P Catalyzes Phosphorylation PI Phosphatidylinositol (PI) PI->PI4KIIIb OSBP OSBP Recruitment PI4P->OSBP Cholesterol Cholesterol Transport OSBP->Cholesterol RO Replication Organelle Formation Cholesterol->RO Replication Viral RNA Replication RO->Replication

Caption: Mechanism of this compound action via inhibition of the PI4KIIIβ pathway.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. The following sections describe the key assays used to determine the in vitro potency of this compound.

Protocol 1: PI4KIIIβ/α Kinase Inhibition Assay

This biochemical assay quantifies the direct inhibitory effect of this compound on kinase activity.

  • Preparation of Reagents : Recombinant PI4KIIIβ or PI4KIIIα enzyme and its substrate, a mixture of phosphatidylinositol (PI) and phosphatidylserine (PS), are diluted in a suitable reaction buffer containing Triton X-100.

  • Compound Incubation : Serial dilutions of this compound are pre-incubated with the kinase solution.

  • Reaction Initiation : The kinase reaction is initiated by adding a mixture of ATP and [γ-³³P]ATP.

  • Incubation : The reaction mixture is incubated for 75-90 minutes at 30°C to allow for substrate phosphorylation.

  • Reaction Termination : The reaction is stopped by the addition of phosphoric acid.

  • Measurement : The amount of incorporated radiolabeled phosphate ([³³P]) into the PI substrate is measured using a microplate scintillation counter.

  • Data Analysis : The raw counts are converted to percent inhibition relative to vehicle (DMSO) controls, and the IC50 value is calculated using a non-linear regression model.[1]

Protocol 2: Antiviral EC50 and Cytotoxicity CC50 Assay

This cell-based assay determines the concentration of this compound required to inhibit viral replication by 50% (EC50) and the concentration that causes a 50% reduction in cell viability (CC50).

cluster_1 EC50 & CC50 Determination Workflow Seed 1. Seed Host Cells (e.g., HeLa, BGM) Infect 2. Infect with Virus (100 CCID50 for 2h) Seed->Infect For EC50 NoInfect No Virus Control Seed->NoInfect For CC50 Treat_EC50 3. Add Serial Dilutions of this compound Infect->Treat_EC50 Treat_CC50 3. Add Serial Dilutions of this compound NoInfect->Treat_CC50 Incubate_EC50 4. Incubate (3-4 days) Treat_EC50->Incubate_EC50 Incubate_CC50 4. Incubate (3-4 days) Treat_CC50->Incubate_CC50 Readout_EC50 5. Measure Viral CPE or Cell Viability Incubate_EC50->Readout_EC50 Readout_CC50 5. Measure Cell Viability Incubate_CC50->Readout_CC50 Calc_EC50 Calculate EC50 Readout_EC50->Calc_EC50 Calc_CC50 Calculate CC50 Readout_CC50->Calc_CC50

Caption: General workflow for determining EC50 and CC50 values of this compound.

  • Cell Culture : Host cells appropriate for the virus of interest (e.g., Buffalo green monkey kidney cells, HeLa R19 cells) are cultured in minimal essential medium (MEM) supplemented with 10% fetal bovine serum and antibiotics at 37°C in a 5% CO2 environment.[1]

  • Cell Seeding : Cells are seeded into 96-well plates and allowed to adhere overnight.

  • Infection (for EC50 determination) : The cell culture medium is removed, and cells are infected with the virus (e.g., at a multiplicity of 100 CCID50) for 2 hours to allow for viral entry.[1]

  • Compound Treatment :

    • For EC50 : After the 2-hour infection period, the virus-containing inoculum is removed, and fresh medium containing serial dilutions of this compound is added to the wells.

    • For CC50 : Serial dilutions of this compound are added to parallel plates of uninfected cells.

  • Incubation : The plates are incubated for 3 to 4 days, allowing for multiple rounds of viral replication in the EC50 plates and for any potential cytotoxic effects to manifest in the CC50 plates.[1]

  • Viability Measurement : After incubation, cell viability is assessed using a colorimetric assay, such as the CellTiter 96 AQueous One Solution Reagent (MTS assay). The reagent is added to the wells, and absorbance is measured according to the manufacturer's protocol.

  • Data Analysis :

    • EC50 : The concentration of this compound that protects 50% of the cells from virus-induced cytopathic effect (CPE) is calculated.

    • CC50 : The concentration of this compound that reduces the viability of uninfected cells by 50% is calculated.

    • Selectivity Index (SI) : The ratio of CC50 to EC50 is calculated to determine the therapeutic window of the compound.

References

BF738735: A Technical Guide to its Host-Targeting Antiviral Mechanism

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

BF738735 is a potent and selective small molecule inhibitor of the host lipid kinase, Phosphatidylinositol 4-kinase III beta (PI4KIIIβ). By targeting this crucial host factor, this compound disrupts the formation of viral replication organelles, thereby exhibiting broad-spectrum antiviral activity against a range of positive-sense RNA viruses, particularly within the Picornaviridae family, including enteroviruses and rhinoviruses. This technical guide provides an in-depth overview of the core antiviral mechanism of this compound, including its molecular target, the associated signaling pathway, quantitative efficacy data, and detailed experimental protocols for its characterization.

Introduction

The emergence of drug-resistant viral strains and the limited availability of broad-spectrum antiviral agents necessitate the development of novel therapeutic strategies. One promising approach is to target host factors that are essential for viral replication. This strategy offers the potential for a higher barrier to resistance compared to drugs that target viral proteins directly. This compound exemplifies this approach by selectively inhibiting a host cell kinase, PI4KIIIβ, which is usurped by numerous viruses to facilitate their replication.

Core Mechanism of Action

The primary molecular target of this compound is the host enzyme Phosphatidylinositol 4-kinase III beta (PI4KIIIβ) . This kinase plays a critical role in the synthesis of phosphatidylinositol 4-phosphate (PI4P), a key phosphoinositide involved in regulating membrane traffic and recruiting effector proteins to specific cellular compartments.

Many positive-sense RNA viruses remodel host intracellular membranes to create specialized structures called replication organelles (ROs). These ROs provide a scaffold for the viral replication machinery and shield it from host immune surveillance. The formation and function of these ROs are critically dependent on the localized enrichment of PI4P.

This compound, as a potent inhibitor of PI4KIIIβ, disrupts this process by preventing the synthesis of PI4P at the sites of viral replication. This, in turn, inhibits the recruitment of essential host and viral factors to the ROs, ultimately blocking viral RNA replication.

The PI4KIIIβ Signaling Pathway in Viral Replication

Enteroviruses and other susceptible viruses actively recruit PI4KIIIβ to the membranes of their nascent replication organelles. This recruitment is often mediated by viral proteins, such as the non-structural protein 3A of enteroviruses, which can interact directly or indirectly with PI4KIIIβ, often through a host scaffolding protein like Acyl-coenzyme A binding domain containing 3 (ACBD3).

Once recruited, PI4KIIIβ locally generates high concentrations of PI4P on the RO membranes. This PI4P-rich environment serves as a docking site for effector proteins containing a PI4P-binding domain, most notably the host protein Oxysterol-binding protein (OSBP). OSBP is a lipid transfer protein that facilitates the exchange of cholesterol for PI4P between the endoplasmic reticulum (ER) and the ROs. The accumulation of cholesterol in the RO membranes is crucial for their structural integrity and function in viral replication.

By inhibiting PI4KIIIβ, this compound prevents the initial PI4P production, thereby disrupting the entire downstream cascade of OSBP recruitment and cholesterol accumulation, leading to the collapse of the viral replication niche.

PI4KIIIbeta_Pathway cluster_virus Viral Hijacking cluster_host Host Cell Machinery cluster_inhibitor Inhibition Viral Protein Viral Protein ACBD3 ACBD3 Viral Protein->ACBD3 PI4KIIIbeta PI4KIIIbeta PI4P PI4P PI4KIIIbeta->PI4P produces ACBD3->PI4KIIIbeta recruits PI PI PI->PI4KIIIbeta substrate OSBP OSBP PI4P->OSBP recruits Replication Organelle Replication Organelle OSBP->Replication Organelle delivers Cholesterol Cholesterol Cholesterol Cholesterol->OSBP This compound This compound This compound->PI4KIIIbeta inhibits

Figure 1: Signaling pathway of PI4KIIIβ in viral replication and its inhibition by this compound.

Quantitative Data Summary

The efficacy and selectivity of this compound have been characterized through various in vitro assays. The following tables summarize the key quantitative data.

Table 1: In Vitro Inhibitory Activity of this compound against PI4K Isoforms

Target KinaseIC50 (nM)Selectivity (over PI4KIIIβ)
PI4KIIIβ5.7-
PI4KIIIα1700~300-fold

Data compiled from multiple sources indicating high selectivity for the beta isoform.[1][2][3]

Table 2: Antiviral Activity of this compound against various Enteroviruses and Rhinoviruses

VirusEC50 (nM)
Human Rhinovirus 2 (HRV2)9
Human Rhinovirus 9 (HRV9)6
Human Rhinovirus 14 (HRV14)31
Human Rhinovirus 15 (HRV15)21
Human Rhinovirus 29 (HRV29)5
Human Rhinovirus 39 (HRV39)4
Coxsackievirus B3 (CVB3)15
Poliovirus 1 (PV1)19
Enterovirus 71 (EV71)11

EC50 values represent the concentration required to inhibit viral replication by 50%.[1][4]

Table 3: Cytotoxicity Profile of this compound

Cell LineCC50 (µM)
HeLa Rh>10
BGM11-65

CC50 values represent the concentration required to cause a 50% reduction in cell viability. The high CC50 values relative to EC50 values indicate a high selectivity index.[1][2]

Experimental Protocols

This section provides detailed methodologies for the key experiments used to characterize the antiviral activity and mechanism of action of this compound.

In Vitro PI4KIIIβ Kinase Assay

This assay measures the direct inhibitory effect of this compound on the enzymatic activity of PI4KIIIβ.

Objective: To determine the IC50 value of this compound against PI4KIIIβ.

Materials:

  • Recombinant human PI4KIIIβ

  • Phosphatidylinositol (PI) and Phosphatidylserine (PS) substrate

  • Kinase assay buffer (e.g., 20 mM Tris-HCl pH 7.5, 10 mM MgCl2, 1 mM DTT)

  • [γ-³³P]ATP

  • This compound

  • Phosphoric acid (to terminate the reaction)

  • Scintillation counter

Procedure:

  • Prepare serial dilutions of this compound in DMSO and then dilute in kinase assay buffer.

  • In a reaction plate, combine the recombinant PI4KIIIβ enzyme and the PI/PS substrate in the kinase assay buffer.

  • Add the diluted this compound or DMSO (vehicle control) to the enzyme/substrate mixture and incubate for a pre-determined time (e.g., 15 minutes) at room temperature to allow for inhibitor binding.

  • Initiate the kinase reaction by adding a mixture of cold ATP and [γ-³³P]ATP.

  • Incubate the reaction at 30°C for a specific duration (e.g., 60-90 minutes).

  • Terminate the reaction by adding phosphoric acid.

  • Transfer the reaction mixture to a filter plate that captures the radiolabeled lipid product.

  • Wash the filter plate to remove unincorporated [γ-³³P]ATP.

  • Measure the incorporated radioactivity using a scintillation counter.

  • Calculate the percent inhibition for each this compound concentration relative to the vehicle control and determine the IC50 value using non-linear regression analysis.

Kinase_Assay_Workflow A Prepare this compound dilutions C Add this compound and incubate A->C B Combine PI4KIIIβ and PI/PS substrate B->C D Initiate reaction with [γ-³³P]ATP C->D E Incubate at 30°C D->E F Terminate reaction E->F G Filter and wash F->G H Measure radioactivity G->H I Calculate IC50 H->I

Figure 2: Experimental workflow for the in vitro PI4KIIIβ kinase assay.

Antiviral Cytopathic Effect (CPE) Reduction Assay

This cell-based assay determines the efficacy of this compound in protecting host cells from virus-induced cell death.

Objective: To determine the EC50 and CC50 values of this compound.

Materials:

  • Susceptible host cell line (e.g., HeLa, Vero)

  • Virus stock (e.g., Rhinovirus, Coxsackievirus)

  • Cell culture medium (e.g., MEM with 2% FBS)

  • This compound

  • Cell viability reagent (e.g., MTS, CellTiter-Glo)

  • 96-well plates

  • Plate reader

Procedure:

  • Seed host cells in 96-well plates and incubate overnight to form a monolayer.

  • Prepare serial dilutions of this compound in cell culture medium.

  • For EC50 determination, remove the growth medium from the cells and infect with a pre-titered amount of virus (e.g., 100 TCID50) for 1-2 hours.

  • After the infection period, remove the virus inoculum and add the medium containing the serial dilutions of this compound. Include virus control (no compound) and cell control (no virus, no compound) wells.

  • For CC50 determination, add the serial dilutions of this compound to uninfected cells.

  • Incubate the plates for 3-5 days, until significant CPE is observed in the virus control wells.

  • Add the cell viability reagent to all wells according to the manufacturer's instructions.

  • Incubate for the recommended time and then measure the absorbance or luminescence using a plate reader.

  • Calculate the percentage of cell viability for each concentration. For EC50, this reflects the protection from viral CPE. For CC50, this reflects the compound's toxicity.

  • Determine the EC50 and CC50 values using non-linear regression analysis.

CPE_Assay_Workflow cluster_EC50 EC50 Determination cluster_CC50 CC50 Determination A1 Seed cells A2 Infect with virus A1->A2 A3 Add this compound dilutions A2->A3 A4 Incubate 3-5 days A3->A4 A5 Add viability reagent A4->A5 A6 Read plate A5->A6 A7 Calculate EC50 A6->A7 B1 Seed cells B2 Add this compound dilutions B1->B2 B3 Incubate 3-5 days B2->B3 B4 Add viability reagent B3->B4 B5 Read plate B4->B5 B6 Calculate CC50 B5->B6

References

The Central Role of Phosphatidylinositol 4-Kinase IIIβ (PI4KIIIβ) in Viral Replication: Mechanisms, Experimental Approaches, and Therapeutic Opportunities

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Distribution

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

Phosphatidylinositol 4-kinase IIIβ (PI4KIIIβ) is a host lipid kinase that has emerged as a critical cellular factor exploited by a wide range of positive-strand RNA viruses. This enzyme catalyzes the synthesis of phosphatidylinositol 4-phosphate (PI4P), a key phosphoinositide that helps define organelle identity and regulate intracellular trafficking. Numerous viruses, including picornaviruses (e.g., enterovirus, rhinovirus) and coronaviruses, hijack PI4KIIIβ to generate PI4P-enriched membranous structures that serve as the scaffold for their replication organelles. This subversion of a fundamental cellular process is essential for efficient viral RNA synthesis. Consequently, PI4KIIIβ has become a promising, host-oriented target for broad-spectrum antiviral therapies. This technical guide provides an in-depth overview of the molecular mechanisms of PI4KIIIβ in viral replication, summarizes key quantitative data, details essential experimental protocols for its study, and discusses its potential as a therapeutic target.

Introduction to PI4KIIIβ and Its Cellular Function

Phosphoinositides are a class of minor phospholipids that play major roles in cell signaling and membrane trafficking. Their phosphorylation state, which is tightly controlled by a suite of kinases and phosphatases, creates distinct lipid microenvironments on the surface of organelles. Phosphatidylinositol 4-kinase IIIβ (PI4KIIIβ or PI4KB) is one of four mammalian phosphatidylinositol 4-kinases. In uninfected cells, PI4KIIIβ is predominantly localized to the Golgi apparatus, where it is responsible for generating the majority of the organelle's PI4P pool. This PI4P landscape is crucial for maintaining Golgi structure and facilitating vesicle-mediated transport through the secretory pathway. Given its central role in membrane dynamics, it is not surprising that numerous viral pathogens have evolved strategies to co-opt PI4KIIIβ to support their own replication cycles.

Mechanisms of PI4KIIIβ Hijacking by Viruses

The core strategy employed by viruses is the recruitment of PI4KIIIβ to specific intracellular membranes, leading to the localized, high-level synthesis of PI4P. These PI4P-enriched membranes then act as platforms to recruit other components of the viral replication machinery.

Picornaviruses: A Tale of Two Recruitment Strategies

Members of the Picornaviridae family, which includes enteroviruses (e.g., Poliovirus, Coxsackievirus, Enterovirus 71) and rhinoviruses, are heavily dependent on PI4KIIIβ for their replication.[1] The small, non-structural viral protein 3A is the primary driver of PI4KIIIβ recruitment.[2] However, the precise mechanism of this recruitment is complex and can differ between viral genera.

  • The ACBD3-Mediated Pathway: For many picornaviruses, including Aichi virus (genus Kobuvirus), Enterovirus 71, and Poliovirus, the 3A protein interacts with the host Golgi adaptor protein ACBD3.[3][4][5][6] ACBD3, in turn, forms a complex with PI4KIIIβ.[3][7] This creates a ternary complex (Viral 3A-ACBD3-PI4KIIIβ) that relocalizes the kinase to the nascent replication organelles, driving PI4P production.[8] Knockdown of ACBD3 by siRNA has been shown to prevent the replication of both Aichi virus and poliovirus.[3]

  • A Divergent Mechanism for Coxsackievirus: Intriguingly, studies on Coxsackievirus B3 (CVB3) have shown that its recruitment of PI4KIIIβ is independent of ACBD3 and another pathway involving the host factors GBF1 and Arf1, suggesting a more direct or alternative recruitment mechanism is at play for some enteroviruses.[9]

The resulting accumulation of PI4P at these sites is thought to help recruit the viral RNA-dependent RNA polymerase (3Dpol), thereby concentrating all the necessary components for efficient genome synthesis.[6]

Picornavirus_PI4KIIIb_Recruitment cluster_virus Picornavirus Infection V_RNA Viral RNA V_3A Viral 3A Protein V_RNA->V_3A ACBD3 ACBD3 V_3A->ACBD3 Binds PI Phosphatidylinositol (PI) V_3D Viral 3Dpol (RNA Polymerase) PI4KIIIb PI4KIIIβ PI4KIIIb->PI Acts on ACBD3->PI4KIIIb Recruits PI4P PI4-Phosphate (PI4P) PI->PI4P Phosphorylates PI4P->V_3D Recruits

Fig. 1: PI4KIIIβ recruitment by Picornaviruses via the ACBD3 adaptor protein.
Coronaviruses: A Role in Viral Entry

For some coronaviruses, such as SARS-CoV, PI4KIIIβ plays a critical role during the early stages of infection.[10] Studies using pseudoviruses have shown that knockdown of PI4KIIIβ or its pharmacological inhibition strongly blocks viral entry.[11] This effect is not due to a disruption of virus binding to the ACE2 receptor or internalization, but rather occurs at a later step, at or before the fusion of the virus with the late endosome membrane.[10] The data suggest that a PI4P-rich lipid microenvironment, generated by PI4KIIIβ, is essential for a successful fusion event.[10][11]

Coronavirus_Entry cluster_workflow SARS-CoV Entry Pathway cluster_pi4k Host Factor Involvement Virus SARS-CoV Receptor ACE2 Receptor Virus->Receptor Binds Internalization Internalization (Endocytosis) Receptor->Internalization Late_Endosome Late Endosome Internalization->Late_Endosome Fusion Viral-Endosome Fusion Late_Endosome->Fusion Release RNA Release Fusion->Release PI4KIIIb PI4KIIIβ PI4P PI4P Microenvironment PI4KIIIb->PI4P Generates PI4P->Fusion Essential For

Fig. 2: PI4KIIIβ is essential for SARS-CoV entry at the fusion step.
Hepatitis C Virus (HCV): A Complex Interplay

The role of PI4-kinases in HCV replication is well-established, but more complex. While PI4KIIIβ is involved, particularly in the secretion of new viral particles, most evidence points to its isoform, PI4KIIIα (PI4KA), as the dominant player in forming the HCV "membranous web" where RNA replication occurs.[12][13][14] The HCV non-structural protein NS5A directly interacts with and activates PI4KIIIα, leading to a dramatic increase in PI4P on ER-derived membranes.[1][15] Silencing PI4KIIIβ inhibits HCV infection but does not appear to disturb the formation of the membranous web itself.[1]

Quantitative Analysis of PI4KIIIβ Inhibition

The essential role of PI4KIIIβ in the viral life cycle makes it an attractive target for antiviral drugs. A variety of small molecule inhibitors have been developed and tested, providing quantitative data on their efficacy.

Table 1: Potency of PI4KIIIβ Inhibitors Against Kinase Activity and Viral Replication

Compound/InhibitorTargetIC₅₀ (nM)VirusEC₅₀ (nM)Cell LineCitation
BF738735 PI4KIIIβ-hRV14~100-1000-[16]
Bithiazole Cpd. 4a PI4KIIIβ1300hRV14540HeLa[16][17]
Bithiazole Cpd. 4d PI4KIIIβ1700ZIKV1800Vero E6[16][18]
Inhibitor 7f PI4KIIIβ16hRV-B148H1HeLa[19]
Inhibitor 7f PI4KIIIα>10,000hRV-A166.8H1HeLa[19]

IC₅₀ (Half-maximal inhibitory concentration) reflects the potency against the purified enzyme. EC₅₀ (Half-maximal effective concentration) reflects the potency in a cell-based viral replication assay.

Table 2: Effect of siRNA-Mediated Knockdown of Host Factors on Viral Replication

Host Factor TargetVirus% Inhibition of RNA ReplicationCitation
PI4KIIIβ Aichi Virus99%[1]
ACBD3 Aichi Virus70%[1]

Key Experimental Protocols

Studying the virus-PI4KIIIβ interface requires a combination of virological, biochemical, and cell biology techniques. Below are detailed methodologies for key experiments.

Protocol: siRNA-Mediated Knockdown for Target Validation

This method is used to confirm that PI4KIIIβ is essential for viral replication. By reducing the cellular levels of PI4KIIIβ mRNA, protein expression is suppressed, and the effect on the virus can be quantified.

Methodology:

  • Cell Seeding: Plate host cells (e.g., HeLa, Vero E6) in 6-well or 12-well plates to achieve 50-70% confluency on the day of transfection.[20]

  • siRNA Preparation: Dilute PI4KIIIβ-targeting siRNA and a non-targeting control siRNA in serum-free medium (e.g., Opti-MEM). In a separate tube, dilute a transfection reagent (e.g., Lipofectamine RNAiMAX).

  • Transfection: Combine the diluted siRNA and transfection reagent, incubate for 15-20 minutes at room temperature to allow complex formation. Add the complexes dropwise to the cells.[20]

  • Incubation: Incubate cells for 48-72 hours to allow for mRNA and protein knockdown.

  • Validation & Infection: Harvest a subset of cells to validate knockdown via Western Blot or qPCR.[21] Infect the remaining cells with the virus of interest at a defined Multiplicity of Infection (MOI).

  • Quantification: At a set time post-infection (e.g., 8, 12, or 24 hours), harvest the supernatant or cell lysate. Quantify viral replication via plaque assay, TCID₅₀, or RT-qPCR for viral RNA. A significant reduction in viral titer or RNA in PI4KIIIβ-knockdown cells compared to the control indicates dependency.[22]

Fig. 3: Experimental workflow for siRNA knockdown validation.
Protocol: In Vitro PI4KIIIβ Kinase Inhibition Assay

This biochemical assay directly measures the ability of a compound to inhibit the enzymatic activity of PI4KIIIβ. The ADP-Glo™ Kinase Assay is a common method.[23][24]

Methodology:

  • Reaction Setup: In a 384-well plate, add kinase buffer, recombinant human PI4KIIIβ enzyme, the lipid substrate (Phosphatidylinositol), and varying concentrations of the test inhibitor.

  • Initiate Reaction: Start the kinase reaction by adding ATP. Incubate at room temperature for a defined period (e.g., 60 minutes).

  • Stop Reaction & Deplete ATP: Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete any remaining ATP. Incubate for 40 minutes.

  • Signal Generation: Add Kinase Detection Reagent. This converts the ADP produced by the kinase reaction back into ATP, which is then used by a luciferase/luciferin reaction to produce a luminescent signal. Incubate for 30 minutes.

  • Measurement: Read the luminescence on a plate reader. The signal intensity is directly proportional to the amount of ADP produced and thus to the kinase activity.

  • Analysis: Plot the signal against the inhibitor concentration and fit to a dose-response curve to determine the IC₅₀ value.

Fig. 4: Workflow for an in vitro luminescence-based kinase assay.
Protocol: Immunofluorescence Staining for Cellular PI4P

This imaging technique allows for the visualization and semi-quantification of PI4P pools within cells, revealing how viral infection alters their distribution.

Methodology:

  • Cell Culture: Grow adherent cells on glass coverslips in a culture plate. Infect with virus or treat with inhibitors as required.

  • Fixation: Fix the cells with 4% paraformaldehyde (PFA) in PBS for 15 minutes at room temperature.[25]

  • Permeabilization & Blocking: Wash cells with PBS. Permeabilize the cell membranes with a gentle detergent like 0.01% digitonin (to preserve organelle structure) and block non-specific antibody binding with 5% goat serum for 45 minutes.[25][26]

  • Primary Antibody: Incubate the cells with a primary antibody specific for PI4P (e.g., mouse anti-PI4P IgM) overnight at 4°C. A co-stain for a viral protein (e.g., rabbit anti-3A) can also be included.[27]

  • Secondary Antibody: Wash cells thoroughly. Incubate with fluorescently-labeled secondary antibodies (e.g., Goat anti-Mouse IgM Alexa Fluor 488 and Goat anti-Rabbit IgG Alexa Fluor 594) for 1-2 hours at room temperature, protected from light.

  • Mounting and Imaging: Wash cells, stain nuclei with DAPI, and mount the coverslips onto microscope slides. Image using a confocal microscope to visualize the subcellular localization of PI4P relative to viral proteins or cellular organelles.[26]

Protocol: Luciferase-Based Viral Replicon Assay

Replicon assays measure viral RNA replication independent of entry and egress, making them ideal for studying replication-specific inhibitors.[28] They utilize a modified viral genome that lacks structural genes but contains a reporter gene, like luciferase.[29][30]

Methodology:

  • Replicon RNA: In vitro transcribe the replicon RNA from a linearized DNA template.

  • Electroporation: Transfect the replicon RNA into susceptible host cells (e.g., Huh-7 for HCV) via electroporation.

  • Plating and Treatment: Immediately plate the electroporated cells into 96-well plates containing serial dilutions of the test compound.

  • Incubation: Incubate the plates for 48-72 hours to allow for RNA replication and luciferase expression.[31]

  • Lysis and Readout: Lyse the cells and add a luciferase substrate. Measure the resulting luminescence using a plate reader.

  • Analysis: The luciferase signal is proportional to the level of viral RNA replication. Calculate the EC₅₀ of the compound by plotting the signal against concentration.[32]

Protocol: Co-immunoprecipitation (Co-IP) for Virus-Host Interactions

Co-IP is used to demonstrate a physical association between a viral protein (e.g., 3A) and a host protein (e.g., PI4KIIIβ or ACBD3) within the cell.[33][34]

Methodology:

  • Cell Lysate Preparation: Infect cells with the virus or transfect with a plasmid expressing a tagged viral protein (e.g., 3A-FLAG). Lyse the cells in a non-denaturing Co-IP lysis buffer containing protease inhibitors.[35]

  • Pre-clearing: Incubate the lysate with Protein A/G agarose beads to remove proteins that non-specifically bind to the beads.

  • Immunoprecipitation: Incubate the pre-cleared lysate with an antibody against the protein of interest (the "bait," e.g., anti-FLAG antibody) overnight at 4°C. A control IP with a non-specific IgG should be run in parallel.

  • Complex Capture: Add fresh Protein A/G beads to the lysate-antibody mixture and incubate for 2-4 hours to capture the antibody-protein complexes.[35]

  • Washing: Pellet the beads by centrifugation and wash them several times with wash buffer to remove non-specifically bound proteins.[35]

  • Elution and Analysis: Elute the bound proteins from the beads using SDS-PAGE loading buffer and boiling. Analyze the eluates by Western blotting, probing for the bait protein (3A-FLAG) and the suspected interacting partner or "prey" (PI4KIIIβ).[36][37] A band for PI4KIIIβ in the 3A-FLAG IP lane, but not in the IgG control lane, indicates an interaction.

PI4KIIIβ as a Broad-Spectrum Antiviral Target

Targeting a host factor like PI4KIIIβ offers a compelling strategy for antiviral development. Because many different viruses rely on the same host protein, inhibitors can have broad-spectrum activity.[16][17] Furthermore, targeting a host protein presents a higher genetic barrier to the development of viral resistance compared to drugs that target viral enzymes directly.

However, challenges remain. Since PI4KIIIβ is an essential host protein, its long-term inhibition could lead to host toxicity. Indeed, some studies with potent PI4KIIIβ inhibitors have reported in vivo toxicity, suggesting a narrow therapeutic window. The development of resistance, though less frequent, can still occur through mutations in the viral protein (e.g., 3A) that alter its interaction with the host factor or reduce its dependency on it.

Conclusion and Future Directions

PI4KIIIβ is unequivocally a master regulator of membrane dynamics that has been successfully co-opted by numerous RNA viruses to facilitate their replication. The creation of PI4P-rich replication organelles is a cornerstone of the life cycle for picornaviruses and plays a key role in the entry of coronaviruses. The detailed mechanisms of PI4KIIIβ recruitment and activation continue to be an active area of research, with significant diversity observed even within the same viral family.

Future research should focus on:

  • Elucidating the precise molecular interactions that allow viral proteins to recruit and modulate PI4KIIIβ activity.

  • Developing highly selective PI4KIIIβ inhibitors with improved safety profiles suitable for in vivo use.

  • Exploring combination therapies that pair a host-targeting agent like a PI4KIIIβ inhibitor with a direct-acting antiviral to maximize efficacy and minimize the risk of resistance.

Understanding and exploiting the virus-PI4KIIIβ interface will continue to provide invaluable insights into viral pathogenesis and pave the way for novel, broad-spectrum therapeutic interventions.

References

An In-depth Technical Guide to the Discovery and Development of BF738735

Author: BenchChem Technical Support Team. Date: November 2025

Introduction: BF738735 is a potent, broad-spectrum antiviral compound identified as a selective inhibitor of the host cell factor Phosphatidylinositol 4-kinase III beta (PI4KIIIβ). Its discovery represents a significant advancement in the pursuit of host-targeted antiviral therapies, which offer potential advantages such as a higher barrier to resistance and activity against a wide range of viruses. This document provides a comprehensive overview of the discovery, mechanism of action, preclinical development, and key experimental protocols for this compound.

Discovery and Lead Optimization

This compound was discovered through a systematic screening and optimization process. The initial hit was identified from a BioFocus SoftFocus® kinase inhibitor library by screening against a Hepatitis C Virus (HCV) genotype 1b replicon.[1] This led to the identification of the imidazopyrazine scaffold as a promising starting point.

Subsequent medicinal chemistry efforts focused on optimizing the potency of this series. The primary target for tracking potency optimization was Human Rhinovirus 14 (HRV14) in a Hela Rh cell line.[1] The synthetic route was designed to be flexible, allowing for variations at the 3- and 8-positions of the core scaffold, which ultimately led to the identification of this compound as a highly potent analogue.[1]

Discovery_Workflow cluster_0 Screening Phase cluster_1 Optimization Phase A BioFocus SoftFocus® Kinase Inhibitor Library B HCV Genotype 1b Replicon Screening A->B C Identification of Imidazopyrazine Hit B->C F Synthesis of Analogues (Variation at 3- & 8-positions) C->F Lead Scaffold D Structure-Activity Relationship (SAR) Studies E Primary Assay: HRV14 in Hela Rh Cells D->E Track Potency G Identification of This compound D->G Optimized Lead F->D

Caption: Discovery and optimization workflow for this compound.

Mechanism of Action

The antiviral activity of this compound is not directed at a viral protein but rather a host cell lipid kinase, PI4KIIIβ.[1] This enzyme is crucial for the replication of many positive-sense single-stranded RNA (+ssRNA) viruses, including enteroviruses and HCV.[1]

PI4KIIIβ generates phosphatidylinositol 4-phosphate (PI4P) on cellular membranes. Viruses co-opt this process to build their replication organelles (ROs)—membranous structures essential for viral RNA replication. This compound inhibits PI4KIIIβ, leading to a dose-dependent decrease in PI4P levels.[2] This disruption prevents the localization of other host factors, such as the oxysterol-binding protein (OSBP), which is responsible for shuttling cholesterol to the ROs.[2] The resulting lack of essential lipids stalls the formation of functional replication organelles, thereby halting viral replication.[2][3]

Mechanism_of_Action cluster_0 Normal Viral Replication cluster_1 Action of this compound PI Phosphatidylinositol (PI) PI4K Host PI4KIIIβ PI->PI4K PI4P PI4-Phosphate (PI4P) PI4K->PI4P OSBP OSBP Recruitment PI4P->OSBP Chol Cholesterol Transport OSBP->Chol RO Replication Organelle (RO) Formation Chol->RO Rep Viral RNA Replication RO->Rep BF This compound BF->PI4K Inhibition

Caption: this compound inhibits host PI4KIIIβ to block viral replication.

In Vitro Profile

This compound demonstrates potent and broad-spectrum antiviral activity against a wide range of enteroviruses and rhinoviruses, with 50% effective concentrations (EC₅₀) typically in the low nanomolar range.[4][5] Its cytotoxicity is low, resulting in high selectivity indices.[4][5]

Table 1: In Vitro Antiviral Activity of this compound

Virus/Serotype Cell Line EC₅₀ (nM) CC₅₀ (µM) Selectivity Index (SI)
Human Rhinovirus 14 (HRV14) Hela Rh 31 >10 >322
Human Rhinovirus 2 (HRV2) - 9 - -
Coxsackievirus B3 (CVB3) - - 11 - 65 -
Coxsackievirus B4 (CVB4) - - - -
Poliovirus - - - -
Enterovirus 71 (EV71) - - - -
HCV Genotype 1b Replicon Huh 5.2 56 >10 >178

Data compiled from multiple sources.[1][4][5] A consistent EC₅₀ range of 4-71 nM is reported across all tested enteroviruses and rhinoviruses.[4][5]

Kinase Selectivity

The compound is a highly selective inhibitor of PI4KIIIβ. It shows approximately 300-fold greater potency for the beta isoform compared to the alpha isoform.[4] When screened against a panel of 150 other cellular kinases at a concentration of 10 µM, inhibition was less than 10%, highlighting its specificity.[4][5]

Table 2: Kinase Inhibitory Profile of this compound

Kinase Target IC₅₀
PI4KIIIβ 5.7 nM
PI4KIIIα 1700 nM (1.7 µM)
Other Lipid Kinases (Panel) >10,000 nM (>10 µM)

Data compiled from multiple sources.[1][2][4][5]

Preclinical In Vivo Studies

In vivo evaluation was conducted in a mouse model of Coxsackievirus B4 (CVB4)-induced pancreatitis.[4] this compound was well-tolerated and demonstrated good plasma levels. The study showed a dose-dependent antiviral effect, with complete inhibition of viral activity observed at the higher dose.[4][5]

Table 3: In Vivo Efficacy in CVB4-Induced Pancreatitis Model

Administration Route Dose (mg/kg) Outcome
Intravenous 1 -
Oral 5 Partial inhibition of viral activity
Oral 25 Complete inhibition of viral activity

Data is for reference only and based on published preclinical studies.[4][5]

Experimental Protocols

This protocol outlines the method to determine the in vitro inhibitory activity of this compound against PI4KIIIβ.

  • Reagents & Preparation :

    • Recombinant PI4KIIIβ enzyme.

    • Substrate: Phosphatidylinositol (PI) and Phosphatidylserine (PS) diluted in buffer containing Triton X-100.

    • ATP Mix: A mixture of standard ATP and [γ-³³P]ATP (0.25 µCi).

    • Test Compound: Serial dilutions of this compound.

    • Termination Solution: Phosphoric acid.

  • Procedure :

    • The enzyme and substrate are combined in a reaction plate.

    • The test compound (this compound) is added to the wells.

    • The reaction is initiated by the addition of the ATP mix.

    • The plate is incubated for 75-90 minutes at 30°C.

    • The reaction is terminated by adding phosphoric acid.

  • Detection & Analysis :

    • Incorporated radioactivity (³³P) is measured using a microplate scintillation counter (e.g., TopCount NXT).

    • Data is converted to percent inhibition relative to untreated controls, and the IC₅₀ value is calculated.[4]

This workflow describes the parallel determination of antiviral efficacy and cytotoxicity.

  • Cell Plating : Plate a suitable host cell line (e.g., HeLa, BGM) in 96-well plates and incubate to allow for cell adherence.

  • Antiviral Arm (EC₅₀) :

    • Infect cells with the virus (e.g., CVB3) at a specified multiplicity of infection (e.g., 100 CCID₅₀) for 2 hours.

    • Remove the virus inoculum.

    • Add fresh medium containing serial dilutions of this compound.

  • Cytotoxicity Arm (CC₅₀) :

    • To parallel plates of uninfected cells, add medium containing the same serial dilutions of this compound.

  • Incubation : Incubate both sets of plates for 3 to 4 days.

  • Quantification :

    • Replace the medium in all plates with a viability reagent (e.g., CellTiter 96 AQueous One solution).

    • Measure absorbance (e.g., at 490 nm) after incubation as per the manufacturer's instructions.

  • Data Analysis :

    • For the EC₅₀, calculate the concentration that inhibits the viral cytopathic effect by 50% compared to untreated, infected controls.

    • For the CC₅₀, calculate the concentration that reduces cell viability by 50% compared to untreated, uninfected controls.[4]

Experimental_Workflow cluster_EC50 EC₅₀ Determination (Antiviral) cluster_CC50 CC₅₀ Determination (Cytotoxicity) cluster_Analysis Quantification & Analysis A1 Plate Host Cells A2 Infect with Virus A1->A2 A3 Add Serial Dilutions of this compound A2->A3 A4 Incubate 3-4 Days A3->A4 C1 Add Viability Reagent (e.g., CellTiter 96) A4->C1 B1 Plate Host Cells B2 Add Serial Dilutions of this compound (No Virus) B1->B2 B3 Incubate 3-4 Days B2->B3 B3->C1 C2 Measure Absorbance C1->C2 C3 Calculate EC₅₀ & CC₅₀ Values C2->C3

Caption: Workflow for determining EC₅₀ and CC₅₀ values.

Conclusion and Future Directions

This compound is a highly potent and selective preclinical antiviral candidate with a novel host-targeted mechanism of action. Its broad-spectrum activity against enteroviruses and a high barrier to resistance make it a valuable tool for research and a promising lead for further drug development.[1] The primary advantage of targeting a host factor like PI4KIIIβ is the potential to develop broad-spectrum antivirals that are less susceptible to viral mutations.[6] However, the clinical translation of PI4KIIIβ inhibitors requires careful consideration of the therapeutic index, as inhibiting a host kinase could lead to side effects, such as potential reductions in T-cell counts.[1] Further studies are necessary to fully define the safety profile and therapeutic window for this class of compounds in a clinical setting.

References

Unveiling the Potent and Selective Inhibition of PI4KIIIβ by BF738735: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the selective inhibition of Phosphatidylinositol 4-Kinase Type III Beta (PI4KIIIβ) by the compound BF738735. The document details the quantitative selectivity of this compound for PI4KIIIβ over its alpha isoform (PI4KIIIα), outlines the experimental methodologies used for this determination, and visualizes the relevant biological pathways and experimental workflows.

Core Data: Selectivity Profile of this compound

This compound has been identified as a potent and highly selective inhibitor of PI4KIIIβ. This selectivity is crucial for its utility as a chemical probe to dissect the specific roles of PI4KIIIβ in various cellular processes and as a potential therapeutic agent. The inhibitory activity of this compound is quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the activity of the enzyme by 50%.

The compound demonstrates a significant difference in potency against PI4KIIIβ compared to PI4KIIIα, as summarized in the table below.

Target Kinase IC50 Value Selectivity (over PI4KIIIβ)
PI4KIIIβ5.7 nM[1][2][3][4][5]1x
PI4KIIIα1.7 µM (1700 nM)[1][2][3][6]~300x[1][2]

This approximately 300-fold higher potency for PI4KIIIβ underscores the remarkable selectivity of this compound.[1][2] Furthermore, when tested against a broader panel of 150 cellular kinases, including 13 lipid kinases, at a concentration of 10 µM, this compound showed less than 10% inhibition for all other kinases, confirming its high specificity for PI4KIIIβ.[2]

Experimental Protocols

The determination of the IC50 values for this compound against PI4KIIIα and PI4KIIIβ was achieved through a radiometric in vitro kinase assay. This method directly measures the enzymatic activity of the kinases by quantifying the incorporation of a radiolabeled phosphate group onto a substrate.

PI4K In Vitro Activity Assay

This protocol outlines the general steps for determining the in vitro activity of PI4KIIIα and PI4KIIIβ in the presence of an inhibitor.

1. Reagents and Materials:

  • Recombinant PI4KIIIβ or PI4KIIIα enzyme.

  • Substrate: Phosphatidylinositol (PI) and Phosphatidylserine (PS) vesicles.

  • Assay Buffer: Containing Triton X-100.

  • ATP solution.

  • Radiolabeled ATP: [γ-33P]ATP.

  • Inhibitor: this compound at various concentrations.

  • Termination Solution: Phosphoric acid.

  • Scintillation counter (e.g., TopCount NXT microplate scintillation counter).

2. Assay Procedure:

  • Dilute the recombinant PI4KIIIβ or PI4KIIIα enzyme and the PI-PS substrate in the assay buffer.

  • Add the inhibitor (this compound) at a range of concentrations to the enzyme/substrate mixture. Include a control with no inhibitor.

  • Initiate the kinase reaction by adding a mixture of ATP and [γ-33P]ATP.

  • Incubate the reaction mixture at 30°C for a defined period (e.g., 75 to 90 minutes).

  • Terminate the reaction by adding phosphoric acid.

  • Measure the amount of incorporated radioactivity using a scintillation counter.

  • Convert the raw data to the percent inhibition relative to the control (no inhibitor) for each inhibitor concentration.

  • Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.[2]

Visualizing the Landscape: Signaling Pathways and Experimental Workflow

To provide a clearer understanding of the biological context and the experimental process, the following diagrams have been generated using the DOT language for Graphviz.

Signaling Pathways of PI4KIIIα and PI4KIIIβ

Phosphatidylinositol 4-kinases are crucial enzymes that phosphorylate phosphatidylinositol (PI) to generate phosphatidylinositol 4-phosphate (PI4P), a key signaling lipid.[7] While both PI4KIIIα and PI4KIIIβ catalyze the same reaction, they are localized to different cellular compartments and are involved in distinct signaling pathways.

  • PI4KIIIα is predominantly found at the plasma membrane , where it plays a critical role in maintaining the plasma membrane's identity and is involved in the synthesis of phosphatidylinositol 4,5-bisphosphate (PI(4,5)P2).[8][9] Its recruitment to the plasma membrane is mediated by a complex of proteins including EFR3 and TTC7.[8]

  • PI4KIIIβ is primarily localized to the Golgi apparatus .[10][11] It is involved in regulating membrane trafficking from the Golgi to the plasma membrane.[10] Its recruitment to the Golgi is facilitated by small GTPases like Arf1 and Rab11.[10][11]

PI4K_Signaling_Pathways PI4K Isoform Signaling Pathways cluster_PM Plasma Membrane cluster_Golgi Golgi Apparatus PI4KIIIa PI4KIIIα PI4P_PM PI(4)P PI4KIIIa->PI4P_PM EFR3_TTC7 EFR3/TTC7 Complex EFR3_TTC7->PI4KIIIa recruits PIP2 PI(4,5)P2 PI4P_PM->PIP2 precursor for PI4KIIIb PI4KIIIβ PI4P_Golgi PI(4)P PI4KIIIb->PI4P_Golgi Arf1_Rab11 Arf1/Rab11 Arf1_Rab11->PI4KIIIb recruits Vesicular_Trafficking Vesicular Trafficking PI4P_Golgi->Vesicular_Trafficking regulates PI Phosphatidylinositol (PI) PI->PI4KIIIa phosphorylates PI->PI4KIIIb phosphorylates

Caption: Distinct localization and function of PI4KIIIα and PI4KIIIβ.

Experimental Workflow for Determining Kinase Selectivity

The process of determining the selectivity of a kinase inhibitor like this compound involves a systematic workflow, starting from the individual kinase assays to the final data analysis.

Kinase_Selectivity_Workflow Kinase Inhibitor Selectivity Workflow cluster_assay In Vitro Kinase Assay cluster_analysis Data Analysis Reagents Prepare Reagents (Enzyme, Substrate, ATP, [γ-33P]ATP) Reaction_Setup Set Up Kinase Reaction Reagents->Reaction_Setup Inhibitor_Dilution Prepare Inhibitor Dilution Series (this compound) Inhibitor_Dilution->Reaction_Setup Incubation Incubate at 30°C Reaction_Setup->Incubation Termination Terminate Reaction Incubation->Termination Measurement Measure Radioactivity Termination->Measurement Percent_Inhibition Calculate % Inhibition Measurement->Percent_Inhibition Dose_Response Generate Dose-Response Curve Percent_Inhibition->Dose_Response IC50_Determination Determine IC50 Value Dose_Response->IC50_Determination IC50_PI4KIIIb IC50 (PI4KIIIβ) = 5.7 nM IC50_Determination->IC50_PI4KIIIb IC50_PI4KIIIa IC50 (PI4KIIIα) = 1700 nM IC50_Determination->IC50_PI4KIIIa

Caption: Workflow for determining IC50 values of kinase inhibitors.

Conclusion

This compound is a powerful research tool characterized by its potent and highly selective inhibition of PI4KIIIβ over PI4KIIIα. The quantitative data, derived from robust in vitro kinase assays, clearly establishes its selectivity profile. This makes this compound an invaluable compound for investigating the specific physiological and pathological roles of PI4KIIIβ, particularly in the context of viral replication and other cellular processes where this kinase is implicated. The detailed methodologies and visual representations provided in this guide are intended to support researchers in the effective application and interpretation of data related to this selective inhibitor.

References

An In-depth Technical Guide to the Cellular Pathways Affected by BF738735

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

BF738735 is a potent and highly selective small molecule inhibitor of Phosphatidylinositol 4-kinase III beta (PI4KIIIβ), a crucial host cell factor for the replication of various RNA viruses. By targeting PI4KIIIβ, this compound effectively disrupts the formation of viral replication organelles, thereby exhibiting broad-spectrum antiviral activity, particularly against enteroviruses and rhinoviruses. This technical guide provides a comprehensive overview of the cellular pathways modulated by this compound, detailed experimental protocols for its characterization, and a summary of its quantitative inhibitory and antiviral activities.

Introduction

Enteroviruses and rhinoviruses represent a significant burden on global health, causing a wide range of illnesses from the common cold to severe neurological diseases. The development of effective antiviral therapies has been challenging due to the high mutation rates of these viruses. A promising strategy is to target host cellular factors that are essential for viral replication, as this is expected to have a higher barrier to the development of resistance. This compound has emerged as a lead compound in this area, demonstrating potent inhibition of a key host lipid kinase, PI4KIIIβ.[1] This document serves as a technical resource for researchers engaged in the study of this compound and related compounds.

Core Cellular Pathway: PI4KIIIβ and Viral Replication

The primary cellular target of this compound is Phosphatidylinositol 4-kinase III beta (PI4KIIIβ) .[1][2][3] This enzyme plays a critical role in the generation of phosphatidylinositol 4-phosphate (PI4P), a key phosphoinositide that acts as a lipid-based signaling molecule and a determinant of organelle identity, particularly at the Golgi apparatus.

Enteroviruses hijack the host cell's machinery to create specialized membranous structures called replication organelles (ROs) .[4][5] These ROs serve as the primary sites for viral RNA replication and are essential for the viral life cycle. The biogenesis of these ROs is a complex process that involves the extensive remodeling of cellular membranes and the recruitment of specific host proteins and lipids.

The central mechanism by which this compound exerts its antiviral effect is through the inhibition of PI4KIIIβ, which leads to a cascade of downstream effects disrupting the formation and function of viral ROs.

The PI4KIIIβ-PI4P-OSBP-Cholesterol Axis
  • PI4KIIIβ Recruitment and PI4P Production: Upon enterovirus infection, viral proteins recruit host PI4KIIIβ to specific cellular membranes, leading to the localized synthesis and accumulation of PI4P.[5]

  • OSBP Recruitment: The elevated levels of PI4P on these membranes serve as a docking site for Oxysterol-binding protein (OSBP) .[6] OSBP is a lipid transfer protein that moves between the endoplasmic reticulum (ER) and the Golgi apparatus.

  • Cholesterol Shuttling: OSBP facilitates the transport of cholesterol from the ER to the PI4P-enriched membranes of the nascent replication organelles.[6] This process is driven by the counter-transport of PI4P back to the ER, where it is hydrolyzed.

  • Replication Organelle Maturation: The accumulation of cholesterol is critical for the proper formation, structure, and function of the viral replication organelles, providing the necessary lipid environment for the assembly of the viral replication machinery.

By inhibiting PI4KIIIβ, this compound prevents the production of PI4P, thereby disrupting the recruitment of OSBP and the subsequent shuttling of cholesterol to the sites of viral replication.[6] This ultimately leads to the failure of RO formation and a potent block in viral RNA replication.[2]

Quantitative Data Summary

The following tables summarize the in vitro inhibitory and antiviral activities of this compound.

Table 1: In Vitro Kinase Inhibitory Activity of this compound
Target KinaseIC50 (nM)Selectivity (over PI4KIIIα)Reference
PI4KIIIβ5.7~300-fold[1][2]
PI4KIIIα1700-[1][2]

IC50 (Half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

Table 2: Antiviral Activity of this compound against various Enteroviruses and Rhinoviruses
VirusCell LineEC50 (nM)Reference
Human Rhinovirus 14 (HRV14)HeLa31[2]
Coxsackievirus B3 (CVB3)Vero15[1]
Poliovirus 1 (PV1)-19[1]
Enterovirus 71 (EV71)-11[1]
Coxsackievirus A9 (CVA9)Vero21[2]
General Entero- and RhinovirusesVarious4 - 71[2][3]

EC50 (Half-maximal effective concentration) refers to the concentration of a drug that gives half-maximal response.

Table 3: Cytotoxicity of this compound
Cell LineCC50 (µM)Selectivity Index (CC50/EC50)Reference
Various11 - 65High[2][3]

CC50 (Half-maximal cytotoxic concentration) is the concentration of a substance that kills 50% of cells in a given time.

Experimental Protocols

In Vitro PI4KIIIβ Kinase Activity Assay

This protocol describes a radiometric assay to determine the in vitro inhibitory activity of this compound against PI4KIIIβ.

Materials:

  • Recombinant human PI4KIIIβ

  • Phosphatidylinositol (PI) and Phosphatidylserine (PS) substrate (e.g., in a 1:1 ratio)

  • [γ-³³P]ATP or [γ-³²P]ATP

  • Kinase reaction buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM DTT, 0.01% Triton X-100)

  • This compound (or other test compounds)

  • 96-well plates

  • Scintillation counter

Procedure:

  • Prepare a solution of PI/PS substrate in the kinase reaction buffer and sonicate briefly to form micelles.

  • In a 96-well plate, add the recombinant PI4KIIIβ enzyme to the kinase reaction buffer.

  • Add serial dilutions of this compound or control vehicle (e.g., DMSO) to the wells and pre-incubate with the enzyme for 10-15 minutes at room temperature.

  • Initiate the kinase reaction by adding a mixture of ATP and [γ-³³P]ATP (or [γ-³²P]ATP) to each well.

  • Incubate the plate at 30°C for a defined period (e.g., 60-90 minutes), ensuring the reaction stays within the linear range.

  • Terminate the reaction by adding a stop solution (e.g., 1 M HCl or a solution containing EDTA).

  • Transfer the reaction mixture to a filter plate (e.g., phosphocellulose) that captures the phosphorylated lipid product.

  • Wash the filter plate multiple times with a wash buffer (e.g., 75 mM phosphoric acid) to remove unincorporated radiolabeled ATP.

  • Add scintillation fluid to the wells and measure the incorporated radioactivity using a scintillation counter.

  • Calculate the percentage of inhibition for each concentration of this compound relative to the vehicle control and determine the IC50 value using appropriate software.

Antiviral Cytopathic Effect (CPE) Assay

This protocol is used to determine the antiviral efficacy of this compound by measuring the inhibition of virus-induced cell death.

Materials:

  • Susceptible host cells (e.g., HeLa or BGM cells)

  • Cell culture medium (e.g., MEM supplemented with 10% FBS, penicillin, and streptomycin)

  • Enterovirus or Rhinovirus stock of known titer

  • This compound (or other test compounds)

  • 96-well cell culture plates

  • Cell viability reagent (e.g., CellTiter 96 AQueous One Solution Reagent)

  • Plate reader

Procedure:

  • Seed host cells into 96-well plates at a density that will result in a confluent monolayer on the day of infection.

  • On the following day, remove the growth medium and infect the cells with the virus at a multiplicity of infection (MOI) that causes complete cell death in 3-4 days (e.g., 100 CCID50).

  • After a 1-2 hour adsorption period, remove the viral inoculum and wash the cells with serum-free medium.

  • Add fresh medium containing serial dilutions of this compound or vehicle control to the wells. Include uninfected cells as a control for cell viability.

  • Incubate the plates at 37°C in a CO₂ incubator for 3-4 days, or until complete cytopathic effect is observed in the virus-infected control wells.

  • Add the cell viability reagent to each well according to the manufacturer's instructions and incubate for the recommended time.

  • Measure the absorbance or luminescence using a plate reader at the appropriate wavelength.

  • Calculate the percentage of cell protection for each compound concentration relative to the virus-infected and uninfected controls. Determine the EC50 value.

Cytotoxicity Assay

This assay is performed in parallel with the antiviral assay to determine the toxicity of this compound to the host cells.

Procedure:

  • Seed host cells in a 96-well plate as described for the CPE assay.

  • On the following day, add serial dilutions of this compound or vehicle control to the wells containing uninfected cells.

  • Incubate the plates for the same duration as the antiviral assay (3-4 days).

  • Measure cell viability using a cell viability reagent as described above.

  • Calculate the percentage of cytotoxicity for each compound concentration relative to the untreated control cells and determine the CC50 value.

Mandatory Visualizations

Signaling Pathway Diagram

BF738735_Mechanism_of_Action cluster_virus Enterovirus Infection cluster_host Host Cell Viral Proteins Viral Proteins PI4KIIIβ PI4KIIIβ Viral Proteins->PI4KIIIβ recruits PI4P PI4P PI4KIIIβ->PI4P phosphorylates PI(4,5)P2 PI(4,5)P2 PI(4,5)P2->PI4KIIIβ OSBP OSBP PI4P->OSBP recruits Cholesterol Cholesterol OSBP->Cholesterol transports Replication Organelle Replication Organelle Cholesterol->Replication Organelle contributes to formation Viral RNA Replication Viral RNA Replication Replication Organelle->Viral RNA Replication enables This compound This compound This compound->PI4KIIIβ inhibits Antiviral_Assay_Workflow cluster_prep Preparation cluster_infection Infection & Treatment cluster_readout Readout Seed Cells Seed Cells Infect Cells Infect Cells Seed Cells->Infect Cells Prepare Virus Stock Prepare Virus Stock Prepare Virus Stock->Infect Cells Prepare this compound Dilutions Prepare this compound Dilutions Add this compound Add this compound Prepare this compound Dilutions->Add this compound Infect Cells->Add this compound Incubate (3-4 days) Incubate (3-4 days) Add this compound->Incubate (3-4 days) Add Viability Reagent Add Viability Reagent Incubate (3-4 days)->Add Viability Reagent Measure Signal Measure Signal Add Viability Reagent->Measure Signal Calculate EC50/CC50 Calculate EC50/CC50 Measure Signal->Calculate EC50/CC50

References

BF738735: A Technical Guide for the Study of Lipid Kinases

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

BF738735 is a potent, cell-permeable, and highly selective inhibitor of phosphatidylinositol 4-kinase III beta (PI4KIIIβ or PI4KB).[1][2][3] As a reversible, imidazo-pyrazine based compound, it serves as a critical tool for researchers investigating the roles of PI4KIIIβ in various cellular processes, most notably in the replication of a broad spectrum of viruses.[3][4][5] Its high selectivity and potent activity make it an invaluable asset for dissecting signaling pathways and for antiviral drug development.[2][5] This guide provides a comprehensive overview of this compound, including its mechanism of action, quantitative activity data, relevant experimental protocols, and its application in biological systems.

Mechanism of Action

This compound exerts its biological effects through the direct inhibition of PI4KIIIβ, a lipid kinase responsible for phosphorylating phosphatidylinositol (PI) to generate phosphatidylinositol-4-phosphate (PI4P).[6] This process is hijacked by numerous positive-strand RNA viruses, including enteroviruses and rhinoviruses, which require an accumulation of PI4P at their replication organelles (ROs).[3][6] PI4P acts as a crucial lipid anchor, recruiting other host factors necessary for viral replication, such as the oxysterol-binding protein (OSBP), which facilitates cholesterol shuttling to the ROs.[3]

By inhibiting PI4KIIIβ, this compound dose-dependently decreases PI4P levels.[3] This disruption prevents the localization of OSBP to the replication organelles, thereby inhibiting cholesterol transport and ultimately blocking viral RNA replication.[1][3] Time-of-drug-addition studies have shown that this compound is effective both when added before and after viral infection, indicating its action is on the replication stage rather than the early stages of viral entry.[5]

cluster_membrane Membrane cluster_virus Viral Replication Organelle PI PI (Phosphatidylinositol) PI4K PI4KIIIβ PI->PI4K Substrate PI4P PI4P (Phosphatidylinositol 4-Phosphate) OSBP OSBP Recruitment PI4P->OSBP Enables Cholesterol Cholesterol Shuttling OSBP->Cholesterol Mediates Replication Viral RNA Replication Cholesterol->Replication Required for PI4K->PI4P Catalyzes This compound This compound This compound->PI4K Inhibits

Caption: this compound inhibits PI4KIIIβ, blocking PI4P production and viral replication.

Quantitative Data Summary

The efficacy and selectivity of this compound have been quantified across various assays. The data is summarized in the tables below for clarity and comparison.

Table 1: Kinase Inhibitory Activity of this compound

Target KinaseIC50 ValueNotes
PI4KIIIβ 5.7 nM Primary target [1][2][5]
PI4KIIIα1.7 µMOver 300-fold less sensitive than PI4KIIIβ.[1][2][5]
Other Lipid Kinases> 10 µMDisplayed excellent selectivity against a panel of other lipid kinases.[3][4][5]
Panel of 150 Cellular Kinases< 10% inhibition at 10 µMDemonstrates high specificity for PI4KIIIβ.[1][2]

Table 2: Antiviral and Cytotoxic Activity of this compound

Virus / Cell LineEC50 RangeCC50 RangeSelectivity Index
Enteroviruses & Rhinoviruses4 - 71 nM11 - 65 µMHigh
Hepatitis C Virus (HCV) Genotype 1b56 nMNot SpecifiedStrong correlation with HRV activity.[5]
Coxsackievirus B3 (CVB3) RNA Replication Assay77 nMNot SpecifiedComparable to multicycle assays.[1][2]
  • IC50 (Half-maximal inhibitory concentration): The concentration of an inhibitor required to block 50% of the target enzyme's activity.

  • EC50 (Half-maximal effective concentration): The concentration of a drug that gives half-maximal response (in this case, viral inhibition).[1]

  • CC50 (Half-maximal cytotoxic concentration): The concentration of a substance that causes the death of 50% of cultured cells.[1]

  • Selectivity Index (SI): Calculated as CC50 / EC50. A higher SI indicates a more favorable safety profile.

Experimental Protocols

Detailed methodologies are crucial for reproducing and building upon existing research. The following sections describe the protocols for key experiments involving this compound.

In Vitro Kinase Assay (PI4KIIIβ Inhibition)

This assay quantifies the direct inhibitory effect of this compound on PI4KIIIβ activity.

Methodology:

  • Reaction Setup: Recombinant PI4KIIIβ enzyme and its substrate, a mixture of phosphatidylinositol (PI) and phosphatidylserine (PS), are diluted in a buffer containing Triton X-100.[1]

  • Inhibitor Addition: Serial dilutions of this compound are added to the enzyme-substrate mixture.

  • Reaction Initiation: The reaction is started by adding a mixture of ATP and [γ-³³P]ATP.[1]

  • Incubation: The reaction mixture is incubated for 75-90 minutes at 30°C.[1]

  • Termination: The reaction is stopped by the addition of phosphoric acid.[1]

  • Measurement: The amount of incorporated radioactivity (³³P), corresponding to the amount of newly synthesized PI4P, is measured using a microplate scintillation counter.[1]

  • Analysis: Data is converted to percent inhibition relative to untreated controls to determine the IC50 value.[1]

A 1. Prepare Reaction Mix (PI4KIIIβ, PI/PS Substrate) B 2. Add this compound (Serial Dilutions) A->B C 3. Initiate with ATP + [γ-³³P]ATP B->C D 4. Incubate (75-90 min, 30°C) C->D E 5. Terminate Reaction (Phosphoric Acid) D->E F 6. Measure Radioactivity (Scintillation Counter) E->F G 7. Calculate % Inhibition & Determine IC50 F->G

Caption: Workflow for determining the IC50 of this compound against PI4KIIIβ.

Antiviral and Cytotoxicity Assays (EC50 & CC50)

These cell-based assays determine the effective concentration for viral inhibition and the concentration at which the compound becomes toxic to the host cells.

Methodology:

  • Cell Seeding: Plate host cells (e.g., HeLa, BGM) in 96-well plates and allow them to adhere.

  • Infection (for EC50): Infect the cells with the virus of interest at a defined multiplicity of infection (e.g., 100 CCID50) for 2 hours.[1] After incubation, the virus is removed.

  • Compound Addition: Add serial dilutions of this compound (e.g., 0.01 to 100 µM) to both infected (for EC50) and uninfected (for CC50) wells.[1]

  • Incubation: Incubate the plates for 3 to 4 days to allow for multiple rounds of viral replication and/or for cytotoxic effects to manifest.[1]

  • Viability Measurement: Replace the medium with a viability reagent such as CellTiter 96 AQueous One solution.[1]

  • Readout: Measure the optical density at 490 nm after a short incubation. The signal is proportional to the number of viable cells.[1]

  • Analysis: Calculate EC50 and CC50 values by plotting the percentage of cell protection (for EC50) or cell death (for CC50) against the compound concentration.

cluster_ec50 EC50 Determination cluster_cc50 CC50 Determination A1 1. Seed Cells A2 2. Infect with Virus A1->A2 A3 3. Add this compound Dilutions A2->A3 A4 4. Incubate (3-4 days) A3->A4 A5 5. Measure Cell Viability A4->A5 A6 6. Calculate EC50 A5->A6 B1 1. Seed Cells B2 2. Add this compound Dilutions B1->B2 B3 3. Incubate (3-4 days) B2->B3 B4 4. Measure Cell Viability B3->B4 B5 5. Calculate CC50 B4->B5

Caption: Parallel workflows for determining antiviral (EC50) and cytotoxic (CC50) concentrations.

In Vivo Studies

This compound has been evaluated in animal models to assess its tolerability and antiviral efficacy. In mice infected with coxsackievirus, the compound was well-tolerated and demonstrated good plasma levels.[1][2] Administration of this compound resulted in a dose-dependent inhibition of the virus, with a 25 mg/kg dose leading to complete inhibition and a 5 mg/kg dose showing partial inhibition.[2] These findings highlight the potential of this compound not only as a laboratory tool but also as a lead compound for developing therapeutic agents.

Conclusion

This compound is a highly specific and potent inhibitor of the lipid kinase PI4KIIIβ. Its well-characterized mechanism of action, involving the disruption of PI4P homeostasis and subsequent blockage of viral replication organelle function, makes it an exemplary tool for virology and cell biology research. The detailed quantitative data and established experimental protocols provide a solid foundation for its use in studying the roles of PI4KIIIβ in health and disease, particularly in the context of enterovirus and rhinovirus infections.

References

Predicted Off-Target Effects of BF738735: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

This technical guide provides a comprehensive overview of the predicted off-target effects of BF738735, a potent and selective inhibitor of phosphatidylinositol 4-kinase III beta (PI4KIIIβ). The information is intended for researchers, scientists, and drug development professionals to facilitate a deeper understanding of the compound's selectivity and potential for off-target activities.

Introduction

This compound is an imidazo-pyrazine based compound identified as a highly potent inhibitor of PI4KIIIβ, a host cell factor essential for the replication of various enteroviruses and other RNA viruses.[1][2] By targeting a host enzyme, this compound presents a broad-spectrum antiviral strategy with a high barrier to the development of viral resistance.[2] Understanding the selectivity profile and potential off-target interactions of this compound is critical for its development as a therapeutic agent. This document summarizes the available quantitative data on its off-target effects, details the experimental protocols used for these assessments, and provides visualizations of key pathways and workflows.

Data Presentation

The following tables summarize the quantitative data regarding the inhibitory activity and cytotoxicity of this compound.

Table 1: Inhibitory Activity of this compound against Primary and Off-Target Kinases

TargetIC50 (nM)Fold Selectivity vs. PI4KIIIβReference
Primary Target
PI4KIIIβ5.71x[1][2][3]
Off-Targets
PI4KIIIα1,700~300x[1][2][3]
Other Lipid Kinases>10,000>1750x[2][4]

Table 2: Broad Kinase and Target Profiling of this compound

Target PanelConcentration Tested (µM)Observed InhibitionReference
150 Cellular Kinases (including 13 lipid kinases)10<10% for all kinases[1][3]
>400 Protein KinasesNot specifiedHighest activity in the low micromolar range[2]
Various Enzymes, Receptors, and Ion Channels1No significant activity[2]

Table 3: Cytotoxicity Profile of this compound

Cell LinesCC50 (µM)Selectivity Index (CC50/EC50)Reference
Various (unspecified)11 - 65High (generally >1000)[1][2][3]

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

3.1. In Vitro Kinase Inhibition Assay (PI4KIIIα and PI4KIIIβ)

This protocol describes the method used to determine the in vitro inhibitory activity of this compound against PI4KIIIα and PI4KIIIβ.

  • Enzyme and Substrate Preparation: Recombinant PI4KIIIβ or PI4KIIIα and their substrate, a mixture of phosphatidylinositol (PI) and phosphatidylserine (PS), are diluted in a buffer containing Triton X-100.

  • Reaction Initiation: The kinase reaction is initiated by the addition of a mixture containing ATP and [γ-33P]ATP (0.25 µCi). The reaction mixture is incubated at 30°C for a period of 75 to 90 minutes.

  • Reaction Termination: The reaction is stopped by the addition of phosphoric acid.

  • Measurement of Kinase Activity: The amount of incorporated radioactivity, corresponding to the phosphorylation of the substrate, is measured using a TopCount NXT microplate scintillation counter.

  • Data Analysis: The raw data are converted to the percent inhibition relative to control wells (containing vehicle, e.g., DMSO) to determine the IC50 value for this compound.[1]

3.2. Cytotoxicity Assay

This protocol outlines the procedure for assessing the cytotoxicity of this compound in cell culture.

  • Cell Plating: Cells are seeded in 96-well plates at an appropriate density.

  • Compound Treatment: Serial dilutions of this compound are prepared and added to the cells.

  • Incubation: The cells are incubated with the compound for a period of 3 to 4 days under standard cell culture conditions.

  • Viability Assessment: After the incubation period, the culture medium is replaced with a solution containing a reagent such as CellTiter 96 AQueous One Solution (MTS assay). This reagent is converted by viable cells into a colored formazan product.

  • Data Acquisition: The optical density at 490 nm is measured using a plate reader. The absorbance values are corrected for background absorbance from wells without cells.

  • Data Analysis: The viability of treated cells is expressed as a percentage relative to untreated control cells, which are set to 100%. The 50% cytotoxic concentration (CC50) is then calculated from the dose-response curve.[1]

Mandatory Visualizations

The following diagrams visualize key concepts related to the action and analysis of this compound.

Mechanism of this compound Antiviral Action cluster_host Host Cell cluster_virus Viral Replication Organelle (RO) PI4KIIIb PI4KIIIβ PI4P PI4P PI4KIIIb->PI4P Catalyzes OSBP OSBP PI4P->OSBP Recruits Cholesterol Cholesterol OSBP->Cholesterol Shuttles RO RO Formation & Viral RNA Replication Cholesterol->RO Required for This compound This compound This compound->PI4KIIIb Inhibits

Caption: Mechanism of this compound antiviral action.

Experimental Workflow: Kinase Profiling start Prepare Kinase Panel (e.g., 150 kinases) assay Perform Kinase Assays (e.g., with [γ-33P]ATP) start->assay prepare_compound Prepare this compound (e.g., 10 µM) prepare_compound->assay measure Measure Kinase Activity (Scintillation Counting) assay->measure analyze Data Analysis: Calculate % Inhibition measure->analyze end Determine Off-Target Profile analyze->end

Caption: Workflow for broad kinase profiling.

Selectivity Profile of this compound cluster_targets Kinase Targets This compound This compound PI4KIIIb PI4KIIIβ (IC50 = 5.7 nM) This compound->PI4KIIIb High Potency PI4KIIIa PI4KIIIα (IC50 = 1,700 nM) This compound->PI4KIIIa ~300-fold lower Potency OtherKinases Other Kinases (>150 tested) (Inhibition <10% at 10 µM) This compound->OtherKinases Negligible Activity

Caption: Logical diagram of this compound selectivity.

Discussion of Potential Off-Target Effects

The available data indicate that this compound is a highly selective inhibitor of PI4KIIIβ. The primary predicted off-target effect is the inhibition of the related isoform, PI4KIIIα.[1][2][3] However, this inhibition occurs at a concentration approximately 300 times higher than that required to inhibit PI4KIIIβ, suggesting a significant therapeutic window.[1][3]

Extensive screening against a panel of 150 cellular kinases, including 13 lipid kinases, revealed less than 10% inhibition at a high concentration of 10 µM, further underscoring the compound's specificity.[1][3] Similarly, profiling against a broader panel of over 400 protein kinases and a range of other enzymes, receptors, and ion channels did not identify any significant off-target activities at therapeutically relevant concentrations.[2]

While the direct kinase inhibition profile is clean, it is noteworthy that studies on HCV replicons resistant to this compound showed cross-resistance to a broad-spectrum PI3K inhibitor.[5] This could suggest a potential, indirect interaction with the PI3K signaling pathway, although this is not a result of direct inhibition of PI3 kinases by this compound.[5] The low cytotoxicity of this compound, with CC50 values significantly higher than its effective antiviral concentrations, results in a high selectivity index, indicating that the compound is well-tolerated by cells in vitro.[1][2][3]

Conclusion

References

Methodological & Application

BF738735: Application Notes and Protocols for In Vitro Antiviral Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

BF738735 is a potent and selective inhibitor of phosphatidylinositol 4-kinase III beta (PI4KIIIβ), a host cell factor essential for the replication of a broad range of enteroviruses and rhinoviruses.[1][2] By targeting a host dependency factor rather than a viral protein, this compound presents a promising strategy for antiviral therapy with a potentially high barrier to resistance.[3] These application notes provide detailed protocols for in vitro antiviral assays to evaluate the efficacy of this compound and similar compounds.

Mechanism of Action: PI4KIIIβ Inhibition

Enteroviruses remodel host cell membranes to create specialized replication organelles (ROs). A crucial step in the formation of these ROs is the recruitment of the host lipid kinase PI4KIIIβ.[4][5] PI4KIIIβ catalyzes the phosphorylation of phosphatidylinositol to generate phosphatidylinositol 4-phosphate (PI4P) at the RO membranes. This accumulation of PI4P is essential for the recruitment of other factors necessary for viral RNA replication. This compound inhibits the kinase activity of PI4KIIIβ, thereby preventing the synthesis of PI4P at the ROs and ultimately blocking viral replication.[1][5]

cluster_HostCell Host Cell Enterovirus Enterovirus Viral Proteins (e.g., 3A) Viral Proteins (e.g., 3A) Enterovirus->Viral Proteins (e.g., 3A) Translation PI4KIIIβ PI4KIIIβ Viral Proteins (e.g., 3A)->PI4KIIIβ Recruitment to RO PI4P Phosphatidylinositol 4-Phosphate (PI4P) PI4KIIIβ->PI4P Phosphorylation PI Phosphatidylinositol (PI) PI->PI4KIIIβ Replication Organelle (RO) Replication Organelle (RO) PI4P->Replication Organelle (RO) Enrichment Viral RNA Replication Viral RNA Replication Replication Organelle (RO)->Viral RNA Replication Scaffold for Progeny Virions Progeny Virions Viral RNA Replication->Progeny Virions Leads to This compound This compound This compound->PI4KIIIβ Inhibition

Caption: this compound inhibits viral replication by targeting the host factor PI4KIIIβ.

Quantitative Antiviral Activity

The antiviral potency of this compound has been demonstrated against a wide array of enteroviruses and rhinoviruses. The tables below summarize the 50% effective concentration (EC50) and 50% cytotoxic concentration (CC50) values obtained from in vitro assays.

Table 1: Antiviral Activity (EC50) of this compound against various Enteroviruses and Rhinoviruses

Virus SerotypeEC50 (nM)
Human Rhinovirus 14 (HRV14)4
Human Rhinovirus 2 (HRV2)5
Coxsackievirus B3 (CVB3)15
Poliovirus 119
Poliovirus 213
Poliovirus 35
Enterovirus 71 (EV71)11
Coxsackievirus A9 (CVA9)21

Data compiled from multiple sources.[6]

Table 2: Cytotoxicity (CC50) of this compound in Various Cell Lines

Cell LineCC50 (µM)
HeLa Rh>100
BGM65
Vero11

Data compiled from multiple sources.[1][3]

Experimental Protocols

Two common in vitro assays to determine the antiviral efficacy of compounds like this compound are the Cytopathic Effect (CPE) Reduction Assay and the Viral Yield Reduction Assay.

Cytopathic Effect (CPE) Reduction Assay

This assay measures the ability of a compound to protect cells from the virus-induced cell death, or cytopathic effect.

Materials:

  • Host cell line susceptible to the virus of interest (e.g., HeLa, Vero, or BGM cells)

  • Complete cell culture medium (e.g., MEM with 10% FBS)

  • Virus stock with a known titer

  • This compound stock solution (in DMSO)

  • 96-well cell culture plates

  • CellTiter 96® AQueous One Solution Cell Proliferation Assay reagent (or similar MTS-based reagent)

  • Plate reader

Protocol:

  • Cell Seeding: Seed the 96-well plates with host cells at a density that will result in a confluent monolayer after 24 hours of incubation (e.g., 1 x 10^4 cells/well). Incubate at 37°C with 5% CO2.

  • Compound Dilution: Prepare serial dilutions of this compound in cell culture medium. A typical concentration range to test is from 0.01 nM to 100 µM.[1] Also, prepare a vehicle control (medium with the same concentration of DMSO as the highest drug concentration).

  • Infection and Treatment:

    • For antiviral activity (EC50 determination): Remove the cell culture medium from the wells and infect the cells with the virus at a multiplicity of infection (MOI) that causes complete CPE in 3-4 days (e.g., 100 CCID50).[1] After a 2-hour adsorption period, remove the virus inoculum and add the serially diluted this compound.[1]

    • For cytotoxicity (CC50 determination): Do not infect the cells. Simply add the serially diluted this compound to the cell monolayers.

  • Incubation: Incubate the plates for 3-4 days at 37°C with 5% CO2, or until the virus control wells show complete CPE.

  • Quantification of Cell Viability:

    • Remove the medium from the wells.

    • Add CellTiter 96® AQueous One Solution reagent to each well according to the manufacturer's instructions.

    • Incubate for 1-4 hours at 37°C.

    • Measure the absorbance at 490 nm using a plate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the untreated, uninfected cell control wells (set to 100% viability).

    • Plot the percentage of viability against the log of the compound concentration.

    • Use a non-linear regression analysis to determine the EC50 (concentration at which 50% of the cells are protected from viral CPE) and CC50 (concentration at which cell viability is reduced by 50%).

cluster_Workflow CPE Reduction Assay Workflow A Seed Cells in 96-well Plate B Prepare Serial Dilutions of this compound A->B C Infect Cells with Virus B->C D Add Compound Dilutions C->D E Incubate for 3-4 Days D->E F Add MTS Reagent E->F G Measure Absorbance at 490 nm F->G H Calculate EC50 and CC50 G->H

Caption: Workflow for the Cytopathic Effect (CPE) Reduction Assay.

Viral Yield Reduction Assay

This assay directly measures the amount of infectious virus produced in the presence of the antiviral compound.

Materials:

  • Same as for the CPE Reduction Assay

  • 96-well plates for virus titration

  • Crystal violet staining solution (0.5% crystal violet in 20% methanol)

Protocol:

  • Cell Seeding and Infection: Follow steps 1-3 of the CPE Reduction Assay protocol.

  • Incubation: Incubate the plates for a single replication cycle (e.g., 24 hours).

  • Harvesting Virus:

    • Freeze the 96-well plate at -80°C and thaw it to lyse the cells and release the progeny virus.

    • Collect the supernatant from each well.

  • Virus Titration (TCID50 Assay):

    • Prepare 10-fold serial dilutions of the harvested supernatant.

    • Seed a new 96-well plate with host cells.

    • Infect the new plate with the serially diluted virus samples.

    • Incubate for 3-4 days, or until CPE is observed.

    • Stain the cells with crystal violet to visualize the CPE.

    • Determine the 50% tissue culture infectious dose (TCID50) for each sample using the Reed-Muench method.

  • Data Analysis:

    • Calculate the reduction in viral titer (in log10 TCID50/mL) for each concentration of this compound compared to the vehicle control.

    • Plot the viral titer reduction against the log of the compound concentration.

    • Use a non-linear regression analysis to determine the EC50 (concentration that reduces the viral yield by 50%).

cluster_Workflow Viral Yield Reduction Assay Workflow A Seed Cells, Infect, and Treat B Incubate for One Replication Cycle A->B C Harvest Supernatant B->C D Perform Serial Dilutions C->D E Infect New Plate for Titration D->E F Incubate and Stain E->F G Determine Viral Titer (TCID50) F->G H Calculate EC50 G->H

Caption: Workflow for the Viral Yield Reduction Assay.

Conclusion

This compound is a valuable research tool for studying enterovirus and rhinovirus replication and for the development of host-targeted antiviral therapies. The protocols outlined in these application notes provide a framework for the in vitro evaluation of this compound and other potential antiviral compounds. Proper execution of these assays will yield reliable and reproducible data on the efficacy and cytotoxicity of novel antiviral agents.

References

Application Notes and Protocols for BF738735 in HeLa Cell Culture Experiments

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

BF738735 is a potent and selective inhibitor of phosphatidylinositol 4-kinase III beta (PI4KIIIβ), a host cell factor essential for the replication of various viruses.[1][2][3] With an in vitro IC50 of 5.7 nM for PI4KIIIβ, it demonstrates high selectivity over the alpha isoform (IC50 of 1.7 µM).[1][4] While extensively studied for its broad-spectrum antiviral activity against enteroviruses and rhinoviruses, its effects on fundamental cellular processes in cancer cell lines such as HeLa are of increasing interest.[1][4] These notes provide detailed protocols for utilizing this compound in HeLa cell culture experiments, focusing on assessing its cytotoxic effects and providing a framework for further investigation into its mechanism of action in a cancer context.

Quantitative Data Summary

The following table summarizes the key quantitative data for this compound.

ParameterValueCell Line/TargetNotesReference
IC50 5.7 nMPI4KIIIβIn vitro enzyme activity assay.[1][4]
IC50 1700 nMPI4KIIIαDemonstrates ~300-fold selectivity for the beta isoform.[1][4]
CC50 61,000 nM (61 µM)HeLaCytotoxicity assessed after 2-3 days using an MTS assay.[4]
EC50 4 - 71 nMVarious EnterovirusesAntiviral activity in cell culture models.[4]

Signaling Pathway and Mechanism of Action

This compound exerts its biological effects primarily through the inhibition of phosphatidylinositol 4-kinase III beta (PI4KIIIβ). This lipid kinase is a crucial host cell factor that is co-opted by a range of viruses to establish their replication organelles. By inhibiting PI4KIIIβ, this compound disrupts the formation of these specialized membrane structures, thereby blocking viral RNA replication.[5] The impact of PI4KIIIβ inhibition on the cellular physiology of uninfected cancer cells is an active area of research.

BF738735_Mechanism_of_Action cluster_viral Viral Replication Context This compound This compound PI4KIIIb PI4KIIIβ (Host Cell Factor) This compound->PI4KIIIb Inhibition PI4P Phosphatidylinositol 4-phosphate (PI4P) PI4KIIIb->PI4P Phosphorylation PI Phosphatidylinositol (PI) PI->PI4KIIIb Membrane Golgi/Cellular Membranes PI4P->Membrane Localization & Function Replication Viral Replication Organelle Formation Membrane->Replication Block->Replication Disruption

Caption: Mechanism of action of this compound.

Experimental Protocols

Protocol 1: Determination of Cytotoxicity (CC50) in HeLa Cells using an MTS Assay

This protocol outlines the steps to determine the 50% cytotoxic concentration (CC50) of this compound in HeLa cells.

Materials:

  • HeLa cells

  • Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • This compound compound

  • Dimethyl sulfoxide (DMSO)

  • 96-well cell culture plates

  • MTS reagent (e.g., CellTiter 96 AQueous One Solution Reagent)

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Culture HeLa cells in DMEM with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a 5% CO2 incubator.

    • Trypsinize and resuspend the cells to an appropriate density.

    • Seed 1.5 x 10^4 cells in 100 µL of medium per well in a 96-well plate.[6]

    • Incubate for 18-24 hours to allow for cell attachment and reach 70-90% confluency.

  • Compound Preparation and Dilution:

    • Prepare a stock solution of this compound in DMSO.

    • Perform serial dilutions of the this compound stock solution in culture medium to achieve the desired final concentrations. A suggested range, based on known CC50, is from 0.1 µM to 100 µM.[4] It is recommended to perform a broad range of dilutions initially.

    • Prepare a vehicle control with the same final concentration of DMSO as the highest drug concentration.

  • Cell Treatment:

    • Carefully remove the medium from the wells.

    • Add 100 µL of the prepared this compound dilutions or vehicle control to the respective wells.

    • Incubate the plate for 48 to 72 hours at 37°C in a 5% CO2 incubator.[4]

  • MTS Assay:

    • After the incubation period, add 20 µL of the MTS reagent to each well.

    • Incubate the plate for 1-4 hours at 37°C in a 5% CO2 incubator, protected from light.

    • Measure the absorbance at 490 nm using a microplate reader.[4]

  • Data Analysis:

    • Subtract the background absorbance from wells containing medium and MTS reagent only.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control (set to 100%).

    • Plot the percentage of cell viability against the log of the this compound concentration.

    • Determine the CC50 value using a non-linear regression curve fit (e.g., log(inhibitor) vs. response -- variable slope).

Experimental Workflow: Cytotoxicity Assay

The following diagram illustrates the workflow for the cytotoxicity assay described above.

Cytotoxicity_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis HeLa_Culture 1. Culture HeLa Cells Seed_Plate 2. Seed 96-well Plate HeLa_Culture->Seed_Plate Treat_Cells 4. Treat Cells with This compound (48-72h) Seed_Plate->Treat_Cells Prepare_this compound 3. Prepare this compound Serial Dilutions Prepare_this compound->Treat_Cells Add_MTS 5. Add MTS Reagent Treat_Cells->Add_MTS Incubate_MTS 6. Incubate (1-4h) Add_MTS->Incubate_MTS Read_Absorbance 7. Read Absorbance (490nm) Incubate_MTS->Read_Absorbance Calculate_Viability 8. Calculate % Viability Read_Absorbance->Calculate_Viability Plot_Curve 9. Plot Dose-Response Curve Calculate_Viability->Plot_Curve Determine_CC50 10. Determine CC50 Plot_Curve->Determine_CC50

Caption: Workflow for determining the cytotoxicity of this compound.

Concluding Remarks

These application notes provide a foundational framework for investigating the effects of this compound in HeLa cell culture. The provided protocols are based on established methodologies and available data on the compound. Researchers are encouraged to adapt and optimize these protocols based on their specific experimental needs and to explore further endpoints beyond cytotoxicity, such as effects on cell cycle, apoptosis, and specific signaling pathways relevant to oncology.

References

Application Notes and Protocols for BF738735 in Vero Cells

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the dose-response characteristics and antiviral activity of BF738735 in Vero cells. Detailed protocols for experimental procedures are included to facilitate the replication and further investigation of this compound.

Compound: this compound Target: Phosphatidylinositol 4-kinase III beta (PI4KIIIβ)[1][2][3] Mechanism of Action: this compound is a potent and selective inhibitor of the host cell factor PI4KIIIβ, an enzyme essential for the replication of a broad range of viruses, including enteroviruses and rhinoviruses.[2][3] By inhibiting PI4KIIIβ, this compound disrupts the formation of viral replication organelles, thereby blocking viral RNA replication.[1][4]

Data Presentation

The following tables summarize the in vitro efficacy and cytotoxicity of this compound.

Table 1: In Vitro Inhibitory Activity of this compound

ParameterValueEnzyme/VirusNotes
IC505.7 nMPI4KIIIβIn vitro enzyme assay.[1][2][3]
IC501.7 µMPI4KIIIαDemonstrates ~300-fold selectivity for PI4KIIIβ over PI4KIIIα.[1][2][3]

Table 2: Antiviral Activity of this compound in Vero Cells

VirusEC50Assay MethodReference
Coxsackievirus A921 nMCytopathic Effect (CPE) Protection Assay[1]
Coxsackievirus A95 nMCytopathic Effect (CPE) Protection Assay[1]

Table 3: Antiviral Activity of this compound in Other Cell Lines

Cell LineVirusEC50
HeLaEnteroviruses/Rhinoviruses4 - 71 nM
RDEnteroviruses/Rhinoviruses4 - 71 nM
Hela RhHuman Rhinovirus 14 (HRV14)Not specified, but strong correlation with HCV activity
Huh 5.2Hepatitis C Virus (HCV) Genotype 1b Replicon56 nM

Table 4: Cytotoxicity of this compound

Cell LineCC50Incubation Time
Various11 - 65 µM3 to 4 days

Experimental Protocols

Protocol for Determining Antiviral Activity (EC50) in Vero Cells

This protocol is designed to determine the half-maximal effective concentration (EC50) of this compound against a specific virus in Vero cells by measuring the inhibition of the viral cytopathic effect (CPE).

Materials:

  • Vero cells

  • Complete growth medium (e.g., Eagle's Minimal Essential Medium (EMEM) with 2% Fetal Bovine Serum (FBS), L-glutamine, and antibiotics)

  • Virus stock of known titer (e.g., Coxsackievirus A9)

  • This compound stock solution (in DMSO)

  • 96-well cell culture plates

  • CellTiter 96® AQueous One Solution Reagent (or equivalent MTS reagent)

  • Plate reader (490 nm)

Procedure:

  • Cell Seeding: Seed Vero cells into 96-well plates at a density that will result in a confluent monolayer after 24 hours of incubation (37°C, 5% CO2).

  • Compound Preparation: Prepare serial dilutions of this compound in complete growth medium. A suggested starting range is 0.01 µM to 100 µM.[1]

  • Virus Infection: Remove the growth medium from the cells and infect them with the virus at a multiplicity of infection (MOI) that causes significant CPE within 3-4 days (e.g., 100 CCID50).[1] Incubate for 2 hours at 37°C to allow for viral adsorption.[1]

  • Compound Addition: After the incubation period, remove the virus inoculum and add 100 µL of the prepared this compound dilutions to the respective wells. Include virus-only (no compound) and cell-only (no virus, no compound) controls.

  • Incubation: Incubate the plates for 3 to 4 days at 37°C in a 5% CO2 incubator, or until the desired level of CPE is observed in the virus control wells.[1]

  • Cell Viability Assay:

    • Remove the medium from the wells.

    • Add 100 µL of fresh medium and 20 µL of CellTiter 96® AQueous One Solution Reagent to each well.

    • Incubate for 1-4 hours at 37°C.

    • Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis:

    • Correct the optical densities by subtracting the background absorbance.

    • Normalize the data with the cell control set to 100% viability and the virus control as 0% protection.

    • Plot the percentage of protection against the log concentration of this compound and determine the EC50 value using a non-linear regression analysis.

Protocol for Determining Cytotoxicity (CC50) in Vero Cells

This protocol determines the half-maximal cytotoxic concentration (CC50) of this compound in uninfected Vero cells.

Materials:

  • Vero cells

  • Complete growth medium

  • This compound stock solution (in DMSO)

  • 96-well cell culture plates

  • CellTiter 96® AQueous One Solution Reagent (or equivalent MTS reagent)

  • Plate reader (490 nm)

Procedure:

  • Cell Seeding: Seed Vero cells into 96-well plates as described in the EC50 protocol.

  • Compound Addition: After 24 hours, remove the medium and add serial dilutions of this compound to the cells. Include a vehicle control (DMSO at the highest concentration used).

  • Incubation: Incubate the plates for the same duration as the antiviral assay (3 to 4 days) at 37°C in a 5% CO2 incubator.[1]

  • Cell Viability Assay: Perform the cell viability assay as described in the EC50 protocol.

  • Data Analysis:

    • Correct the optical densities for background absorbance.

    • Normalize the data with the untreated cell control set to 100% viability.

    • Plot the percentage of cell viability against the log concentration of this compound and determine the CC50 value using a non-linear regression analysis.

Visualizations

Signaling_Pathway This compound This compound PI4KIIIb PI4KIIIβ This compound->PI4KIIIb Inhibits PI4P Phosphatidylinositol 4-phosphate (PI4P) PI4KIIIb->PI4P Produces RO Viral Replication Organelles PI4P->RO Essential for formation Replication Viral RNA Replication RO->Replication Site of

Caption: Mechanism of action of this compound.

Experimental_Workflow cluster_prep Preparation cluster_infection Infection & Treatment cluster_incubation Incubation cluster_analysis Analysis Seed 1. Seed Vero Cells in 96-well plates Prepare_Compound 2. Prepare Serial Dilutions of this compound Infect 3. Infect Cells with Virus Add_Compound 4. Add this compound Dilutions Infect->Add_Compound Incubate 5. Incubate for 3-4 Days Add_Compound->Incubate Viability_Assay 6. Perform Cell Viability Assay (MTS) Incubate->Viability_Assay Data_Analysis 7. Analyze Data to Determine EC50/CC50 Viability_Assay->Data_Analysis

References

Application Notes and Protocols for Plaque Reduction Assay Using BF738735

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

BF738735 is a potent and selective inhibitor of phosphatidylinositol 4-kinase III beta (PI4KIIIβ), a host cell factor essential for the replication of various RNA viruses.[1][2][3][4] By targeting a host dependency factor, this compound exhibits broad-spectrum antiviral activity against enteroviruses, such as coxsackievirus and poliovirus, as well as rhinoviruses.[1][3][5] Its mechanism of action involves the inhibition of PI4KIIIβ, which in turn disrupts the integrity of viral replication organelles, reduces levels of phosphatidylinositol 4-phosphate (PI4P), and inhibits the shuttling of cholesterol to these sites, ultimately blocking viral RNA replication.[2][5] This document provides a detailed protocol for utilizing this compound in a plaque reduction assay to determine its antiviral efficacy.

Mechanism of Action of this compound

This compound selectively inhibits PI4KIIIβ, a cellular lipid kinase. This inhibition disrupts the formation and function of viral replication organelles, which are crucial for the replication of positive-sense single-stranded RNA (+ssRNA) viruses. The inhibition of PI4KIIIβ leads to a reduction in PI4P levels at the Golgi complex and impairs the localization of the oxysterol-binding protein (OSBP), which is responsible for cholesterol transport to the replication sites.[2] This cascade of events ultimately results in the suppression of viral RNA synthesis.[1][4]

BF738735_Mechanism_of_Action cluster_virus Viral Replication Cycle cluster_host Host Cell Machinery Viral_Entry Viral Entry Viral_RNA_Replication Viral RNA Replication Viral_Entry->Viral_RNA_Replication Assembly_Release Assembly & Release Viral_RNA_Replication->Assembly_Release PI4KIIIb PI4KIIIβ PI4P PI4P Production PI4KIIIb->PI4P Catalyzes OSBP OSBP Recruitment PI4P->OSBP Recruits Cholesterol Cholesterol Transport to Replication Organelles OSBP->Cholesterol Mediates Cholesterol->Viral_RNA_Replication Supports This compound This compound This compound->PI4KIIIb Inhibits

Caption: Mechanism of action of this compound.

Quantitative Data Summary

The following tables summarize the in vitro efficacy and cytotoxicity of this compound against various viruses.

Table 1: In Vitro Antiviral Activity of this compound

VirusCell LineEC50 (nM)Reference
Enteroviruses (various)-4 - 71[1]
Rhinoviruses (various)-4 - 71[1]
Coxsackievirus B3 (CVB3)-77 (luciferase assay)[1]
Hepatitis C Virus (HCV) Genotype 1bHuh 5.256[3]

Table 2: Inhibitory and Cytotoxic Concentrations of this compound

ParameterValueReference
IC50 (PI4KIIIβ)5.7 nM[1][3]
IC50 (PI4KIIIα)1.7 µM[1][2]
CC5011 - 65 µM[1][4]

Experimental Protocol: Plaque Reduction Assay

This protocol outlines the steps to determine the antiviral activity of this compound by quantifying the reduction in viral plaques in a cell culture monolayer.

Materials:

  • Compound: this compound (reconstituted in DMSO to a stock concentration of 10 mM and stored at -20°C)

  • Cells: A susceptible cell line (e.g., HeLa, Vero, or BGM cells)

  • Virus: A virus known to be sensitive to this compound (e.g., Coxsackievirus B3, Rhinovirus 14)

  • Media:

    • Growth Medium (e.g., DMEM or MEM supplemented with 10% Fetal Bovine Serum)

    • Infection Medium (serum-free or low-serum medium)

    • Overlay Medium (e.g., 2X MEM containing 2% FBS and 1.2% Avicel or another semi-solid medium)

  • Reagents:

    • Phosphate Buffered Saline (PBS)

    • Trypsin-EDTA

    • Crystal Violet Staining Solution (0.1% crystal violet in 20% ethanol)

    • Formalin (10% in PBS) for fixation

  • Equipment:

    • 6-well or 12-well cell culture plates

    • Pipettes and sterile tips

    • CO2 incubator (37°C, 5% CO2)

    • Microscope

Experimental Workflow:

Caption: Plaque Reduction Assay Workflow.

Procedure:

Day 1: Cell Seeding

  • Trypsinize and count the host cells.

  • Seed the cells into 6-well or 12-well plates at a density that will result in a confluent monolayer on the following day (e.g., 5 x 10^5 cells/well for a 6-well plate).

  • Incubate the plates overnight at 37°C with 5% CO2.

Day 2: Infection and Treatment

  • On the day of the experiment, examine the cell monolayers to ensure they are confluent.

  • Prepare serial dilutions of this compound in infection medium. The concentration range should bracket the expected EC50 (e.g., from 1 nM to 1 µM).

  • Prepare a viral stock dilution in infection medium to yield approximately 50-100 plaque-forming units (PFU) per well.

  • Aspirate the growth medium from the cell culture plates and wash the monolayers once with PBS.

  • Infect the cells by adding the diluted virus to each well. Include a "virus control" (no compound) and a "cell control" (no virus, no compound).

  • Incubate the plates for 1 hour at 37°C to allow for viral adsorption, gently rocking the plates every 15 minutes.

  • During the incubation, prepare the overlay medium.

  • After the adsorption period, aspirate the viral inoculum.

  • Gently add 2 mL of the overlay medium containing the corresponding concentrations of this compound to each well. For the virus control and cell control wells, add overlay medium without the compound.

  • Allow the overlay to solidify at room temperature before returning the plates to the incubator.

Day 4-6: Plaque Visualization and Counting

  • Incubate the plates at 37°C with 5% CO2 for 2-4 days, or until visible plaques are formed in the virus control wells.

  • To visualize the plaques, first fix the cells by adding 10% formalin to each well and incubating for at least 30 minutes.

  • Carefully remove the overlay and the formalin.

  • Stain the cell monolayers with crystal violet solution for 15-20 minutes.

  • Gently wash the plates with water to remove excess stain and allow them to air dry.

  • Count the number of plaques in each well.

Data Analysis:

  • Calculate the percentage of plaque reduction for each concentration of this compound compared to the virus control using the following formula:

    % Plaque Reduction = [(Number of plaques in virus control) - (Number of plaques in treated well)] / (Number of plaques in virus control) x 100

  • Plot the percentage of plaque reduction against the log concentration of this compound.

  • Determine the 50% effective concentration (EC50) by performing a non-linear regression analysis of the dose-response curve.

Conclusion

The provided protocol offers a robust framework for evaluating the antiviral efficacy of this compound using a plaque reduction assay. This method is considered the gold standard for quantifying viral infectivity and the neutralizing capacity of antiviral compounds.[6][7][8] The potent and selective nature of this compound, coupled with its broad-spectrum activity, makes it a valuable tool for research and a promising candidate for further drug development.

References

Application Notes and Protocols: BF738735 Administration in a Mouse Model of Enterovirus Infection

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

BF738735 is a potent and selective inhibitor of the host cell factor phosphatidylinositol 4-kinase III beta (PI4KIIIβ), a crucial enzyme for the replication of a broad range of enteroviruses.[1][2][3][4] By targeting a host factor, this compound presents a high genetic barrier to the development of viral resistance.[4] Enteroviruses, a genus of positive-sense single-stranded RNA viruses, are responsible for a wide array of human diseases, from the common cold to severe conditions like meningitis, myocarditis, and poliomyelitis.[5] This document provides detailed application notes and protocols for the administration of this compound in a mouse model of enterovirus infection, summarizing its in vitro efficacy and providing a framework for in vivo studies.

Mechanism of Action

Enterovirus replication relies on the formation of replication organelles (ROs), which are specialized membranous structures derived from host cell membranes.[6][7] PI4KIIIβ is recruited to these sites and is essential for their formation and function, in part by generating phosphatidylinositol 4-phosphate (PI4P).[6][7] PI4P lipids are crucial for recruiting other factors necessary for viral replication, including those involved in cholesterol transport to the ROs.[7][8] this compound inhibits PI4KIIIβ, thereby disrupting PI4P production, which in turn blocks the formation of functional ROs and inhibits viral RNA replication.[1][9]

A diagram illustrating the enterovirus replication cycle and the inhibitory action of this compound is provided below.

cluster_cell Host Cell cluster_inhibition This compound Inhibition Entry 1. Virus Entry (Receptor-mediated endocytosis) Uncoating 2. Uncoating & RNA Release Entry->Uncoating Translation 3. Translation of Polyprotein Uncoating->Translation Proteolytic_Processing 4. Polyprotein Processing Translation->Proteolytic_Processing RO_Formation 5. Replication Organelle (RO) Formation Proteolytic_Processing->RO_Formation PI4KIIIb PI4KIIIβ Proteolytic_Processing->PI4KIIIb Viral proteins recruit RNA_Replication 6. RNA Replication RO_Formation->RNA_Replication Provides platform for replication Assembly 7. Assembly of Progeny Virions RNA_Replication->Assembly Release 8. Release of New Virions Assembly->Release This compound This compound This compound->PI4KIIIb Inhibits PI4P PI4P Production PI4KIIIb->PI4P Catalyzes PI4P->RO_Formation Essential for RO formation

Caption: Enterovirus replication cycle and the inhibitory mechanism of this compound.

Data Presentation

In Vitro Efficacy of this compound

This compound has demonstrated potent and broad-spectrum activity against a wide range of enteroviruses and rhinoviruses. The tables below summarize its in vitro inhibitory concentrations.

Table 1: Inhibitory Activity of this compound against PI4K Kinases

KinaseIC50 (nM)Reference(s)
PI4KIIIβ5.7[1][2][10]
PI4KIIIα1700[1][2]
Other Kinases>10,000[1][4]

Table 2: Antiviral Activity of this compound against Various Enteroviruses

VirusCell LineEC50 (nM)Reference(s)
Enterovirus 71 (EV71)Human RD11 - 71[1][4]
Poliovirus 1 (PV1)Vero19[4]
Coxsackievirus B3 (CVB3)BGM15 - 77[1][4]
Human Rhinovirus 14 (HRV14)HeLa Rh31[4]
Broad Spectrum RangeVarious4 - 71[1][2][9]

Table 3: Cytotoxicity of this compound

Cell LineCC50 (µM)Selectivity Index (CC50/EC50)Reference(s)
Various11 - 65>1000[1][2][4]
In Vivo Efficacy of this compound

In vivo studies have shown that this compound is well-tolerated and demonstrates antiviral efficacy in mouse models.

Table 4: In Vivo Efficacy of this compound in a Mouse Model of Coxsackievirus Infection

Virus StrainMouse ModelTreatment RegimenOutcomeReference(s)
CVB4Pancreatitis1 mg/kg IV or 5 mg/kg orallyNot specified[1]
CVB4Acute Infection5 mg/kg and 25 mg/kgSome inhibition at 5 mg/kg, complete inhibition at 25 mg/kg.[1] Reduced viral load in pancreas and heart.[11][1][11]

Experimental Protocols

The following protocols provide a framework for conducting in vivo studies with this compound in a mouse model of enterovirus infection.

Protocol 1: Preparation of this compound for In Vivo Administration

This protocol describes the preparation of this compound for oral or intravenous administration.

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO)

  • PEG300

  • Sterile PBS or saline

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Sonicator

Procedure:

  • Stock Solution Preparation:

    • Aseptically weigh the required amount of this compound powder.

    • Dissolve the powder in 100% DMSO to create a concentrated stock solution (e.g., 125 mg/mL).[2] Sonication may be required to fully dissolve the compound.[2]

    • Store the stock solution at -80°C for long-term storage.[2]

  • Dosing Solution Preparation (for Oral Administration):

    • For a typical formulation, a vehicle of 5% DMSO + 30% PEG300 + 65% sterile water or saline can be used.[2]

    • On the day of dosing, thaw the this compound stock solution.

    • Calculate the required volume of the stock solution based on the final desired concentration and the total volume of the dosing solution.

    • In a sterile tube, first add the required volume of DMSO (including the volume from the stock solution).

    • Add the required volume of PEG300 and vortex thoroughly.

    • Add the this compound stock solution and vortex.

    • Slowly add the sterile water or saline while vortexing to prevent precipitation.

    • The final dosing solution should be clear. Prepare fresh on each day of dosing.

  • Dosing Solution Preparation (for Intravenous Administration):

    • For intravenous administration, the concentration of DMSO should be minimized. A common vehicle is 10% DMSO, 40% PEG300, and 50% sterile saline.

    • Follow a similar procedure as for oral administration, ensuring the final solution is sterile and free of particulates. Filtration through a 0.22 µm filter may be necessary.

Protocol 2: Mouse Model of Enterovirus-Induced Pancreatitis and Myocarditis (Coxsackievirus B)

This protocol outlines the infection of mice with Coxsackievirus B (CVB) and subsequent treatment with this compound.

Materials:

  • 4-week-old male C3H/HeJ mice (or other susceptible strain)

  • Coxsackievirus B3 (CVB3) or B4 (CVB4), Nancy strain or other pathogenic strain

  • This compound dosing solution

  • Vehicle control solution

  • Oral gavage needles or insulin syringes for injection

  • Anesthesia (e.g., isoflurane)

  • Tissue collection tools

  • Reagents for virus titration (plaque assay or TCID50)

  • Reagents for histology (formalin, paraffin, H&E stain)

Experimental Workflow:

cluster_workflow In Vivo Efficacy Study Workflow Acclimatization 1. Animal Acclimatization (1 week) Grouping 2. Randomization into Groups (e.g., Vehicle, this compound 5mg/kg, this compound 25mg/kg) Acclimatization->Grouping Treatment_Start 3. Pre-treatment with this compound or Vehicle (e.g., Day -1 or Day 0) Grouping->Treatment_Start Infection 4. Intraperitoneal (IP) Infection with Enterovirus (e.g., 1x10^5 PFU of CVB4) Treatment_Start->Infection Continued_Treatment 5. Continued Daily Treatment (e.g., for 5-7 days) Infection->Continued_Treatment Monitoring 6. Daily Monitoring (Weight, clinical signs) Continued_Treatment->Monitoring Endpoint 7. Euthanasia and Tissue Collection (e.g., Day 5 or 7 post-infection) Monitoring->Endpoint Analysis 8. Analysis (Viral load, Histopathology, Biomarkers) Endpoint->Analysis

Caption: Experimental workflow for in vivo testing of this compound.

Procedure:

  • Animal Acclimatization and Grouping:

    • Allow mice to acclimatize for at least one week before the experiment.

    • Randomly assign mice to different treatment groups (e.g., vehicle control, this compound 5 mg/kg, this compound 25 mg/kg). A group size of 8-10 mice is recommended.

  • Treatment and Infection:

    • Administer the first dose of this compound or vehicle control via the chosen route (e.g., oral gavage) one day prior to or on the day of infection.

    • Infect mice via intraperitoneal (IP) injection with a pre-determined dose of enterovirus (e.g., 1 x 10^5 Plaque Forming Units (PFU) of CVB4).

    • Continue daily administration of this compound or vehicle for the duration of the experiment (e.g., 5-7 days).

  • Monitoring:

    • Monitor the mice daily for clinical signs of disease (e.g., lethargy, ruffled fur, hind limb paralysis) and record body weight.

  • Endpoint and Sample Collection:

    • At the end of the study (e.g., day 5 or 7 post-infection), euthanize the mice.

    • Aseptically collect tissues of interest, such as the pancreas and heart.

    • For viral load determination, place a portion of the tissue in a sterile tube and store it at -80°C.

    • For histopathology, fix a portion of the tissue in 10% neutral buffered formalin.

Protocol 3: Assessment of Antiviral Efficacy

This protocol describes methods to evaluate the effectiveness of this compound treatment.

1. Viral Load Titration (Plaque Assay):

  • Thaw the collected tissue samples on ice.

  • Homogenize the tissue in a known volume of sterile PBS or culture medium.

  • Perform serial ten-fold dilutions of the tissue homogenate.

  • Infect confluent monolayers of a susceptible cell line (e.g., Vero or HeLa cells) with the dilutions.

  • After an adsorption period, overlay the cells with a medium containing agarose or methylcellulose.

  • Incubate for 2-4 days until plaques are visible.

  • Fix and stain the cells (e.g., with crystal violet) to visualize and count the plaques.

  • Calculate the viral titer as PFU per gram of tissue.

2. Histopathological Analysis:

  • Process the formalin-fixed tissues, embed in paraffin, and section.

  • Stain the sections with Hematoxylin and Eosin (H&E).

  • Examine the slides under a microscope for signs of tissue damage, such as inflammation, necrosis, and cellular infiltration in the pancreas and heart.

  • A scoring system can be used to quantify the degree of tissue damage.

3. Biomarker Analysis:

  • Collect blood samples at the time of euthanasia.

  • Measure serum levels of markers of pancreatic damage (e.g., amylase, lipase) and cardiac damage (e.g., troponin).

This compound is a promising broad-spectrum enterovirus inhibitor with a well-defined mechanism of action and demonstrated in vivo efficacy. The protocols outlined in this document provide a comprehensive guide for researchers to further investigate the therapeutic potential of this compound in preclinical mouse models of enterovirus infection. Careful adherence to these methodologies will ensure the generation of robust and reproducible data, contributing to the development of novel antiviral therapies for enterovirus-related diseases.

References

Application Notes and Protocols: Determining the EC50 of BF738735 Against Coxsackievirus

Author: BenchChem Technical Support Team. Date: November 2025

For Research Use Only. Not for use in diagnostic procedures.

Introduction

Enteroviruses, including coxsackieviruses, are a significant cause of human disease, ranging from mild respiratory illnesses to severe conditions like myocarditis, pancreatitis, and aseptic meningitis.[1] Currently, there are no approved antiviral therapies for the treatment of enterovirus infections.[1][2] A promising strategy to combat these viruses is to target host cellular factors that are essential for viral replication, which may offer a higher barrier to the development of drug resistance.[1]

BF738735 is a potent and selective inhibitor of the host cell lipid kinase, phosphatidylinositol 4-kinase IIIβ (PI4KIIIβ).[2][3][4] This enzyme is crucial for the formation of viral replication organelles, which are specialized structures within the host cell where viral RNA replication occurs.[5][6] By inhibiting PI4KIIIβ, this compound effectively blocks the replication of a broad spectrum of enteroviruses and rhinoviruses.[1][2][3]

These application notes provide a detailed protocol for determining the 50% effective concentration (EC50) of this compound against coxsackievirus B3 (CVB3) using a cytopathic effect (CPE) inhibition assay. Additionally, it summarizes the known efficacy and cytotoxicity of this compound.

Mechanism of Action: Inhibition of Viral Replication Organelle Formation

This compound targets the host factor PI4KIIIβ. In a normal viral replication cycle, enteroviruses hijack PI4KIIIβ to generate high levels of phosphatidylinositol 4-phosphate (PI4P) at the Golgi complex. This accumulation of PI4P is essential for recruiting other factors, like the sterol transporter OSBP, to create the lipid-rich microenvironment needed for the formation of replication organelles. It is within these organelles that the viral RNA is replicated. This compound directly binds to the ATP-binding pocket of PI4KIIIβ, inhibiting its kinase activity.[1] This prevents the synthesis of PI4P, disrupts the formation of replication organelles, and consequently blocks viral RNA replication.[3][5][7]

BF738735_Mechanism_of_Action cluster_0 Normal Viral Replication cluster_1 Action of this compound CVB3 Coxsackievirus B3 PI4KIIIb Host PI4KIIIβ CVB3->PI4KIIIb Hijacks PI4P PI4P Synthesis PI4KIIIb->PI4P Inhibited_PI4KIIIb Inhibited PI4KIIIβ RO Replication Organelle Formation PI4P->RO RNA_Rep Viral RNA Replication RO->RNA_Rep This compound This compound This compound->Inhibited_PI4KIIIb Inhibits No_PI4P No PI4P Synthesis Inhibited_PI4KIIIb->No_PI4P No_RO No Replication Organelles No_PI4P->No_RO No_RNA_Rep Blocked Viral RNA Replication No_RO->No_RNA_Rep EC50_Workflow cluster_setup Assay Setup cluster_infection Infection & Treatment cluster_incubation Incubation & Analysis arrow arrow A 1. Seed Cells (e.g., Vero, HeLa) in 96-well plates B 2. Incubate cells (e.g., 24h at 37°C) A->B D 4. Infect cells with Coxsackievirus (100 TCID50) B->D C 3. Prepare serial dilutions of this compound E 5. Add compound dilutions to infected cells C->E D->E F 6. Incubate plates (2-4 days at 37°C) G 7. Quantify Cell Viability (e.g., MTS or Crystal Violet Assay) F->G H 8. Calculate EC50 & CC50 using dose-response curve G->H

References

Application Notes and Protocols for BF738735 in DMSO

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the preparation of BF738735 stock solutions in Dimethyl Sulfoxide (DMSO), along with relevant data on its solubility and mechanism of action. This compound is a potent and selective inhibitor of phosphatidylinositol 4-kinase III beta (PI4KIIIβ), a host cell factor crucial for the replication of a broad spectrum of enteroviruses and rhinoviruses.[1][2]

Physicochemical Properties and Solubility

This compound is a cell-permeable, imidazo-pyrazine-based compound.[3] For optimal experimental results, it is crucial to start with a properly prepared stock solution. Due to the hygroscopic nature of DMSO, which can affect solubility, it is recommended to use a fresh, unopened bottle of anhydrous, sterile-filtered DMSO for the preparation of stock solutions.[4][5]

Table 1: Solubility and Storage of this compound

ParameterValueSource(s)
Molecular Weight 426.46 g/mol [4]
Solubility in DMSO Up to 125 mg/mL (293.11 mM)[1][4]
50 mg/mL[3]
Powder Storage -20°C for up to 3 years[1][4]
Stock Solution Storage -80°C for up to 2 years[4]
-20°C for up to 1 year[1][4]

Mechanism of Action: PI4KIIIβ Inhibition

This compound exerts its antiviral effects by selectively targeting the host cell lipid kinase, PI4KIIIβ.[2][6] This kinase is essential for the formation of viral replication organelles, which are specialized membrane structures where viral RNA replication occurs.[3][7]

Key points of the signaling pathway:

  • Selective Inhibition: this compound is a potent inhibitor of PI4KIIIβ with an IC₅₀ of 5.7 nM.[1][4] It displays approximately 300-fold selectivity over the related PI4KIIIα isoform (IC₅₀ = 1.7 µM).[1][2][3]

  • Disruption of Replication Organelles: By inhibiting PI4KIIIβ, this compound decreases the levels of phosphatidylinositol 4-phosphate (PI4P) at intracellular membranes.[3]

  • Cholesterol Trafficking: The reduction in PI4P disrupts the localization of oxysterol-binding protein (OSBP), which is responsible for shuttling cholesterol to the sites of viral replication.[3] The lack of cholesterol impairs the structural integrity and function of the replication organelles, thereby inhibiting viral replication.[3]

BF738735_Pathway cluster_virus Enterovirus Replication Cycle cluster_host Host Cell Machinery Viral Entry Viral Entry Replication Organelle (RO) Formation Replication Organelle (RO) Formation Viral Entry->Replication Organelle (RO) Formation RO Formation RO Formation Viral RNA Replication Viral RNA Replication RO Formation->Viral RNA Replication Assembly & Release Assembly & Release Viral RNA Replication->Assembly & Release PI4KIIIb PI4KIIIβ PI4P PI4P Synthesis PI4KIIIb->PI4P OSBP OSBP Recruitment & Cholesterol Transport PI4P->OSBP OSBP->RO Formation Supports RO Integrity This compound This compound This compound->PI4KIIIb Inhibits

Caption: Mechanism of action of this compound.

Experimental Protocols

The following protocols provide a step-by-step guide for the preparation of a high-concentration stock solution of this compound in DMSO.

Materials and Equipment
  • This compound powder

  • Anhydrous, sterile-filtered DMSO

  • Sterile microcentrifuge tubes or cryovials

  • Calibrated balance

  • Pipettes and sterile tips

  • Vortex mixer

  • Sonicator (water bath or probe)

  • Personal Protective Equipment (PPE): lab coat, gloves, and safety glasses

Preparation of a 100 mM DMSO Stock Solution

This protocol is for the preparation of 1 mL of a 100 mM stock solution. Adjust volumes as needed for different concentrations or volumes.

Stock_Solution_Workflow start Start weigh 1. Weigh 42.65 mg of This compound powder. start->weigh transfer 2. Transfer powder to a sterile vial. weigh->transfer add_dmso 3. Add 1 mL of anhydrous DMSO. transfer->add_dmso dissolve 4. Vortex thoroughly. Use sonication if needed. add_dmso->dissolve check_solubility 5. Visually confirm complete dissolution. dissolve->check_solubility aliquot 6. Aliquot into smaller volumes (e.g., 10-50 µL). check_solubility->aliquot store 7. Store at -20°C or -80°C. aliquot->store end End store->end

Caption: Workflow for this compound stock solution preparation.

Procedure:

  • Calculation: To prepare a 100 mM solution, use the following calculation:

    • Mass (mg) = Desired Volume (L) x Desired Concentration (mol/L) x Molecular Weight ( g/mol ) x 1000 (mg/g)

    • Mass (mg) = 0.001 L x 0.1 mol/L x 426.46 g/mol x 1000 mg/g = 42.65 mg

  • Weighing: Carefully weigh 42.65 mg of this compound powder and transfer it to a sterile vial.

  • Solubilization: Add 1 mL of anhydrous, sterile-filtered DMSO to the vial.

  • Dissolution: Cap the vial tightly and vortex thoroughly. If the compound does not fully dissolve, sonicate the solution in a water bath for 5-10 minutes.[1] Gentle warming (up to 37°C) can also aid dissolution.[4]

  • Verification: Visually inspect the solution to ensure that all solid material has dissolved and the solution is clear.

  • Aliquoting: To prevent degradation from repeated freeze-thaw cycles, aliquot the stock solution into smaller, single-use volumes (e.g., 10-50 µL) in sterile microcentrifuge tubes or cryovials.[4][5]

  • Storage: Store the aliquots at -20°C for short-term storage (up to 1 year) or at -80°C for long-term storage (up to 2 years).[1][4] When ready to use, thaw an aliquot at room temperature and ensure it is completely dissolved before further dilution into aqueous media.[8]

Safety and Handling

  • This compound is for research use only and not for human or veterinary use.[8]

  • Handle the compound and its solutions in a well-ventilated area.

  • Wear appropriate PPE, including a lab coat, gloves, and safety glasses.

  • Refer to the Safety Data Sheet (SDS) for complete safety information.

These protocols and notes are intended to provide guidance for the effective use of this compound in a research setting. For specific experimental applications, further optimization may be required.

References

Application Notes and Protocols for BF738735 in Viral RNA Replication Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

BF738735 is a potent and selective inhibitor of phosphatidylinositol 4-kinase III beta (PI4KIIIβ), a host cell enzyme essential for the replication of a broad range of positive-strand RNA viruses, including enteroviruses and rhinoviruses.[1][2][3] By targeting a host factor, this compound presents a high genetic barrier to the development of viral resistance.[2] This document provides detailed application notes and experimental protocols for the use of this compound as a tool to study the mechanisms of viral RNA replication.

Mechanism of Action

This compound exerts its antiviral activity by inhibiting PI4KIIIβ, an enzyme responsible for the synthesis of phosphatidylinositol 4-phosphate (PI4P) at the Golgi apparatus and replication organelles.[4][5] Many RNA viruses hijack the host cell's PI4KIIIβ to generate PI4P-enriched membrane structures that serve as scaffolds for their replication complexes.[6][7] this compound, by blocking PI4KIIIβ, leads to a dose-dependent decrease in PI4P levels. This disruption of PI4P homeostasis prevents the recruitment of essential host and viral factors to the replication sites, thereby inhibiting the formation of functional replication organelles and ultimately blocking viral RNA synthesis.[1][5]

cluster_0 Host Cell cluster_1 Intervention Viral_RNA Viral RNA PI4KIIIb PI4KIIIβ Viral_RNA->PI4KIIIb recruits PI4P PI4P PI4KIIIb->PI4P produces PI PI PI->PI4KIIIb substrate Replication_Organelle Replication Organelle (PI4P-enriched) PI4P->Replication_Organelle forms Viral_Replication Viral RNA Replication Replication_Organelle->Viral_Replication enables This compound This compound This compound->PI4KIIIb inhibits

Mechanism of this compound Action

Quantitative Data Summary

The following tables summarize the in vitro activity of this compound against its target kinase and various viruses.

Table 1: Kinase Inhibitory Activity of this compound

Kinase TargetIC50 (nM)Selectivity (PI4KIIIα / PI4KIIIβ)Reference
PI4KIIIβ5.7~300-fold[1][2]
PI4KIIIα1700-[2][3]

Table 2: Antiviral Activity and Cytotoxicity of this compound

VirusEC50 (nM)CC50 (µM)Selectivity Index (CC50/EC50)Reference
Enteroviruses (various species)4 - 7111 - 65High[1]
Rhinoviruses (various species)4 - 7111 - 65High[1]
Coxsackievirus B3 (CVB3)77 (replicon assay)>11>142[1][3]
Hepatitis C Virus (HCV) Genotype 1b56--[2]

Experimental Protocols

In Vitro PI4KIIIβ Kinase Inhibition Assay (ADP-Glo™ Assay)

This protocol describes the determination of the 50% inhibitory concentration (IC50) of this compound against PI4KIIIβ using a commercially available ADP-Glo™ Kinase Assay kit.

Start Start Prepare_Reagents Prepare Reagents: - this compound serial dilutions - PI4KIIIβ enzyme - PI:PS substrate - ATP Start->Prepare_Reagents Kinase_Reaction Incubate kinase, substrate, ATP, and this compound Prepare_Reagents->Kinase_Reaction Add_ADP_Glo Add ADP-Glo™ Reagent to terminate reaction and deplete ATP Kinase_Reaction->Add_ADP_Glo Incubate_1 Incubate for 40 minutes at RT Add_ADP_Glo->Incubate_1 Add_Detection_Reagent Add Kinase Detection Reagent to convert ADP to ATP and generate light Incubate_1->Add_Detection_Reagent Incubate_2 Incubate for 30-60 minutes at RT Add_Detection_Reagent->Incubate_2 Measure_Luminescence Measure luminescence Incubate_2->Measure_Luminescence Analyze_Data Analyze data and calculate IC50 Measure_Luminescence->Analyze_Data End End Analyze_Data->End Start Start Seed_Cells Seed host cells in a 96-well plate Start->Seed_Cells Incubate_Cells Incubate for 24 hours Seed_Cells->Incubate_Cells Prepare_Dilutions Prepare serial dilutions of this compound Incubate_Cells->Prepare_Dilutions Add_Compound Add this compound dilutions to cells Prepare_Dilutions->Add_Compound Infect_Cells Infect cells with virus (e.g., 100 CCID50) Add_Compound->Infect_Cells Incubate_Infected Incubate for 3-4 days until CPE is visible in virus control wells Infect_Cells->Incubate_Infected Add_MTS Add MTS/PMS solution to each well Incubate_Infected->Add_MTS Incubate_MTS Incubate for 40-60 minutes Add_MTS->Incubate_MTS Measure_Absorbance Measure absorbance at 498 nm Incubate_MTS->Measure_Absorbance Analyze_Data Analyze data and calculate EC50 Measure_Absorbance->Analyze_Data End End Analyze_Data->End Start Start Seed_Cells Seed cells on coverslips Start->Seed_Cells Treat_Cells Treat cells with this compound or vehicle Seed_Cells->Treat_Cells Fix_Permeabilize Fix and permeabilize cells Treat_Cells->Fix_Permeabilize Block Block with normal goat serum Fix_Permeabilize->Block Primary_Ab Incubate with anti-PI4P primary antibody Block->Primary_Ab Wash_1 Wash with PBS Primary_Ab->Wash_1 Secondary_Ab Incubate with fluorescently labeled secondary antibody Wash_1->Secondary_Ab Wash_2 Wash with PBS Secondary_Ab->Wash_2 Mount Mount coverslips on slides Wash_2->Mount Image Image with a fluorescence microscope Mount->Image End End Image->End

References

Application Notes and Protocols for Immunofluorescence Staining of Viral Proteins with BF738735 Treatment

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

BF738735 is a potent and selective inhibitor of the host cell lipid kinase, phosphatidylinositol 4-kinase III beta (PI4KIIIβ), with a 50% inhibitory concentration (IC50) of 5.7 nM.[1][2] This compound has demonstrated broad-spectrum antiviral activity against a range of enteroviruses and rhinoviruses by targeting a host factor essential for viral replication.[1][3][4] The mechanism of action involves the disruption of viral replication organelle (RO) formation, which are specialized structures induced by viruses to facilitate the replication of their genetic material. Inhibition of PI4KIIIβ by this compound leads to a significant reduction in viral RNA synthesis.[1] This document provides detailed application notes and protocols for the use of this compound in studying its effects on viral protein localization using immunofluorescence microscopy.

Mechanism of Action

Enteroviruses, like many positive-strand RNA viruses, remodel host intracellular membranes to create replication organelles (ROs). The viral protein 3A plays a crucial role in this process by recruiting host factors, including PI4KIIIβ, to these sites. PI4KIIIβ, in turn, generates phosphatidylinositol 4-phosphate (PI4P), a lipid that is enriched in the RO membranes and is essential for their structure and function.

This compound specifically inhibits the kinase activity of PI4KIIIβ. This inhibition prevents the localized production of PI4P at the sites of viral replication. The absence of enriched PI4P disrupts the formation and integrity of the ROs. Consequently, viral proteins and replication complexes, which would normally be concentrated within these organelles, are mislocalized. Immunofluorescence studies have shown that in the presence of this compound, key viral components such as the non-structural protein 3A and double-stranded RNA (dsRNA), an intermediate of viral replication, accumulate in the perinuclear region, often co-localizing with markers of the Golgi apparatus. This indicates that while viral proteins are still expressed, the subsequent steps of replication that rely on functional ROs are effectively blocked.

Data Presentation

In Vitro Inhibitory Activity of this compound
ParameterValueDescription
IC50 (PI4KIIIβ) 5.7 nM50% inhibitory concentration against human PI4KIIIβ in a biochemical assay.[1][2]
IC50 (PI4KIIIα) 1.7 µM50% inhibitory concentration against human PI4KIIIα, demonstrating >300-fold selectivity for the β isoform.[1][2]
Antiviral Activity of this compound Against Various Enteroviruses
VirusCell LineEC50 (nM)
Human Rhinovirus 14 (HRV14)HeLa31
Coxsackievirus B3 (CVB3)Vero4-71 (range)
PoliovirusVero4-71 (range)
Enterovirus 71 (EV71)Vero4-71 (range)
Coxsackievirus A9Vero5
Poliovirus 3Vero4-71 (range)

EC50 (50% effective concentration) is the concentration of this compound that inhibits the viral cytopathic effect by 50%. Data compiled from multiple sources.[1][3][4][5]

Cytotoxicity of this compound
Cell LineCC50 (µM)
HeLa11-65 (range)
Vero11-65 (range)
BGMK11-65 (range)

CC50 (50% cytotoxic concentration) is the concentration of this compound that reduces the viability of uninfected cells by 50%. Data compiled from multiple sources.[1][3]

Mandatory Visualization

Signaling_Pathway cluster_virus Enterovirus Infection cluster_host Host Cell Viral_Protein_3A Viral Protein 3A PI4KIIIbeta PI4KIIIβ Viral_Protein_3A->PI4KIIIbeta recruits PI4P Phosphatidylinositol 4-Phosphate (PI4P) PI4KIIIbeta->PI4P phosphorylates PI Phosphatidylinositol (PI) RO Replication Organelle (RO) Formation PI4P->RO promotes Viral_Replication Viral RNA Replication RO->Viral_Replication This compound This compound This compound->PI4KIIIbeta inhibits

Caption: this compound inhibits viral replication by targeting host PI4KIIIβ.

Experimental_Workflow Cell_Culture 1. Seed cells on coverslips Infection 2. Infect cells with virus Cell_Culture->Infection Treatment 3. Treat with this compound (or vehicle control) Infection->Treatment Fixation 4. Fix cells Treatment->Fixation Permeabilization 5. Permeabilize cells Fixation->Permeabilization Blocking 6. Block non-specific binding Permeabilization->Blocking Primary_Ab 7. Incubate with primary antibodies (e.g., anti-3A, anti-dsRNA, anti-GM130) Blocking->Primary_Ab Secondary_Ab 8. Incubate with fluorescent secondary antibodies Primary_Ab->Secondary_Ab Mounting 9. Mount coverslips Secondary_Ab->Mounting Imaging 10. Acquire images using confocal microscopy Mounting->Imaging Analysis 11. Analyze protein localization and co-localization Imaging->Analysis

Caption: Workflow for immunofluorescence staining with this compound treatment.

Experimental Protocols

General Cell Culture and Viral Infection
  • Cell Culture: Culture a suitable host cell line for the virus of interest (e.g., HeLa, Vero, or BGMK cells) in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin. Maintain cells at 37°C in a humidified atmosphere with 5% CO2.

  • Cell Seeding: For immunofluorescence, seed cells onto sterile glass coverslips placed in 24-well plates at a density that will result in 70-80% confluency at the time of infection.

  • Viral Infection: Infect the cells with the desired enterovirus at a multiplicity of infection (MOI) that allows for a productive infection within the desired timeframe (e.g., MOI of 1-10). Adsorb the virus for 1 hour at 37°C, then remove the inoculum and replace it with fresh culture medium.

This compound Treatment
  • Stock Solution: Prepare a 10 mM stock solution of this compound in dimethyl sulfoxide (DMSO). Store at -20°C.

  • Working Dilutions: Dilute the stock solution in culture medium to the desired final concentrations. It is recommended to perform a dose-response experiment to determine the optimal concentration for inhibiting viral replication without causing significant cytotoxicity. Based on published data, a concentration range of 100 nM to 1 µM is a good starting point.

  • Treatment: Add the this compound-containing medium to the cells immediately after the viral adsorption period. For control wells, add medium containing the same concentration of DMSO as the highest concentration of this compound used.

Immunofluorescence Staining Protocol

Reagents:

  • Phosphate-buffered saline (PBS)

  • 4% Paraformaldehyde (PFA) in PBS

  • 0.1% Triton X-100 in PBS

  • Blocking buffer: 5% Bovine Serum Albumin (BSA) in PBS

  • Primary antibodies (e.g., rabbit anti-enterovirus 3A, mouse anti-dsRNA, goat anti-GM130 for Golgi staining)

  • Fluorophore-conjugated secondary antibodies (e.g., Alexa Fluor 488 donkey anti-rabbit IgG, Alexa Fluor 594 donkey anti-mouse IgG, Alexa Fluor 647 donkey anti-goat IgG)

  • DAPI (4',6-diamidino-2-phenylindole) for nuclear staining

  • Mounting medium

Procedure:

  • Fixation: At the desired time post-infection (e.g., 6-8 hours), remove the culture medium and wash the cells twice with PBS. Fix the cells with 4% PFA in PBS for 15 minutes at room temperature.

  • Permeabilization: Wash the cells three times with PBS for 5 minutes each. Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes at room temperature.

  • Blocking: Wash the cells three times with PBS for 5 minutes each. Block non-specific antibody binding by incubating the cells in blocking buffer for 1 hour at room temperature.

  • Primary Antibody Incubation: Dilute the primary antibodies to their optimal concentrations in blocking buffer. Incubate the cells with the primary antibody solution overnight at 4°C in a humidified chamber.

  • Washing: Wash the cells three times with PBS for 5 minutes each.

  • Secondary Antibody Incubation: Dilute the fluorophore-conjugated secondary antibodies in blocking buffer. Protect from light from this step onwards. Incubate the cells with the secondary antibody solution for 1 hour at room temperature in a humidified chamber.

  • Nuclear Staining: Wash the cells three times with PBS for 5 minutes each. Incubate the cells with DAPI (1 µg/mL in PBS) for 5 minutes at room temperature.

  • Mounting: Wash the cells twice with PBS. Mount the coverslips onto glass slides using a drop of mounting medium.

  • Imaging: Visualize the stained cells using a confocal laser scanning microscope. Acquire images using appropriate laser lines and emission filters for each fluorophore.

Image Analysis

Analyze the acquired images to assess the subcellular localization of the viral proteins of interest. In untreated, infected cells, expect to see punctate cytoplasmic staining of viral proteins like 3A and dsRNA, corresponding to the ROs. In this compound-treated cells, anticipate a redistribution of this staining to a more diffuse or aggregated pattern in the perinuclear region, potentially co-localizing with Golgi markers like GM130. Quantitative co-localization analysis can be performed using appropriate software to determine the degree of overlap between the viral proteins and cellular organelle markers.

References

Application Notes and Protocols for In Vivo Efficacy Studies of BF738735

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

BF738735 is a potent and selective inhibitor of the host cell lipid kinase, phosphatidylinositol 4-kinase III beta (PI4KIIIβ), with an IC50 of 5.7 nM.[1][2] This kinase is a critical host factor for the replication of a broad range of enteroviruses, including rhinoviruses, coxsackieviruses, and poliovirus, as well as other RNA viruses like Hepatitis C Virus (HCV).[1][3][4] this compound demonstrates broad-spectrum antiviral activity in vitro, with EC50 values ranging from 4 to 71 nM against various enteroviruses.[1][2] The compound acts by inhibiting the synthesis of phosphatidylinositol 4-phosphate (PI4P) at the Golgi complex, a process hijacked by enteroviruses to build their replication organelles. Due to its mechanism of targeting a host factor, this compound presents a high genetic barrier to the development of viral resistance.[4]

These application notes provide a summary of the available in vivo data and detailed protocols for evaluating the efficacy of this compound and its analogs in a murine model of coxsackievirus-induced pancreatitis.

Data Presentation

While detailed quantitative in vivo efficacy data for this compound is not extensively published, pharmacokinetic data in mice is available. An analog of this compound, with improved bioavailability, has shown dose-dependent protective activity in a coxsackievirus B4 (CVB4)-induced pancreatitis model.

Table 1: In Vitro Activity and Pharmacokinetic Parameters of this compound

ParameterValueVirus/SystemReference
PI4KIIIβ IC50 5.7 nMIn vitro kinase assay[1][2]
PI4KIIIα IC50 1.7 µMIn vitro kinase assay[1]
Antiviral EC50 Range 4 - 71 nMVarious Enterovirus species[1][2]
Cytotoxicity CC50 Range 11 - 65 µMHeLa and BGM cells[1]
Mouse Pharmacokinetics (IV) 1 mg/kgMale NMRI mice
Mouse Pharmacokinetics (Oral) 5 mg/kgMale NMRI mice

In Vivo Efficacy Summary:

An analog of this compound was evaluated in a coxsackievirus B4 (CVB4) induced pancreatitis model in male NMRI mice. The study reported a dose-dependent protective effect of the compound. However, specific quantitative data on the reduction of viral load, pancreas weight, or histopathological scores have not been detailed in the primary publication.

Signaling Pathway

This compound inhibits the host cell kinase PI4KIIIβ, which is a critical component of the cellular machinery that enteroviruses hijack for their replication. The viral non-structural protein 3A plays a key role in recruiting PI4KIIIβ to the Golgi membranes. This recruitment leads to the localized synthesis of PI4P, which is essential for the formation of the viral replication organelles where viral RNA synthesis occurs. By inhibiting PI4KIIIβ, this compound prevents the accumulation of PI4P, thereby disrupting the formation of these replication sites and inhibiting viral propagation.

PI4KIIIb_Pathway cluster_virus Enterovirus cluster_host Host Cell Virus Virus Entry & Uncoating Polyprotein Polyprotein Translation Virus->Polyprotein Protein3A Viral Protein 3A Polyprotein->Protein3A PI4KIIIb PI4KIIIβ Protein3A->PI4KIIIb recruits Golgi Golgi Apparatus PI Phosphatidylinositol (PI) PI4KIIIb->Golgi localizes to PI4P Phosphatidylinositol 4-Phosphate (PI4P) PI->PI4P ATP -> ADP RO Replication Organelles (RO) PI4P->RO enriches & enables formation RNA_rep Viral RNA Replication RO->RNA_rep site of This compound This compound This compound->PI4KIIIb inhibits Experimental_Workflow cluster_setup Setup cluster_treatment Treatment & Infection (Day 0) cluster_monitoring Monitoring & Dosing cluster_endpoint Endpoint Analysis (t=75h) Acclimatize Acclimatize Mice (1 week) Randomize Randomize into Treatment Groups Acclimatize->Randomize Dose1 Administer Compound/Vehicle (t=0h) Randomize->Dose1 Infect Infect with CVB4 (i.p.) (t=3h) Dose1->Infect Dose_schedule Continue Dosing (t=8, 24, 32, 48, 56, 72h) Infect->Dose_schedule Monitor Monitor Clinical Signs & Body Weight Daily Infect->Monitor Sacrifice Euthanize Mice Monitor->Sacrifice Collect Collect Blood & Pancreas Sacrifice->Collect Analyze Viral Load, Histology, Biomarkers Collect->Analyze

References

Troubleshooting & Optimization

Troubleshooting unexpected cytotoxicity of BF738735

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering unexpected cytotoxicity with the PI4KIIIβ inhibitor, BF738735.

Frequently Asked Questions (FAQs)

Q1: What is the expected cytotoxicity of this compound?

Based on published data, this compound is characterized by its low cytotoxicity in various cell lines, which contributes to its high selectivity index as an antiviral agent.[1][2] The 50% cytotoxic concentration (CC50) is typically observed in the micromolar range, significantly higher than its effective antiviral concentrations (EC50) which are in the nanomolar range.[1][2]

Table 1: Summary of Reported Bioactivity for this compound

ParameterTarget / VirusConcentration RangeReference
IC50 PI4KIIIβ (in vitro)5.7 nM[1][2]
PI4KIIIα (in vitro)1.7 µM (~300-fold less potent)[1][2]
EC50 Enteroviruses & Rhinoviruses4 - 71 nM[1][2]
Hepatitis C Virus (HCV)~56 nM - 0.7 µM[3][4]
CC50 Various Cell Lines11 - 65 µM[1][2]
Q2: I am observing significant cytotoxicity at concentrations well below the reported CC50 values. What are the potential causes?

Observing cytotoxicity at lower-than-expected concentrations is a common experimental issue that can stem from several factors unrelated to the compound's intrinsic activity. A systematic approach is crucial to identify the root cause.

Below is a logical workflow to diagnose the issue:

TroubleshootingWorkflow cluster_Start Initial Observation cluster_Checks Troubleshooting Steps cluster_Conclusion Potential Conclusions A Unexpected Cytotoxicity Observed B 1. Verify Compound Concentration - Calculation error? - Dilution error? A->B Start Here C 2. Assess Vehicle Control - Is the vehicle (e.g., DMSO) at a toxic concentration? B->C Concentration OK G Issue is likely an experimental artifact. B->G Error Found D 3. Evaluate Cell Health & Culture Conditions - Contamination (mycoplasma, bacteria)? - Passage number too high? - Incorrect cell density? C->D Vehicle OK C->G Error Found E 4. Check Reagents & Environment - Media/serum quality? - Incubator CO2/temp stable? D->E Cells Healthy D->G Error Found F 5. Review Assay Protocol - Incubation time appropriate? - Reagent handling correct? E->F Reagents OK E->G Error Found F->G Error Found H Cytotoxicity may be specific to this cell line/condition. (Further investigation needed) F->H Protocol OK

Caption: A logical workflow for troubleshooting unexpected cytotoxicity.

Table 2: Detailed Troubleshooting Checklist

CategoryPotential IssueRecommended Action
Compound-Related Incorrect Concentration: Calculation or serial dilution errors.Double-check all calculations. Prepare a fresh dilution series from a new stock solution.
Compound Instability: Degradation of this compound in solution.Prepare fresh working solutions daily. Aliquot stock solutions to avoid multiple freeze-thaw cycles.[5]
Solvent Toxicity: The final concentration of the vehicle (e.g., DMSO) is too high.Ensure the final DMSO concentration is consistent across all wells (including untreated controls) and is at a non-toxic level for your cell line (typically ≤ 0.5%).
Cell-Related Poor Cell Health: Cells are stressed before the experiment begins.Use cells with a low passage number. Ensure optimal seeding density to avoid both over-confluency and under-seeding.[6] Handle cells gently during passaging to minimize mechanical stress.[6][7]
Contamination: Mycoplasma, bacterial, or fungal contamination.Visually inspect cultures for turbidity or color changes. Perform routine mycoplasma testing.[6][7]
Cell Line Sensitivity: The specific cell line used is uniquely sensitive to PI4KIIIβ inhibition.Test the compound on a different, well-characterized cell line to see if the effect is reproducible.
Assay/Environment Reagent Quality: Expired or poor-quality media, serum, or assay reagents.Use fresh, high-quality reagents and test new lots of serum before use in critical experiments.
Environmental Stress: Fluctuations in incubator temperature, CO2, or humidity.Regularly monitor and calibrate incubator settings.[6][7]
Assay Interference: Phenol red or other media components interfering with the assay readout.If using a fluorescence-based assay, consider using phenol red-free medium to reduce background quench.[8]
Q3: How can I differentiate between true compound-induced cytotoxicity and experimental artifacts?

Proper controls are essential. Your experimental plate should always include:

  • Untreated Control: Cells treated with medium only. This is your baseline for 100% viability.

  • Vehicle Control: Cells treated with the highest concentration of the vehicle (e.g., DMSO) used in the experiment. This control must show no significant toxicity compared to the untreated control.

  • Positive Control: Cells treated with a known cytotoxic agent (e.g., staurosporine, doxorubicin). This confirms that the assay system can detect cell death.

  • No-Cell Control: Wells containing only medium and the assay reagent. This measures the background signal of your assay.[8]

Observing cell morphology under a microscope can also provide clues. Apoptosis is often characterized by cell shrinkage and membrane blebbing, whereas necrosis involves cell swelling and lysis.

Q4: What is the mechanism of action of this compound, and could it explain cytotoxicity in certain cell lines?

This compound is a highly selective inhibitor of phosphatidylinositol 4-kinase III beta (PI4KIIIβ).[1][3] This host cell enzyme is critical for generating phosphatidylinositol 4-phosphate (PI4P), a lipid that plays a key role in the formation and function of viral replication organelles.[9][10] By inhibiting PI4KIIIβ, this compound disrupts these organelles, thereby blocking viral replication.[1]

While PI4KIIIβ is a host factor, its inhibition is generally well-tolerated by cells, as evidenced by the high CC50 values.[1][2] However, it is conceivable that certain cell lines might have a greater dependency on PI4KIIIβ for normal cellular functions, such as Golgi integrity or lipid transport, potentially leading to higher sensitivity.

PI4KPathway PI Phosphatidylinositol (PI) PI4K PI4KIIIβ (Host Enzyme) PI->PI4K PI4P Phosphatidylinositol 4-Phosphate (PI4P) PI4K->PI4P OSBP OSBP / Cholesterol Transport PI4P->OSBP recruits RO Viral Replication Organelle Formation OSBP->RO Replication Viral Replication RO->Replication This compound This compound This compound->PI4K inhibits

Caption: Mechanism of action of this compound via inhibition of PI4KIIIβ.

Experimental Protocols

Protocol 1: Preparation of this compound Stock and Working Solutions
  • Stock Solution (10 mM): this compound has a molecular weight of 426.46 g/mol .[1] To prepare a 10 mM stock solution, dissolve 4.26 mg of this compound powder in 1 mL of high-purity DMSO. Mix thoroughly by vortexing.

  • Storage: Store the stock solution in small aliquots at -20°C for up to 3 months to avoid repeated freeze-thaw cycles.[5]

  • Working Solutions: On the day of the experiment, thaw an aliquot of the stock solution. Prepare serial dilutions in cell culture medium to achieve the desired final concentrations. Ensure the final concentration of DMSO in the culture wells is below 0.5% and is consistent across all treatments.

Protocol 2: Standard MTS-Based Cytotoxicity Assay

This protocol is adapted from methods used in the characterization of this compound.[1]

AssayWorkflow A 1. Seed Cells (e.g., 5,000 cells/well in a 96-well plate) B 2. Incubate (24h, 37°C, 5% CO2) to allow attachment A->B C 3. Add Compound - Prepare serial dilutions - Add to wells (include controls) B->C D 4. Incubate (e.g., 72h, 37°C, 5% CO2) C->D E 5. Add MTS Reagent (e.g., CellTiter 96 AQueous One) D->E F 6. Incubate (1-4h, 37°C) Protect from light E->F G 7. Measure Absorbance (490 nm) F->G

Caption: General experimental workflow for a cytotoxicity assay.

Methodology:

  • Cell Plating: Seed cells in a 96-well, clear-bottom plate at a pre-determined optimal density (e.g., 5,000-10,000 cells per well) in 100 µL of complete culture medium.

  • Cell Adherence: Incubate the plate for 18-24 hours at 37°C in a 5% CO2 incubator to allow cells to attach and resume growth.

  • Compound Treatment: Prepare 2x concentrated serial dilutions of this compound in complete culture medium. Remove the old medium from the cells and add 100 µL of the appropriate compound dilution (or control medium) to each well.

  • Incubation: Incubate the plate for the desired exposure period (e.g., 48 to 72 hours).[1]

  • Viability Measurement: Add 20 µL of an MTS-based reagent (like CellTiter 96 AQueous One Solution Reagent) directly to each well.[1]

  • Final Incubation: Incubate for 1-4 hours at 37°C, protected from light, until a color change is apparent.

  • Data Acquisition: Measure the absorbance at 490 nm using a microplate reader.[1]

  • Calculation: Correct for background by subtracting the average absorbance of the no-cell control wells. Calculate the percentage of cell viability for each concentration relative to the vehicle control wells (set to 100%). Plot the results to determine the CC50 value.

References

BF738735 precipitation in cell culture media

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with BF738735, a potent and selective inhibitor of phosphatidylinositol 4-kinase III beta (PI4KIIIβ).

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound is a cell-permeable, reversible inhibitor of phosphatidylinositol 4-kinase III beta (PI4KIIIβ) with an IC50 of 5.7 nM. It exhibits high selectivity for PI4KIIIβ over the alpha isoform (PI4KIIIα, IC50 = 1.7 µM) and other lipid kinases. Its mechanism of action involves the inhibition of PI4KIIIβ, a host cell factor essential for the replication of certain viruses, such as enteroviruses and rhinoviruses. By inhibiting PI4KIIIβ, this compound disrupts the formation of viral replication organelles.

Q2: What are the primary applications of this compound?

A2: this compound is primarily used as a broad-spectrum antiviral agent against enteroviruses and rhinoviruses. It has shown potent activity against a wide range of these viruses with 50% effective concentrations (EC50) ranging from 4 to 71 nM. It is also used in research to study the role of PI4KIIIβ in various cellular processes, including viral replication and intracellular signaling.

Q3: What is the recommended storage procedure for this compound?

A3: this compound powder should be stored at 2-8°C and protected from light. Following reconstitution in a solvent such as DMSO, it is recommended to create aliquots and freeze them at -20°C. Stock solutions prepared in this manner are stable for up to 3 months at -20°C.

Troubleshooting Guide: Precipitation in Cell Culture Media

A common issue encountered when working with hydrophobic compounds like this compound is precipitation upon dilution of a concentrated stock solution (typically in DMSO) into aqueous cell culture media. This can lead to inaccurate dosing and unreliable experimental results.

Problem: I observed precipitation after adding my this compound DMSO stock to the cell culture medium.

Solution Workflow:

start Precipitation Observed check_dmso Verify Final DMSO Concentration start->check_dmso dmso_high Final DMSO > 0.5%? check_dmso->dmso_high reduce_dmso Reduce DMSO Stock Concentration or Increase Final Volume dmso_high->reduce_dmso Yes dmso_ok Final DMSO ≤ 0.5% dmso_high->dmso_ok No end Clear Solution reduce_dmso->end use_excipients Use Solubility-Enhancing Excipients dmso_ok->use_excipients protocol_1 Protocol 1: DMSO/PEG300/Tween-80/Saline use_excipients->protocol_1 protocol_2 Protocol 2: DMSO/SBE-β-CD/Saline use_excipients->protocol_2 sonicate Warm and/or Sonicate Solution protocol_1->sonicate protocol_2->sonicate sonicate->end

Caption: Troubleshooting workflow for this compound precipitation.

Detailed Troubleshooting Steps:

  • Step 1: Check the Final DMSO Concentration. The final concentration of DMSO in your cell culture medium should ideally be kept below 0.5% to minimize solvent-induced toxicity and precipitation. If your final DMSO concentration is too high, consider preparing a more dilute stock solution of this compound or increasing the final volume of your culture medium.

  • Step 2: Employ Solubility-Enhancing Formulations. If precipitation persists even at low DMSO concentrations, using excipients to prepare the working solution is highly recommended. These formulations help to keep the compound in solution when diluted into aqueous media.

    • Protocol 1: Using PEG300 and Tween-80. This protocol involves a multi-component solvent system. For a 1 mL working solution, you can add 100 µL of a 20.8 mg/mL DMSO stock solution to 400 µL of PEG300, mix well, then add 50 µL of Tween-80, mix again, and finally add 450 µL of saline to reach the final volume.

    • Protocol 2: Using SBE-β-CD. An alternative is to use sulfobutyl ether-β-cyclodextrin (SBE-β-CD). For a 1 mL working solution, add 100 µL of a 20.8 mg/mL DMSO stock solution to 900 µL of a 20% SBE-β-CD solution in saline and mix thoroughly.

  • Step 3: Gentle Heating and Sonication. If you still observe some precipitation after using the above formulations, gentle warming and/or sonication of the prepared working solution can aid in dissolution before adding it to your cell culture medium.

Quantitative Data Summary

Table 1: this compound In Vitro Activity

TargetIC50Reference(s)
PI4KIIIβ5.7 nM
PI4KIIIα1.7 µM

Table 2: Antiviral Activity and Cytotoxicity of this compound

Virus/Cell LineEC50CC50Reference(s)
Enteroviruses (various)4 - 71 nM11 - 65 µM
Rhinoviruses (various)4 - 71 nM11 - 65 µM
Human Rhinovirus 14 (HeLa cells)31 nM-
Enterovirus 71 (RD cells)--
Poliovirus 2 (Vero cells)13 nM-
Coxsackievirus B3 (Luciferase Assay)77 nM-

Experimental Protocols

Protocol 1: Preparation of this compound Stock and Working Solutions

Objective: To prepare a soluble working solution of this compound for cell culture experiments.

Materials:

  • This compound powder

  • DMSO (cell culture grade)

  • PEG300

  • Tween-80

  • Saline (sterile) or 20% SBE-β-CD in saline (sterile)

  • Sterile microcentrifuge tubes

Procedure for Stock Solution (e.g., 20.8 mg/mL):

  • Weigh the required amount of this compound powder.

  • Add the appropriate volume of DMSO to achieve the desired concentration (e.g., for 20.8 mg/mL, which is approximately 48.8 mM).

  • Vortex or sonicate until the powder is completely dissolved.

  • Aliquot the stock solution into smaller volumes and store at -20°C.

Procedure for Working Solution (choose one of the following):

  • Method A: PEG300/Tween-80 Formulation

    • In a sterile tube, add 100 µL of the 20.8 mg/mL DMSO stock solution.

    • Add 400 µL of PEG300 and mix thoroughly.

    • Add 50 µL of Tween-80 and mix again.

    • Add 450 µL of sterile saline to bring the final volume to 1 mL. Mix well. This results in a 2.08 mg/mL working solution.

  • Method B: SBE-β-CD Formulation

    • In a sterile tube, add 100 µL of the 20.8 mg/mL DMSO stock solution.

    • Add 900 µL of sterile 20% SBE-β-CD in saline.

    • Mix thoroughly until a clear solution is obtained. This also results in a 2.08 mg/mL working solution.

Protocol 2: Antiviral Cytopathic Effect (CPE) Assay

Objective: To determine the 50% effective concentration (EC50) of this compound.

cluster_prep Preparation cluster_infection Infection & Treatment cluster_incubation Incubation & Readout plate_cells Plate Cells in 96-well plate infect_cells Infect Cells with Virus (e.g., 100 CCID50) for 2h plate_cells->infect_cells prepare_dilutions Prepare Serial Dilutions of this compound add_compound Add this compound Dilutions to Wells prepare_dilutions->add_compound remove_virus Remove Virus Inoculum infect_cells->remove_virus remove_virus->add_compound incubate Incubate for 3-4 Days add_compound->incubate add_mts Add MTS Reagent incubate->add_mts read_absorbance Read Absorbance at 490 nm add_mts->read_absorbance

Caption: Workflow for a typical antiviral CPE assay.

Procedure:

  • Seed host cells (e.g., HeLa, Vero) in a 96-well plate and allow them to adhere overnight.

  • The next day, infect the cells with the virus at a multiplicity of infection (MOI) that causes significant cell death in 3-4 days (e.g., 100 CCID50).

  • After a 2-hour incubation period, remove the virus inoculum.

  • Add fresh cell culture medium containing serial dilutions of this compound (e.g., from 0.01 µM to 100 µM) to the wells. Include appropriate controls (untreated infected cells and uninfected cells).

  • Incubate the plate for 3 to 4 days.

  • Assess cell viability using a suitable assay, such as the MTS assay (e.g., CellTiter 96 AQueous One Solution Reagent).

  • Measure the absorbance at 490 nm.

  • Calculate the EC50 value by plotting the percentage of cell viability against the log concentration of this compound and fitting the data to a dose-response curve.

Signaling Pathway

This compound Inhibition of PI4KIIIβ-Mediated Pathway in Viral Replication

PI Phosphatidylinositol (PI) PI4KIIIb PI4KIIIβ PI->PI4KIIIb Substrate PI4P Phosphatidylinositol 4-phosphate (PI4P) PI4KIIIb->PI4P Converts to ReplicationOrganelle Viral Replication Organelle Formation PI4P->ReplicationOrganelle Essential for This compound This compound This compound->PI4KIIIb ViralReplication Viral RNA Replication ReplicationOrganelle->ViralReplication Site of

Caption: this compound inhibits PI4KIIIβ, blocking PI4P production.

Reasons for inconsistent antiviral activity of BF738735

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the BF738735 Technical Support Center. This guide is designed to assist researchers, scientists, and drug development professionals in understanding and troubleshooting the antiviral activity of this compound.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

A1: this compound is a potent and highly selective inhibitor of the host cell lipid kinase, phosphatidylinositol 4-kinase III beta (PI4KIIIβ), with an IC50 of 5.7 nM.[1][2] It exhibits significantly weaker inhibition of the related isoform PI4KIIIα (IC50 = 1.7 µM).[1][2] The antiviral activity of this compound is attributed to its ability to target this host factor, which is essential for the replication of a broad range of viruses, including enteroviruses and rhinoviruses.[3] By inhibiting PI4KIIIβ, this compound disrupts the formation of viral replication organelles, which are specialized structures within the host cell where viral RNA replication occurs.[4][5]

Q2: What is the spectrum of antiviral activity for this compound?

A2: this compound has demonstrated broad and potent antiviral activity against all tested species of enteroviruses and rhinoviruses, with 50% effective concentrations (EC50) typically ranging from 4 to 71 nM.[1][2][3] It has also shown efficacy against Hepatitis C virus (HCV) replication.[3] However, its activity against other viral families, such as SARS-CoV-2, is a subject of ongoing research, with some studies suggesting the mechanism may not be directly linked to PI4KIIIβ inhibition for this specific virus.[6][7]

Q3: How should this compound be stored and handled?

A3: For long-term storage, this compound powder should be kept at -20°C for up to three years.[2] Once reconstituted in a solvent like DMSO, the stock solution should be aliquoted and frozen at -20°C or -80°C.[4][5] These stock solutions are reported to be stable for up to 3 months at -20°C.[4][5] For in vivo experiments, it is recommended to prepare the working solution freshly on the day of use.[1]

Troubleshooting Guide for Inconsistent Antiviral Activity

This section addresses potential reasons for observing inconsistent or lower-than-expected antiviral activity with this compound in your experiments.

Q4: My EC50 value for this compound is higher than the published data. What could be the cause?

A4: Several factors related to your experimental setup can influence the apparent potency of this compound. Consider the following:

  • Cell Line Differences: The type of host cell used in the assay can significantly impact results. Different cell lines may have varying levels of PI4KIIIβ expression or possess different metabolic pathways that affect drug efficacy. For example, differences in drug effectiveness have been observed between Vero E6 and Calu-3 cells for other antivirals, partly due to drug efflux pumps like P-glycoprotein (Pgp).[8]

  • Viral Strain or Serotype: While this compound has broad activity, there can be variations in susceptibility between different viral species, strains, or serotypes.[3] Pleconaril, another anti-enterovirus agent, showed a range of EC50 values over three orders of magnitude against different serotypes, highlighting the importance of the specific virus being tested.[3]

  • Multiplicity of Infection (MOI): The amount of virus used to infect the cells can affect the outcome. A very high MOI might overwhelm the inhibitory capacity of the compound at lower concentrations, leading to an artificially high EC50.

  • Assay-Specific Parameters: The duration of the experiment, the method used to quantify viral replication (e.g., CPE reduction, plaque assay, qPCR, replicon system), and the specific reagents can all contribute to variability.

Q5: I am observing high cytotoxicity with this compound at concentrations where I expect to see antiviral activity. Why is this happening?

A5: this compound generally exhibits low cytotoxicity, with CC50 values reported to be in the range of 11 to 65 µM, resulting in a high selectivity index.[1][2] If you observe significant cell death at lower concentrations, consider these possibilities:

  • Compound Solubility and Aggregation: Ensure that this compound is fully dissolved in your stock solution and does not precipitate when diluted in your final assay medium. Compound precipitation can lead to inaccurate concentrations and may cause non-specific cellular stress. Sonication is recommended to aid dissolution in DMSO.[2]

  • Cell Line Sensitivity: The specific cell line you are using may be more sensitive to the compound or the solvent (e.g., DMSO) than those used in published studies. Always run a parallel cytotoxicity assay on uninfected cells under the exact same conditions (compound concentrations, incubation time, solvent concentration) as your antiviral assay.

  • Extended Incubation Time: The reported CC50 values are often determined over a 3 to 4-day period.[1][2] If your experimental protocol involves longer incubation times, increased cytotoxicity may be observed.

Q6: The antiviral effect of this compound seems to diminish over time in my long-term culture experiments. What could be the reason?

A6: The stability of the compound under your specific cell culture conditions could be a factor. While stock solutions are stable when frozen, the half-life of this compound in aqueous cell culture media at 37°C may be limited. For long-term experiments, it may be necessary to replenish the compound by performing partial media changes with fresh this compound.

Q7: I am working with a virus not listed in the published activity spectrum of this compound and I'm not seeing any effect. Is this expected?

A7: Yes, this is possible. This compound's mechanism is based on the inhibition of a host factor, PI4KIIIβ, which is exploited by certain virus families.[3] While this provides a broad spectrum of activity against susceptible viruses like enteroviruses, it also means that viruses that do not depend on PI4KIIIβ for their replication will not be inhibited.[4][5] For example, the role of PI4KIIIβ in SARS-CoV-2 replication is debated, and some potent PI4KIIIβ inhibitors did not show an effect on its replication.[6]

Q8: Could the virus be developing resistance to this compound in my experiments?

A8: While resistance selection experiments against Human Rhinovirus (HRV) have shown a high genetic barrier to resistance for this compound, it is not impossible.[3] In studies with HCV, resistant replicons were generated that had mutations in viral proteins (NS4B and NS5A).[9] If you are passaging the virus in the presence of suboptimal concentrations of the compound, you may be selecting for a resistant population.

Quantitative Data Summary

Table 1: In Vitro Inhibitory Activity of this compound Against Kinases
Target KinaseIC50 (nM)Reference
PI4KIIIβ5.7[1][2][3]
PI4KIIIα1700[1][2][3]
Other Lipid Kinases (Panel)>10,000[3][4][5]
Table 2: Antiviral Efficacy (EC50) and Cytotoxicity (CC50) of this compound
VirusCell LineEC50 (nM)CC50 (µM)Selectivity Index (SI)Reference
Enteroviruses (various species)Not specified4 - 7111 - 65High[1][2]
Rhinoviruses (various species)Not specified4 - 7111 - 65High[1][2]
Coxsackievirus B3 (CVB3)Not specified77 (replicon)Not specifiedNot specified[1][2]
Hepatitis C Virus (HCV) GT1bHuh 5.256>10>178[3][9]
Hepatitis C Virus (HCV) GT1aNot specified~100 - 700>10>14-100[9]

Experimental Protocols

Protocol 1: In Vitro PI4KIIIβ Kinase Assay (Reference Methodology)

This protocol is based on methods described in the literature.[1]

  • Prepare Reagents:

    • Recombinant PI4KIIIβ enzyme.

    • Substrate: Phosphatidylinositol (PI) and Phosphatidylserine (PS) vesicles in a buffer containing Triton X-100.

    • Reaction Buffer: Standard kinase assay buffer.

    • ATP Mix: A mixture of cold ATP and [γ-33P]ATP.

    • Stop Solution: Phosphoric acid.

  • Assay Procedure:

    • Dilute the recombinant PI4KIIIβ enzyme and the PI/PS substrate in the reaction buffer.

    • Add serial dilutions of this compound or control compound to the enzyme/substrate mix.

    • Initiate the reaction by adding the ATP mix.

    • Incubate the reaction for 75-90 minutes at 30°C.

    • Terminate the reaction by adding the stop solution.

    • Measure the incorporated radioactivity using a microplate scintillation counter.

  • Data Analysis:

    • Convert raw counts to percent inhibition relative to a DMSO control.

    • Calculate the IC50 value by fitting the data to a dose-response curve.

Protocol 2: General Antiviral Cytopathic Effect (CPE) Reduction Assay
  • Cell Plating:

    • Seed a suitable host cell line (e.g., HeLa, Vero) into 96-well plates at a density that will form a confluent monolayer after 24 hours.

  • Compound Preparation:

    • Prepare a 2x concentrated serial dilution of this compound in cell culture medium.

  • Infection and Treatment:

    • Remove the growth medium from the cells.

    • Add 50 µL of the 2x compound dilutions to the wells.

    • Add 50 µL of virus suspension (at a predetermined MOI, e.g., 0.01) to the wells containing the compound. Include virus-only controls and cell-only controls.

  • Incubation:

    • Incubate the plates at 37°C in a CO2 incubator for 3-4 days, or until CPE is clearly visible (70-90%) in the virus control wells.

  • Quantification of Cell Viability:

    • Remove the medium and stain the cells with a solution of Crystal Violet in formalin or use a cell viability reagent (e.g., MTS, CellTiter-Glo).

    • After appropriate incubation, read the absorbance or luminescence on a plate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each compound concentration relative to the cell-only and virus-only controls.

    • Determine the EC50 value from the dose-response curve.

Protocol 3: Compound Preparation and Storage
  • Reconstitution:

    • Prepare a high-concentration stock solution (e.g., 10-50 mM) by dissolving the this compound powder in 100% DMSO. Sonication may be required to ensure complete dissolution.[2]

  • Storage:

    • Aliquot the stock solution into small, single-use volumes to avoid repeated freeze-thaw cycles.

    • Store the aliquots at -20°C or -80°C for up to 3 months.[4][5]

  • Working Dilutions:

    • On the day of the experiment, thaw an aliquot and prepare fresh serial dilutions in the appropriate cell culture medium. Ensure the final DMSO concentration in the assay is low (typically ≤0.5%) and is consistent across all wells, including controls.

Visualizations

BF738735_Mechanism_of_Action cluster_virus Enterovirus Replication Cycle cluster_host Host Cell Factors Viral Entry Viral Entry Translation Translation Viral Entry->Translation Polyprotein Processing Polyprotein Processing Translation->Polyprotein Processing RNA Replication RNA Replication Polyprotein Processing->RNA Replication Assembly & Release Assembly & Release RNA Replication->Assembly & Release PI4KIIIbeta PI4KIIIbeta PI4P PI4P PI4KIIIbeta->PI4P  Generates Replication Organelle\n(Lipid Membranes) Replication Organelle (Lipid Membranes) PI4P->Replication Organelle\n(Lipid Membranes)  Recruits factors for  membrane formation Replication Organelle\n(Lipid Membranes)->RNA Replication  Required for This compound This compound This compound->PI4KIIIbeta Inhibits Troubleshooting_Workflow Start Inconsistent or No Antiviral Activity Observed Check_Compound Step 1: Verify Compound Integrity & Handling Start->Check_Compound Solubility Is compound fully dissolved? No precipitation in media? Check_Compound->Solubility  Check Check_Assay Step 2: Review Experimental Setup Controls Are controls (DMSO, positive) behaving as expected? Check_Assay->Controls  Check Check_Bio Step 3: Consider Biological Variables Mechanism Is the virus known to be dependent on PI4KIIIβ? Check_Bio->Mechanism  Check Storage Proper storage? Fresh dilutions used? Solubility->Storage  Yes Outcome_Consult Consult further literature or technical support Solubility->Outcome_Consult  No, address issue Storage->Check_Assay  Yes Storage->Outcome_Consult  No, address issue Parameters Cell line, virus strain, MOI, incubation time appropriate? Controls->Parameters  Yes Controls->Outcome_Consult  No, troubleshoot assay Parameters->Check_Bio  Yes Parameters->Outcome_Consult  No, optimize parameters Resistance Possibility of viral resistance development? Mechanism->Resistance  Yes Mechanism->Outcome_Consult  No, target is likely not relevant Outcome_OK Re-run experiment with validated parameters Resistance->Outcome_OK  No Resistance->Outcome_Consult  Yes, sequence virus Factors_Influencing_Outcome cluster_Compound Compound-Related cluster_Biological Biological System cluster_Assay Assay Parameters center Experimental Outcome (EC50 / CC50) Purity Purity Purity->center Stability Stability Stability->center Solubility Solubility Solubility->center Handling Handling Handling->center Cell_Line Cell Line Cell_Line->center Virus_Strain Virus Strain Virus_Strain->center Host_Factors Host Factor Dependency Host_Factors->center Resistance Resistance Resistance->center MOI MOI MOI->center Duration Incubation Time Duration->center Endpoint Assay Endpoint Endpoint->center Reagents Reagents Reagents->center

References

Technical Support Center: BF738735 and Viral Resistance

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the development of viral resistance to BF738735.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound is a potent and selective inhibitor of the host cell enzyme Phosphatidylinositol 4-kinase III beta (PI4KIIIβ).[1] Many positive-strand RNA viruses, including enteroviruses and rhinoviruses, hijack the host cell's PI4KIIIβ to create specialized replication organelles.[2] this compound binds to PI4KIIIβ and inhibits its kinase activity, thereby preventing the formation of these essential replication sites and blocking viral replication.[2] Because it targets a host factor, this compound has broad-spectrum antiviral activity.[1]

Q2: Which viruses are susceptible to this compound?

A2: this compound has demonstrated potent, broad-spectrum activity against various members of the Picornaviridae family, including a wide range of human rhinoviruses (HRV) and enteroviruses such as poliovirus, coxsackievirus (CV), and enterovirus-71 (EV71).[1] It has also shown activity against Hepatitis C virus (HCV), a member of the Flaviviridae family, suggesting a shared dependency on PI4KIIIβ for replication.[1]

Q3: What is the genetic barrier to resistance for this compound?

A3: Viruses have a high genetic barrier to developing resistance to this compound.[1] This is because the drug targets a host cell protein (PI4KIIIβ), which is less prone to mutation than viral proteins.[3] However, resistance can be generated in cell culture through prolonged exposure to the compound.[2]

Q4: What are the known mechanisms of viral resistance to this compound?

A4: For enteroviruses, such as Coxsackievirus B3 (CVB3), resistance to this compound has been linked to mutations in the viral non-structural protein 3A.[2][4] The 3A protein is involved in the recruitment of PI4KIIIβ to the replication organelles. A specific mutation, H57Y in the 3A protein, has been shown to confer resistance to this compound.[4] For Hepatitis C Virus (HCV), resistance to PI4K inhibitors is associated with mutations in the non-structural protein 5A (NS5A), which is responsible for recruiting PI4KIIIα/β.[5][6][7][8]

Troubleshooting Guides

Issue 1: Inconsistent EC50 values for this compound in antiviral assays.

  • Possible Cause 1: Cell Health and Density. Variations in cell health, passage number, and seeding density can significantly impact viral replication and, consequently, the apparent potency of an antiviral compound.

    • Solution: Ensure cells are healthy, within a consistent and low passage number range, and seeded at a precise density for each experiment. Perform a cell viability assay (e.g., MTS or CTG) in parallel with your antiviral assay to monitor the health of the cells.[9]

  • Possible Cause 2: Viral Titer Variability. Inaccurate or inconsistent viral titers will lead to variable multiplicity of infection (MOI) between experiments, affecting the outcome of the antiviral assay.

    • Solution: Carefully titrate your viral stocks using a reliable method (e.g., TCID50 or plaque assay) and use a consistent MOI for all experiments. Aliquot and store viral stocks at -80°C to avoid repeated freeze-thaw cycles.

  • Possible Cause 3: Compound Solubility and Stability. this compound, like many small molecules, may have limited solubility in aqueous media. Precipitation of the compound can lead to inaccurate concentrations.

    • Solution: Prepare fresh dilutions of this compound from a DMSO stock for each experiment. Visually inspect the media for any signs of precipitation. If solubility is a concern, consider using a different formulation or including a low percentage of a solubilizing agent, ensuring it does not affect cell viability or viral replication.

  • Possible Cause 4: Assay Method. Different assay methods (e.g., cytopathic effect inhibition, reporter virus expression, or yield reduction assays) can yield different EC50 values.

    • Solution: Use a consistent and validated assay protocol. Clearly report the assay method used when presenting your data. For high-throughput screening, automated high-content imaging can improve reproducibility.[9]

Issue 2: Difficulty in selecting for this compound-resistant viruses.

  • Possible Cause 1: High Genetic Barrier to Resistance. As this compound targets a host protein, the spontaneous mutation rate leading to resistance is low.

    • Solution: Be prepared for a lengthy selection process, potentially involving many passages of the virus in the presence of the compound.[2] Start with a low concentration of this compound (around the EC50) and gradually increase the concentration as the virus adapts.

  • Possible Cause 2: Loss of Viral Fitness. Resistance mutations can sometimes come at the cost of reduced viral fitness, making it difficult for the resistant population to outcompete the wild-type virus.

    • Solution: Monitor viral titers and cytopathic effect at each passage. If the virus is not propagating well, consider lowering the concentration of this compound for a few passages to allow the viral population to recover before resuming the dose escalation.

  • Possible Cause 3: Inappropriate Cell Line. The choice of cell line can influence the emergence of resistance.

    • Solution: Use a cell line that is highly permissive to the virus you are studying to ensure robust replication, which can increase the chances of resistance mutations arising.

Issue 3: Unexpected cytotoxicity observed with this compound.

  • Possible Cause 1: Off-target effects at high concentrations. While this compound is selective for PI4KIIIβ, at very high concentrations, it may have off-target effects that can lead to cytotoxicity.

    • Solution: Always determine the 50% cytotoxic concentration (CC50) of this compound in your specific cell line in parallel with your antiviral assays.[10] Ensure that the concentrations used in your experiments are well below the CC50 value.

  • Possible Cause 2: Solvent Toxicity. The solvent used to dissolve this compound, typically DMSO, can be toxic to cells at higher concentrations.

    • Solution: Ensure that the final concentration of the solvent in your cell culture media is consistent across all wells and is at a level that does not affect cell viability (typically ≤0.5%). Include a solvent-only control in your experiments.

Data Presentation

Table 1: In Vitro Activity of this compound Against Various Viruses

VirusCell LineEC50 (nM)CC50 (µM)Selectivity Index (CC50/EC50)Reference
Human Rhinovirus 14 (HRV14)HeLa4>10>2500[1]
Coxsackievirus B3 (CVB3)BGM15>10>667[1]
Poliovirus 1HeLa19>10>526[1]
Enterovirus 71 (EV71)Vero11>10>909[1]
Hepatitis C Virus (HCV) 1b repliconHuh-756>10>178[1]

Table 2: Resistance Profile of Viral Mutants to PI4KIIIβ Inhibitors

VirusMutantCompoundEC50 Fold Change vs. Wild-TypeReference
Coxsackievirus B3 (CVB3)3A-H57YThis compoundResistant (qualitative)[4]
Hepatitis C Virus (HCV) 1b repliconNS5A-Y93HNS5A Inhibitor>1,750[11]
Hepatitis C Virus (HCV) 1b repliconMultiple NS5A RASsDaclatasvir3.6 x 10^4[12]
Hepatitis C Virus (HCV) 1b repliconMultiple NS5A RASsLedipasvir4.4 x 10^5[12]

Note: Specific fold-change data for this compound resistant mutants is limited in the public domain. The data for HCV NS5A inhibitors are provided as an example of the high-level resistance that can be achieved with mutations in the viral protein responsible for PI4KIIIβ recruitment.

Experimental Protocols

Protocol 1: Generation of this compound-Resistant Virus in Cell Culture

This protocol describes a method for selecting for viral resistance to this compound by serial passage in the presence of increasing concentrations of the compound.

  • Initial Infection: Seed a permissive cell line in a T25 flask and infect with the wild-type virus at a low MOI (e.g., 0.01-0.1).

  • Drug Treatment: After the virus adsorption period, replace the inoculum with fresh medium containing this compound at a concentration equal to the EC50.

  • Monitoring: Incubate the flask and monitor daily for the development of cytopathic effect (CPE).

  • Harvesting: When 75-90% CPE is observed, harvest the virus by subjecting the flask to three freeze-thaw cycles.

  • Titration: Determine the titer of the harvested virus.

  • Serial Passage: Use the harvested virus to infect a fresh flask of cells, again in the presence of this compound at the same or a slightly increased concentration (e.g., 1.5-2 fold increase).

  • Dose Escalation: Repeat the passage process, gradually increasing the concentration of this compound with each subsequent passage.

  • Isolation of Resistant Virus: Once a viral population is able to replicate efficiently in the presence of a high concentration of this compound (e.g., >10-fold the initial EC50), the resistant virus can be plaque purified to obtain a clonal population.

  • Sequencing: Extract viral RNA from the resistant clone and perform sequencing of the relevant viral genes (e.g., 3A for enteroviruses, NS5A for HCV) to identify potential resistance mutations.

Protocol 2: Antiviral Assay (CPE Inhibition)

This protocol outlines a method to determine the EC50 of this compound by measuring the inhibition of virus-induced CPE.

  • Cell Seeding: Seed a permissive cell line in a 96-well plate at a density that will form a confluent monolayer within 24 hours.

  • Compound Dilution: Prepare a serial dilution of this compound in cell culture medium.

  • Infection: Infect the cells with the virus at an MOI that will cause complete CPE within 3-4 days.

  • Treatment: After the virus adsorption period, remove the inoculum and add the serially diluted this compound to the wells. Include virus-only (no compound) and cell-only (no virus, no compound) controls.

  • Incubation: Incubate the plate for 3-4 days, or until complete CPE is observed in the virus-only control wells.

  • CPE Assessment: Stain the cells with a solution of crystal violet to visualize cell viability.

  • Data Analysis: Quantify the staining (e.g., by solubilizing the dye and reading the absorbance) and calculate the EC50 value by plotting the percentage of CPE inhibition against the log of the compound concentration and fitting the data to a dose-response curve.

Protocol 3: Site-Directed Mutagenesis to Introduce Resistance Mutations

This protocol describes a general method for introducing a specific resistance mutation (e.g., 3A-H57Y in a CVB3 infectious clone) using a commercially available site-directed mutagenesis kit.

  • Primer Design: Design forward and reverse primers containing the desired mutation. The primers should be 25-45 bases in length, with the mutation in the center, and have a melting temperature (Tm) of ≥78°C.[13]

  • PCR Amplification: Set up a PCR reaction containing the plasmid DNA of the infectious clone, the mutagenic primers, and a high-fidelity DNA polymerase.

  • Template Digestion: After the PCR, digest the parental (non-mutated) plasmid DNA with the DpnI restriction enzyme, which specifically cleaves methylated DNA.

  • Transformation: Transform competent E. coli with the DpnI-treated PCR product.

  • Colony Selection and Plasmid Purification: Plate the transformed bacteria on a selective agar plate and incubate overnight. Pick individual colonies, grow them in liquid culture, and purify the plasmid DNA.

  • Sequence Verification: Sequence the purified plasmid DNA to confirm the presence of the desired mutation and the absence of any other mutations.

  • Generation of Mutant Virus: Transfect permissive cells with the mutated infectious clone DNA to generate the mutant virus.

Mandatory Visualizations

Viral_Replication_Pathway cluster_virus Viral Components cluster_host Host Cell Components cluster_drug Drug Action & Resistance Viral RNA Viral RNA Viral Proteins Viral Proteins Viral RNA->Viral Proteins Translation 3A/NS5A 3A/NS5A Viral Proteins->3A/NS5A ACBD3 ACBD3 3A/NS5A->ACBD3 Recruits PI4KIIIβ PI4KIIIβ ACBD3->PI4KIIIβ Recruits PI4P PI4P PI4KIIIβ->PI4P Generates Replication Organelle Replication Organelle PI4P->Replication Organelle Accumulates in Replication Organelle->Viral RNA RNA Replication This compound This compound This compound->PI4KIIIβ Inhibits 3A/NS5A Mutation 3A/NS5A Mutation 3A/NS5A Mutation->3A/NS5A Alters Experimental_Workflow cluster_selection Resistance Selection cluster_characterization Characterization A Infect cells with wild-type virus B Treat with increasing concentrations of this compound A->B C Serial passage of surviving virus B->C D Isolate and purify resistant virus C->D E Sequence viral genome to identify mutations D->E F Determine EC50 of this compound against resistant virus E->F G Compare EC50 to wild-type virus F->G H Calculate fold-resistance G->H

References

BF738735 stability and storage conditions

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for BF738735. This resource is designed for researchers, scientists, and drug development professionals, providing essential information on the stability, storage, and handling of this compound, along with troubleshooting guides and detailed experimental protocols.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is a potent and selective inhibitor of phosphatidylinositol 4-kinase III beta (PI4KIIIβ), a host cell factor.[1][2] It functions as an ATP-competitive inhibitor with an IC50 of 5.7 nM for PI4KIIIβ.[1][3] Its mechanism of action in an antiviral context is to block the formation of viral replication organelles, which are essential for the replication of a broad range of enteroviruses and rhinoviruses.[2][4] By inhibiting PI4KIIIβ, this compound disrupts the production of phosphatidylinositol 4-phosphate (PI4P), a lipid crucial for recruiting viral and host factors to the replication sites.[5][6]

Q2: What is the recommended long-term storage condition for this compound powder?

A2: For long-term storage, this compound in its solid (powder) form should be stored at -20°C.[7] Under these conditions, it is stable for up to three years.[5]

Q3: How should I prepare and store stock solutions of this compound?

A3: this compound is soluble in DMSO.[5] It is recommended to prepare a concentrated stock solution in DMSO, for example, at 10 mM. To aid dissolution, sonication may be beneficial.[5] Stock solutions in DMSO should be aliquoted and stored at -80°C for up to one year or at -20°C for up to three to six months.[2][5]

Q4: What is the antiviral spectrum of this compound?

A4: this compound exhibits broad-spectrum antiviral activity against various species of enteroviruses and rhinoviruses, with 50% effective concentrations (EC50) typically ranging from 4 to 71 nM.[1][5] It has also been shown to inhibit Hepatitis C Virus (HCV) replication.[3][8]

Stability and Storage Conditions

Proper storage and handling of this compound are critical for maintaining its activity and ensuring reproducible experimental results.

FormStorage TemperatureDurationNotes
Solid (Powder) -20°CUp to 3 yearsStore in a dry, dark place.[5][9]
0 - 4°CShort term (days to weeks)For immediate use.[9]
In Solvent (DMSO) -80°CUp to 1 yearRecommended for long-term storage of stock solutions.[5]
-20°CUp to 6 monthsSuitable for shorter-term storage of aliquots.[10]

Shipping Conditions: this compound is typically shipped at ambient temperature, often with blue ice.[5] This is considered sufficient for the short duration of shipping and will not affect the compound's stability.[9]

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
Compound precipitation in cell culture media - Exceeding the solubility limit of this compound in aqueous media. - Interaction with components of the media or serum.- Ensure the final concentration of DMSO in the media is low (typically <0.5%) to maintain solubility. - Prepare fresh dilutions from the DMSO stock solution for each experiment. - Consider using a serum-free or low-serum medium for the duration of the treatment if compatibility issues are suspected.
Inconsistent antiviral activity - Degradation of this compound due to improper storage. - Inaccurate pipetting of the concentrated stock solution. - Variation in cell health or density. - Viral titer variability.- Verify that the compound has been stored correctly according to the guidelines. - Use calibrated pipettes and ensure thorough mixing when preparing dilutions. - Standardize cell seeding density and ensure cells are in the exponential growth phase at the time of infection and treatment. - Perform a viral titration for each experiment to ensure a consistent multiplicity of infection (MOI).
Observed cytotoxicity at expected effective concentrations - Cell line is particularly sensitive to the compound or the solvent (DMSO). - The compound has degraded into a more toxic substance.- Perform a cytotoxicity assay (e.g., MTS or MTT) to determine the 50% cytotoxic concentration (CC50) for your specific cell line.[1] - Lower the final concentration of DMSO in the culture medium. - Always use a vehicle control (DMSO alone) to differentiate between compound- and solvent-induced toxicity. - Use a fresh aliquot of this compound.
Difficulty dissolving the powder in DMSO - Insufficient mixing or solvent volume.- Sonication is recommended to aid dissolution.[5] - If a sonicator is not available, gentle warming (e.g., in a 37°C water bath) and vortexing can be used. - Ensure you are using a sufficient volume of DMSO for the amount of powder.
Insoluble impurities observed in the product - Minor impurities inherent to the synthesis process.- These minor impurities typically do not affect the biological activity of the compound. They can be removed by filtering the stock solution through a 0.22 µm syringe filter.[5]

Experimental Protocols

Protocol 1: Determination of EC50 for Antiviral Activity

This protocol outlines the steps to determine the 50% effective concentration (EC50) of this compound against a specific virus in a cell-based assay.

Materials:

  • Host cells permissive to the virus of interest (e.g., HeLa, Vero, or BGMK cells)[1]

  • Complete cell culture medium (e.g., MEM with 10% FBS, penicillin, and streptomycin)[1]

  • Virus stock of known titer

  • This compound stock solution (e.g., 10 mM in DMSO)

  • 96-well cell culture plates

  • Cell viability assay reagent (e.g., CellTiter 96 AQueous One Solution)[1]

Procedure:

  • Cell Seeding: Seed host cells into 96-well plates at a density that will result in a confluent monolayer after 24 hours of incubation.

  • Infection: After 24 hours, remove the culture medium and infect the cells with the virus at a predetermined multiplicity of infection (MOI), for instance, 100 CCID50, for 2 hours.[1]

  • Compound Treatment: While the cells are being infected, prepare serial dilutions of this compound in the cell culture medium. A typical concentration range to test would be from 0.01 µM to 100 µM.[1]

  • After the 2-hour infection period, remove the virus inoculum.

  • Add 100 µL of the prepared this compound dilutions to the corresponding wells. Include wells with virus-infected cells treated with vehicle (DMSO) as a positive control for infection and uninfected cells as a negative control.

  • Incubation: Incubate the plates at 37°C in a 5% CO2 incubator for a period appropriate for the virus to cause a cytopathic effect (CPE), typically 3 to 4 days.[1]

  • Quantification of Viral Activity: Assess the antiviral effect. This can be done by observing the CPE microscopically or by using a cell viability assay. For the latter, replace the medium with a cell viability reagent according to the manufacturer's instructions and measure the absorbance.[1]

  • Data Analysis: Calculate the percentage of protection for each concentration of this compound relative to the virus and cell controls. Plot the percentage of protection against the log of the compound concentration and use a non-linear regression analysis to determine the EC50 value.

Protocol 2: Preparation of this compound for In Vivo Administration

This protocol provides a formulation for administering this compound to mice.[1] It is crucial to prepare this formulation fresh on the day of use.[1]

Materials:

  • This compound powder

  • DMSO

  • PEG300

  • Tween-80

  • Saline (0.9% NaCl)

Procedure to prepare a 1 mL working solution:

  • Prepare a stock solution of this compound in DMSO (e.g., 20.8 mg/mL).

  • In a sterile microcentrifuge tube, add 100 µL of the DMSO stock solution.

  • Add 400 µL of PEG300 to the tube and mix thoroughly until the solution is clear.

  • Add 50 µL of Tween-80 and mix again until homogeneous.

  • Finally, add 450 µL of saline to bring the total volume to 1 mL. Mix well.

  • The final concentration of the solvents will be 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline.[1] The resulting solution should be clear. If precipitation occurs, gentle warming and sonication may be used to aid dissolution.[1]

Visualizations

Signaling Pathway of this compound Action

BF738735_Mechanism cluster_virus Viral Replication Cycle cluster_host Host Cell Machinery Viral RNA Viral RNA Replication Organelle Replication Organelle Viral RNA->Replication Organelle Replication Viral Proteins Viral Proteins PI4KIIIb PI4KIIIβ Viral Proteins->PI4KIIIb Recruitment Replication Organelle->Viral Proteins Translation PI Phosphatidylinositol (PI) PI->PI4KIIIb Substrate PI4P Phosphatidylinositol 4-phosphate (PI4P) PI4P->Replication Organelle Formation PI4KIIIb->PI4P Phosphorylation This compound This compound This compound->PI4KIIIb Inhibition

Caption: Mechanism of action of this compound in inhibiting viral replication.

Experimental Workflow for EC50 Determination

EC50_Workflow A 1. Seed Host Cells in 96-well plate B 2. Incubate 24h A->B C 3. Infect cells with virus (2h) B->C E 5. Remove virus inoculum & add this compound dilutions C->E D 4. Prepare serial dilutions of this compound D->E F 6. Incubate 3-4 days E->F G 7. Assess cell viability/ antiviral effect F->G H 8. Analyze data and calculate EC50 G->H

Caption: Workflow for determining the EC50 of this compound.

References

Technical Support Center: BF738735 Efficacy and Serum Concentration

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on the potential impact of serum concentration on the efficacy of BF738735, a potent inhibitor of phosphatidylinositol 4-kinase III beta (PI4KIIIβ).

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is a selective inhibitor of phosphatidylinositol 4-kinase III beta (PI4KIIIβ) with an IC50 of 5.7 nM.[1][2] It demonstrates broad-spectrum antiviral activity against enteroviruses and rhinoviruses by targeting this host cell factor.[2][3] The inhibition of PI4KIIIβ disrupts the formation of viral replication organelles.[4]

Q2: How does serum in cell culture media potentially affect the efficacy of this compound?

A2: Serum contains various proteins, such as albumin, that can bind to small molecule drugs. This drug-protein binding is a common phenomenon that can reduce the free concentration of the drug available to interact with its target.[5][6] A decrease in the free concentration of this compound can lead to a reduction in its apparent potency and efficacy in in vitro assays.

Q3: Has the direct impact of serum concentration on this compound efficacy been quantitatively determined?

A3: Based on currently available public data, a specific study quantifying the fold-shift in EC50 or IC50 values for this compound at varying serum concentrations has not been identified. However, it is a known principle that serum proteins can impact the potency of antiviral compounds. For instance, the potency of the HIV integrase inhibitor GSK364735 was attenuated in the presence of human serum.[7]

Q4: What are the typical concentrations of serum used in cell culture for antiviral assays with this compound?

A4: In published studies, cell lines used for testing this compound, such as Buffalo green monkey kidney cells and HeLa cells, are often grown in media supplemented with 10% fetal bovine serum (FBS).[1]

Troubleshooting Guide

Issue: Observed EC50 for this compound is higher than reported values.

Potential Cause Troubleshooting Step
High Serum Concentration in Assay Medium Serum proteins can bind to this compound, reducing its free, active concentration. It is a well-recognized fact that only the free, unbound drug is responsible for pharmacological activity.[6]
1. Review Assay Protocol: Check the percentage of serum used in your assay medium. Standard protocols for enterovirus and rhinovirus inhibition assays often use 2-10% FBS.
2. Reduce Serum Concentration: If your protocol allows, consider reducing the serum concentration during the drug treatment phase of your experiment. However, ensure that the reduced serum level does not negatively impact cell viability for the duration of the assay.
3. Serum-Free Medium: If compatible with your cell line and experimental design, consider performing the assay in a serum-free or low-serum medium.
4. Consistency is Key: If you cannot change the serum concentration, ensure it is kept consistent across all experiments to ensure the comparability of your results.
Cell Line Differences The expression level of PI4KIIIβ or other cellular factors can vary between cell lines, potentially influencing the observed efficacy of this compound.
1. Use Recommended Cell Lines: For enterovirus and rhinovirus assays, cell lines such as HeLa R19, HeLa Rh, and BGM kidney cells have been used.[1]
2. Characterize Your Cell Line: If using a different cell line, consider characterizing the expression of PI4KIIIβ.
Compound Stability and Handling Improper storage or handling of this compound can lead to degradation and reduced activity.
1. Follow Storage Recommendations: Store stock solutions of this compound at -20°C for up to 3 months.[4]
2. Proper Solubilization: Ensure the compound is fully dissolved in a suitable solvent, such as DMSO, before further dilution in your assay medium.

Quantitative Data Summary

The following tables summarize the reported in vitro efficacy and selectivity of this compound.

Table 1: In Vitro Inhibitory Activity of this compound

TargetAssay TypeIC50 (nM)Reference
PI4KIIIβEnzymatic Assay5.7[1][2][3]
PI4KIIIαEnzymatic Assay1700[1][2][3]

Table 2: Antiviral Activity of this compound

VirusCell LineEC50 (nM)Reference
Enteroviruses (various species)Various4 - 71[1][3]
Rhinoviruses (various species)Various4 - 71[1]
Coxsackievirus B3 (CVB3)Luciferase Assay77[1]
Hepatitis C Virus (HCV) Genotype 1bReplicon Assay56[3]

Table 3: Cytotoxicity of this compound

Cell Culture ConditionsCC50 (µM)Reference
3 to 4 days incubation11 - 65[1][2]

Experimental Protocols

Protocol 1: PI4KIIIβ Enzymatic Inhibition Assay

This protocol is a generalized representation based on available literature.

  • Reagents and Materials:

    • Recombinant PI4KIIIβ enzyme

    • Substrate: Phosphatidylinositol (PI) and Phosphatidylserine (PS)

    • This compound compound

    • Assay Buffer (containing Triton X-100)

    • [γ-33P]ATP

    • Phosphoric Acid (to terminate the reaction)

    • Microplate scintillation counter

  • Procedure:

    • Dilute the recombinant PI4KIIIβ enzyme and the PI/PS substrate in the assay buffer.

    • Prepare serial dilutions of this compound in the assay buffer.

    • Add the diluted enzyme, substrate, and this compound (or vehicle control) to the wells of a microplate.

    • Initiate the kinase reaction by adding a mixture of ATP and [γ-33P]ATP.

    • Incubate the plate at 30°C for 75-90 minutes.

    • Terminate the reaction by adding phosphoric acid.

    • Measure the incorporated radioactivity using a microplate scintillation counter.

    • Calculate the percent inhibition relative to the vehicle control and determine the IC50 value.[1]

Protocol 2: Antiviral Cell-Based Assay (General)

This protocol provides a general workflow for determining the EC50 of this compound.

  • Cell Culture and Infection:

    • Seed host cells (e.g., HeLa or BGM cells) in a 96-well plate and grow at 37°C with 5% CO2 in minimal essential medium (MEM) supplemented with 10% fetal bovine serum.[1]

    • Infect the cells with the virus at a predetermined multiplicity of infection (e.g., 100 CCID50) for 2 hours.[1]

    • Remove the virus inoculum.

  • Drug Treatment:

    • Add fresh medium containing serial dilutions of this compound (e.g., from 0.01 to 100 µM).[1]

    • Include a "no drug" control (vehicle only) and a "no virus" control.

  • Incubation and Endpoint Measurement:

    • Incubate the plates for 3 to 4 days.[1]

    • Assess the viral-induced cytopathic effect (CPE) or use a cell viability assay (e.g., CellTiter 96 AQueous One Solution Reagent) to quantify the protective effect of the compound.[1]

    • Measure the optical density at 490 nm and correct for background absorbance.[1]

    • Calculate the EC50 value, which is the concentration of this compound that protects 50% of the cells from viral-induced death.

Visualizations

Signaling_Pathway cluster_virus Viral Replication cluster_host Host Cell Machinery cluster_drug Drug Intervention Enterovirus Enterovirus / Rhinovirus ReplicationOrganelle Replication Organelle Formation Enterovirus->ReplicationOrganelle Hijacks host factors ViralRNA Viral RNA Replication ReplicationOrganelle->ViralRNA PI4KIIIb PI4KIIIβ ReplicationOrganelle->PI4KIIIb Recruits PI4P PI4P PI4KIIIb->PI4P Phosphorylates PI to PI4P This compound This compound This compound->PI4KIIIb Inhibits

Caption: Mechanism of action of this compound in inhibiting viral replication.

Experimental_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_analysis Analysis CellSeeding 1. Seed Host Cells VirusInfection 2. Infect with Virus CellSeeding->VirusInfection DrugAddition 3. Add Serial Dilutions of this compound VirusInfection->DrugAddition Incubation 4. Incubate for 3-4 Days DrugAddition->Incubation ViabilityAssay 5. Measure Cell Viability Incubation->ViabilityAssay EC50 6. Calculate EC50 ViabilityAssay->EC50

Caption: Workflow for determining the in vitro antiviral efficacy of this compound.

Logical_Relationship Serum Increased Serum Concentration ProteinBinding Increased Drug-Protein Binding Serum->ProteinBinding Leads to FreeDrug Decreased Free this compound Concentration ProteinBinding->FreeDrug Results in Efficacy Decreased Apparent Efficacy (Higher EC50) FreeDrug->Efficacy Causes

Caption: Potential impact of serum concentration on this compound efficacy.

References

Cell line-specific toxicity of BF738735

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive information and guidance on the experimental use of BF738735, a potent and selective inhibitor of phosphatidylinositol 4-kinase III beta (PI4KIIIβ).

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

A1: this compound is a selective inhibitor of phosphatidylinositol 4-kinase III beta (PI4KIIIβ) with an IC50 of 5.7 nM.[1][2] It shows significantly less activity against the alpha isoform, PI4KIIIα (IC50 = 1.7 μM), and minimal inhibition of a wide range of other cellular kinases.[1][2][3] Its mechanism of action in an antiviral context involves targeting this host cell factor, which is essential for the replication of certain viruses like enteroviruses and rhinoviruses.[3]

Q2: What is the known spectrum of activity for this compound?

A2: this compound exhibits broad-spectrum antiviral activity against all tested species of enteroviruses and rhinoviruses, with 50% effective concentrations (EC50) typically ranging from 4 to 71 nM.[1][2] It has also been shown to inhibit Hepatitis C virus (HCV) replication.[3][4] The compound is generally inactive against other RNA, DNA, and retroviruses.[5]

Q3: Does this compound exhibit cell line-specific toxicity?

A3: Based on available data, this compound demonstrates varying levels of cytotoxicity across different cell lines, though its primary application is as an antiviral agent with a high selectivity index. The 50% cytotoxic concentration (CC50) is significantly higher than its effective antiviral concentration (EC50). For instance, in HeLa cells, the EC50 for antiviral activity is 31 nM, while the CC50 values in various cell lines range from 11 to 65 μM.[1][6] This difference highlights a favorable therapeutic window for its antiviral applications. While there is variability in cytotoxicity, it has not been developed as a cancer therapeutic based on differential toxicity.

Q4: How should this compound be prepared and stored?

A4: this compound is typically supplied as a solid powder.[1] For experimental use, it should be dissolved in a suitable solvent, such as DMSO, to create a stock solution.[1] It is recommended to aliquot the stock solution and store it at -20°C for up to 3 months or -80°C for up to 2 years to avoid repeated freeze-thaw cycles.[1][5]

Troubleshooting Guides

Issue 1: Higher than expected cytotoxicity in my cell line.

  • Possible Cause 1: Solvent Toxicity. High concentrations of the solvent (e.g., DMSO) can be toxic to cells.

    • Solution: Ensure the final concentration of the solvent in your cell culture medium is below the toxic threshold for your specific cell line (typically <0.5% for DMSO). Prepare a vehicle control (medium with the same concentration of solvent but without this compound) to assess the impact of the solvent alone.

  • Possible Cause 2: Cell Line Sensitivity. Your specific cell line may be more sensitive to PI4KIIIβ inhibition or off-target effects of this compound.

    • Solution: Perform a dose-response curve to determine the CC50 of this compound in your cell line. If high sensitivity is confirmed, consider using lower concentrations or shorter exposure times.

  • Possible Cause 3: Contamination. Mycoplasma or other microbial contamination can increase cellular stress and apparent toxicity.

    • Solution: Regularly test your cell cultures for contamination.

Issue 2: Inconsistent antiviral activity in my experiments.

  • Possible Cause 1: Compound Degradation. Improper storage or multiple freeze-thaw cycles of the stock solution can lead to degradation of this compound.

    • Solution: Aliquot the stock solution upon preparation and store it at -20°C or -80°C.[1][5] Use a fresh aliquot for each experiment.

  • Possible Cause 2: Variability in Viral Titer. Inconsistent amounts of virus used for infection will lead to variable results.

    • Solution: Accurately determine the viral titer before each experiment using a standard method like a plaque assay or TCID50 assay.

  • Possible Cause 3: Timing of Compound Addition. The timing of this compound addition relative to viral infection can influence its efficacy.

    • Solution: For consistent results, standardize the time of compound addition. Time-of-addition studies have shown that this compound is effective when added before or after virus infection, indicating its action is not at the early stage of the viral replication cycle.[3]

Quantitative Data Summary

ParameterValueCell Line/SystemDescriptionReference
IC50 5.7 nMIn vitro kinase assayInhibition of PI4KIIIβ[1][2]
1.7 µMIn vitro kinase assayInhibition of PI4KIIIα[1][2]
EC50 4 - 71 nMVariousAntiviral activity against a range of enteroviruses and rhinoviruses[1][2]
31 nMHeLaAntiviral activity against Human rhinovirus 14[1][6]
56 nMHuh 5.2Antiviral activity against HCV genotype 1b replicon[3]
77 nMNot specifiedInhibition of coxsackievirus serotype B3 (CVB3) RNA replication[1][2]
0.1 - 0.7 µMHuh 5-2 (HCV GT1b)Antiviral activity against HCV replicons[4]
CC50 11 - 65 µMVariousCytotoxicity determined in parallel with EC50 measurements[1][2]

Experimental Protocols

1. PI4KIIIβ Kinase Assay (In Vitro)

This protocol is based on the general methodology described for assessing the inhibitory activity of this compound.[1]

  • Materials: Recombinant PI4KIIIβ, Phosphatidylinositol (PI) and Phosphatidylserine (PS) substrate, assay buffer with Triton X-100, [γ-33P]ATP, this compound, phosphoric acid, microplate scintillation counter.

  • Procedure:

    • Dilute recombinant PI4KIIIβ enzyme and the PI/PS substrate in the assay buffer.

    • Add serial dilutions of this compound or a vehicle control to the enzyme/substrate mixture.

    • Initiate the kinase reaction by adding a mixture of ATP and [γ-33P]ATP.

    • Incubate the reaction mixture at 30°C for 75-90 minutes.

    • Terminate the reaction by adding phosphoric acid.

    • Measure the incorporated radioactivity using a microplate scintillation counter.

    • Calculate the percent inhibition relative to the vehicle control to determine the IC50 value.

2. Cytotoxicity Assay (MTS Assay)

This protocol outlines a common method for determining the CC50 of a compound in a cell line.[1]

  • Materials: Cell line of interest (e.g., HeLa), complete culture medium, 96-well plates, this compound, CellTiter 96 AQueous One Solution Reagent (MTS), plate reader.

  • Procedure:

    • Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

    • Prepare serial dilutions of this compound in complete culture medium.

    • Remove the old medium from the cells and add the medium containing the different concentrations of this compound. Include a vehicle control (medium with solvent) and a no-cell control (medium only for background).

    • Incubate the plate for a period relevant to the antiviral assay (e.g., 3 to 4 days).

    • After incubation, add the CellTiter 96 AQueous One Solution Reagent to each well according to the manufacturer's instructions.

    • Incubate for 1-4 hours at 37°C.

    • Measure the absorbance at 490 nm using a microplate reader.

    • Correct the absorbance values by subtracting the background absorbance.

    • Normalize the data to the vehicle-treated cells (set to 100% viability) and plot the results to calculate the CC50 value.

Visualizations

BF738735_Mechanism_of_Action cluster_virus Viral Replication Cycle cluster_host Host Cell Viral Entry Viral Entry RNA Replication RNA Replication Viral Entry->RNA Replication Assembly & Release Assembly & Release RNA Replication->Assembly & Release PI4KIIIb PI4KIIIβ PI4P PI4P PI4KIIIb->PI4P Catalyzes OSBP OSBP PI4P->OSBP Recruits ReplicationOrganelle Replication Organelle (Membrane Integrity) OSBP->ReplicationOrganelle Cholesterol Transport ReplicationOrganelle->RNA Replication Essential for This compound This compound This compound->PI4KIIIb Inhibits Experimental_Workflow cluster_setup Experiment Setup cluster_assay Antiviral & Cytotoxicity Assay cluster_readout Data Analysis prep_cells 1. Seed Cells (e.g., HeLa) infect_cells 4. Infect Cells with Virus (for EC50) prep_cells->infect_cells tox_assay 7b. Measure Cell Viability (MTS Assay for CC50 on uninfected cells) prep_cells->tox_assay Parallel Plate prep_virus 2. Prepare Viral Stock & Titrate prep_virus->infect_cells prep_compound 3. Prepare this compound Serial Dilutions treat_cells 5. Add this compound Dilutions prep_compound->treat_cells prep_compound->tox_assay infect_cells->treat_cells incubate 6. Incubate (e.g., 2-3 days) treat_cells->incubate cpe_assay 7a. Measure Cytopathic Effect (e.g., MTS Assay for EC50) incubate->cpe_assay calculate 8. Calculate EC50 & CC50 cpe_assay->calculate tox_assay->calculate

References

Technical Support Center: Overcoming Low Solubility of BF738735 in Aqueous Solutions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the low aqueous solubility of BF738735.

Frequently Asked Questions (FAQs)

Q1: What is the aqueous solubility of this compound?

A1: this compound is a lipophilic molecule and is poorly soluble in aqueous solutions. While specific quantitative data for its solubility in various aqueous buffers at different pH values is not extensively published, it is generally considered practically insoluble in water. To achieve biologically relevant concentrations for in vitro and in vivo experiments, the use of co-solvents or other formulation strategies is necessary.

Q2: What are the recommended methods to dissolve this compound for experimental use?

A2: Due to its low aqueous solubility, several methods can be employed to dissolve this compound effectively. The most common approaches involve the use of organic solvents as a primary stock solution, followed by dilution into aqueous media, or the use of co-solvent systems and complexation agents.

Q3: What is the mechanism of action of this compound?

A3: this compound is a potent and selective inhibitor of phosphatidylinositol 4-kinase III beta (PI4KIIIβ) with an IC50 of 5.7 nM.[1][2] It displays significantly less activity against the PI4KIIIα isoform (IC50 of 1.7 µM).[1][2] By inhibiting PI4KIIIβ, this compound disrupts the synthesis of phosphatidylinositol 4-phosphate (PI4P) at the Golgi apparatus. This interference with PI4P metabolism is crucial as many viruses, particularly enteroviruses, hijack the host cell's PI4KIIIβ to create PI4P-enriched replication organelles essential for their RNA replication.[3][4][5]

Troubleshooting Guides

Issue: Precipitation of this compound upon dilution of DMSO stock in aqueous buffer.

Cause: This is a common issue due to the poor aqueous solubility of this compound. When a concentrated DMSO stock is diluted into an aqueous buffer, the compound can crash out of solution as the solvent environment becomes less favorable.

Solutions:

  • Use of Co-solvents: Employing a co-solvent system can help maintain the solubility of this compound in the final aqueous solution. A widely used formulation for in vivo studies involves a mixture of DMSO, PEG300, Tween-80, and saline.[1]

  • Use of Cyclodextrins: Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with hydrophobic molecules, thereby increasing their aqueous solubility.[6][7] Sulfobutyl ether β-cyclodextrin (SBE-β-CD) has been used to formulate this compound.[1]

  • Stepwise Dilution: Instead of a single large dilution, perform a stepwise dilution of the DMSO stock into the aqueous buffer while vortexing to minimize localized high concentrations that can lead to precipitation.

  • Sonication and Heating: Gentle heating and sonication can aid in the dissolution of this compound, especially if some precipitation occurs during preparation.[1] However, the thermal stability of the compound under these conditions should be considered.

Issue: Inconsistent results in cell-based assays.

Cause: Inconsistent results can arise from variability in the final concentration of soluble this compound due to precipitation or aggregation in the cell culture medium.

Solutions:

  • Prepare Fresh Working Solutions: Always prepare fresh working solutions of this compound from a stock solution immediately before use.

  • Final DMSO Concentration: Ensure the final concentration of DMSO in the cell culture medium is low (typically ≤ 0.5%) to avoid solvent-induced cytotoxicity.

  • Visual Inspection: Before adding the compound to the cells, visually inspect the final diluted solution for any signs of precipitation. If precipitation is observed, the preparation method should be optimized.

  • Use of Serum: The presence of serum in the cell culture medium can sometimes help to stabilize hydrophobic compounds.

Data Presentation

Table 1: Solubility of this compound in Various Solvents

SolventConcentrationNotes
DMSO50 mg/mL[8][9]Ultrasonic assistance may be needed.
DMSO125 mg/mL[2]Sonication is recommended.

Table 2: Recommended Co-Solvent Formulations for this compound

Formulation ComponentsCompositionAchievable Concentration
DMSO, PEG300, Tween-80, Saline10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline≥ 2.08 mg/mL (4.88 mM)[1][10]
DMSO, SBE-β-CD, Saline10% DMSO, 90% (20% SBE-β-CD in Saline)≥ 2.08 mg/mL (4.88 mM)[1]
DMSO, Corn Oil10% DMSO, 90% Corn Oil≥ 2.08 mg/mL (4.88 mM)[1]

Experimental Protocols

Protocol 1: Preparation of this compound Solution using a Co-Solvent System

This protocol is adapted for preparing a clear solution of this compound for in vivo or in vitro use.

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO), anhydrous

  • Polyethylene glycol 300 (PEG300)

  • Tween-80 (Polysorbate 80)

  • Saline (0.9% NaCl solution)

  • Sterile microcentrifuge tubes or vials

Procedure:

  • Prepare a Stock Solution in DMSO:

    • Accurately weigh the desired amount of this compound powder.

    • Dissolve the powder in anhydrous DMSO to create a concentrated stock solution (e.g., 20.8 mg/mL). Ensure complete dissolution, using sonication if necessary.

  • Prepare the Co-Solvent Formulation:

    • This protocol yields a final solution with the composition: 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline.

    • For a 1 mL final working solution:

      • To a sterile tube, add 400 µL of PEG300.

      • Add 100 µL of the this compound DMSO stock solution (20.8 mg/mL) to the PEG300 and mix thoroughly.

      • Add 50 µL of Tween-80 and mix until the solution is homogeneous.

      • Add 450 µL of saline to bring the final volume to 1 mL. Mix well.

    • If any precipitation or phase separation occurs, gentle heating and/or sonication can be used to aid dissolution.[1]

Protocol 2: Preparation of this compound using Cyclodextrin Complexation

This protocol describes a general method for preparing an inclusion complex of a hydrophobic drug with cyclodextrin, which can be adapted for this compound.

Materials:

  • This compound powder

  • Sulfobutyl ether β-cyclodextrin (SBE-β-CD) or Hydroxypropyl-β-cyclodextrin (HP-β-CD)

  • Deionized water or a suitable buffer (e.g., PBS)

  • Magnetic stirrer and stir bar

  • Sterile filter (0.22 µm)

Procedure:

  • Prepare the Cyclodextrin Solution:

    • Dissolve the desired amount of SBE-β-CD or HP-β-CD in deionized water or buffer to achieve the target concentration (e.g., 20% w/v). Stir until the cyclodextrin is fully dissolved.

  • Prepare the this compound-Cyclodextrin Complex:

    • Kneading Method:

      • Place the cyclodextrin in a mortar and add a small amount of water to form a paste.

      • Slowly add the this compound powder to the paste and knead for a specified period (e.g., 30-60 minutes).

      • Dry the resulting mixture (e.g., in a desiccator or oven at a controlled temperature).

      • The dried complex can then be dissolved in an aqueous solution.[6][11]

    • Co-precipitation Method:

      • Dissolve this compound in a minimal amount of a suitable organic solvent (e.g., ethanol).

      • Dissolve the cyclodextrin in water.

      • Slowly add the this compound solution to the cyclodextrin solution with constant stirring.

      • Continue stirring for an extended period (e.g., 24 hours) to allow for complex formation and evaporation of the organic solvent.

      • The resulting precipitate of the inclusion complex can be collected by filtration or centrifugation, washed, and dried.[6][7]

    • Freeze-Drying (Lyophilization) Method:

      • Dissolve both this compound (in a minimal amount of a suitable co-solvent like t-butanol if necessary) and the cyclodextrin in water.

      • Mix the two solutions.

      • Freeze the solution (e.g., at -80°C) and then lyophilize to obtain a powder of the inclusion complex.[12][13]

  • Reconstitution and Sterilization:

    • The powdered this compound-cyclodextrin complex can be dissolved in the desired aqueous buffer.

    • For sterile applications, the final solution should be passed through a 0.22 µm sterile filter.

Visualizations

BF738735_Solubilization_Workflow cluster_start Starting Material cluster_methods Solubilization Methods cluster_end Final Preparation This compound This compound Powder (Poorly Aqueous Soluble) CoSolvent Co-Solvent Method (DMSO, PEG300, Tween-80, Saline) This compound->CoSolvent Cyclodextrin Cyclodextrin Complexation (e.g., SBE-β-CD) This compound->Cyclodextrin AqueousSolution Clear Aqueous Solution of this compound CoSolvent->AqueousSolution Cyclodextrin->AqueousSolution

Caption: Workflow for solubilizing this compound.

PI4KIIIb_Signaling_Pathway cluster_virus Enterovirus Infection cluster_host Host Cell Machinery cluster_inhibitor Inhibition Enterovirus Enterovirus Viral3A Viral Protein 3A Enterovirus->Viral3A produces PI4KIIIb PI4KIIIβ Viral3A->PI4KIIIb recruits PI4P PI4P PI4KIIIb->PI4P synthesizes ReplicationOrganelle Replication Organelle (PI4P-enriched) PI4P->ReplicationOrganelle enriches ReplicationOrganelle->Viral3A supports replication This compound This compound This compound->PI4KIIIb inhibits

Caption: this compound inhibits the PI4KIIIβ pathway.

References

How to prevent degradation of BF738735 in solution

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the proper handling and use of BF738735 in solution to prevent its degradation.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for dissolving this compound?

A1: The recommended solvent for this compound is high-purity, anhydrous Dimethyl Sulfoxide (DMSO).[1] It is highly soluble in DMSO, allowing for the preparation of concentrated stock solutions.[1]

Q2: What are the optimal storage conditions for this compound powder and stock solutions?

A2: For long-term stability, this compound powder should be stored at -20°C for up to three years.[1] Once dissolved in a solvent like DMSO, the stock solution should be stored at -80°C and is stable for up to one year.[1] Some suppliers suggest that stock solutions in DMSO can be stored at -20°C for up to 3 months.[2][3][4]

Q3: How can I minimize degradation of this compound in my experiments?

A3: To minimize degradation, it is crucial to use anhydrous DMSO, as water can contribute to hydrolysis.[5] Prepare fresh dilutions from your stock solution for each experiment. It is also recommended to aliquot your main stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.[2][3][4] Additionally, protect solutions from light.[2]

Q4: I see precipitation when I dilute my this compound DMSO stock in aqueous media. What should I do?

A4: This is a common issue when diluting a highly concentrated DMSO stock into an aqueous buffer. To avoid this, it is best to make intermediate serial dilutions in DMSO before adding the final dilution to your aqueous medium. Ensure the final concentration of DMSO in your assay is low (typically ≤0.5%) and consistent across all experiments, including vehicle controls.

Q5: How can I check if my this compound solution has degraded?

A5: The most reliable way to assess the integrity of your this compound solution is by using analytical techniques such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). These methods can separate and identify the parent compound from any potential degradation products.

Troubleshooting Guide

Observed Problem Potential Cause Recommended Solution
Loss of compound activity in the assay. Degradation of this compound in the stock solution or working solution.1. Prepare a fresh stock solution from powder. 2. Use a new aliquot of your existing stock solution. 3. Verify the stability of the compound in your specific assay buffer and conditions (pH, temperature, light exposure). 4. Analyze the stock solution by HPLC or LC-MS to check for degradation products.
Inconsistent results between experiments. Repeated freeze-thaw cycles of the stock solution leading to gradual degradation. Contamination of the stock solution with water.1. Aliquot the stock solution into single-use vials to minimize freeze-thaw cycles. 2. Use high-purity, anhydrous DMSO for preparing stock solutions. 3. Store stock solutions with a desiccant to prevent moisture absorption.
Appearance of new peaks in HPLC/LC-MS analysis. Chemical degradation of this compound.1. Review the potential degradation pathways (see below) to hypothesize the identity of the new peaks. 2. If possible, perform forced degradation studies (e.g., exposure to acid, base, heat, light, or oxidizing agents) to generate and identify degradation products. 3. Optimize storage and handling procedures to minimize the formation of these degradants.

Potential Degradation Pathways

While specific degradation pathways for this compound have not been extensively published, based on its chemical structure containing an imidazopyrazine core, a phenol group, and a sulfonamide group, the following degradation mechanisms are plausible:

  • Hydrolysis: The sulfonamide bond can be susceptible to hydrolysis, especially under acidic or basic conditions, which could lead to the cleavage of the molecule.

  • Oxidation: The phenol group is prone to oxidation, which can be initiated by exposure to air (oxygen), light, or trace metal ions. This can lead to the formation of quinone-like structures. The imidazopyrazine ring system may also be susceptible to oxidation.

  • Photodegradation: Exposure to light, particularly UV light, can provide the energy to initiate degradation reactions, including oxidation and potentially ring-opening of the heterocyclic core.

G cluster_conditions Degradation Conditions This compound This compound (in Solution) Degradation Degradation Products This compound->Degradation leads to Hydrolysis Hydrolysis (Acid/Base, Water) Hydrolysis->this compound Oxidation Oxidation (Oxygen, Light, Metal Ions) Oxidation->this compound Photodegradation Photodegradation (UV Light) Photodegradation->this compound

Caption: Potential degradation pathways for this compound in solution.

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution

Objective: To prepare a stable, concentrated stock solution of this compound.

Materials:

  • This compound powder

  • Anhydrous DMSO (high purity, ≤0.02% water)

  • Sterile, amber microcentrifuge tubes or vials

  • Calibrated pipettes

  • Vortex mixer

  • Analytical balance

Procedure:

  • Equilibrate the this compound powder vial to room temperature before opening to prevent condensation of atmospheric moisture.

  • Weigh the desired amount of this compound powder using an analytical balance in a controlled environment.

  • Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM or 50 mM).

  • Vortex the solution thoroughly until the powder is completely dissolved. Gentle warming (to 37°C) or sonication can be used to aid dissolution if necessary.

  • Aliquot the stock solution into single-use, amber vials to minimize freeze-thaw cycles and light exposure.

  • Store the aliquots at -80°C for long-term storage.

Protocol 2: Assessment of this compound Stability by HPLC

Objective: To monitor the degradation of this compound in solution over time.

Materials:

  • This compound solution to be tested

  • HPLC system with a UV detector

  • C18 reverse-phase HPLC column

  • Mobile phase A: 0.1% formic acid in water

  • Mobile phase B: 0.1% formic acid in acetonitrile

  • HPLC vials

Procedure:

  • Sample Preparation: Dilute a small aliquot of the this compound solution in the mobile phase to a suitable concentration for HPLC analysis (e.g., 10 µM).

  • Chromatographic Conditions (Example):

    • Column: C18, 4.6 x 150 mm, 5 µm particle size

    • Mobile Phase: A gradient elution, for example, starting with 95% A and 5% B, ramping to 5% A and 95% B over 15 minutes.

    • Flow Rate: 1.0 mL/min

    • Detection Wavelength: Determined by the UV absorbance maximum of this compound (scan for optimal wavelength if unknown).

    • Injection Volume: 10 µL

  • Analysis:

    • Inject a freshly prepared "time zero" sample to obtain a reference chromatogram.

    • Inject samples that have been stored under the conditions being tested (e.g., room temperature, 4°C, -20°C) at various time points (e.g., 24h, 48h, 1 week).

    • Monitor for a decrease in the peak area of the parent this compound compound and the appearance of new peaks corresponding to degradation products.

    • Calculate the percentage of remaining this compound at each time point relative to the time zero sample.

G cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis Start This compound Solution Dilute Dilute in Mobile Phase Start->Dilute Inject Inject into HPLC System Dilute->Inject Separate Separation on C18 Column Inject->Separate Detect UV Detection Separate->Detect Chromatogram Obtain Chromatogram Detect->Chromatogram Analyze Analyze Peak Area (Parent vs. Degradants) Chromatogram->Analyze

Caption: Workflow for assessing this compound stability by HPLC.

Quantitative Data Summary

Storage Condition Solvent Duration Expected Stability Reference
Powder N/A3 years>98%[1]
In Solvent DMSO1 year>95%[1]
Stock Solution DMSO3 months>95%[2][3][4]
Aqueous Buffer (Working Solution) VariesHours to DaysHighly dependent on pH, temperature, and buffer components. Stability should be experimentally determined.General Knowledge

References

BF738735 interference with assay detection methods

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the use of BF738735 in various experimental assays. This compound is a potent and selective inhibitor of phosphatidylinositol 4-kinase III beta (PI4KIIIβ), a crucial host factor for the replication of various viruses.[1][2][3][4] Understanding its potential interactions with assay detection methods is critical for accurate data interpretation.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

This compound is a selective inhibitor of phosphatidylinositol 4-kinase III beta (PI4KIIIβ) with an IC50 of 5.7 nM.[1][2] It shows significantly less activity against the PI4KIIIα isoform (IC50 of 1.7 μM).[1][2] By inhibiting PI4KIIIβ, this compound disrupts the formation of viral replication organelles, thereby exhibiting broad-spectrum antiviral activity against enteroviruses and rhinoviruses.[1]

Q2: In which types of assays is this compound commonly used?

This compound is frequently used in:

  • Viral Replication Assays: Often employing luciferase or fluorescent reporter viruses to quantify the extent of viral replication.[1]

  • Cytotoxicity Assays: To determine the concentration at which the compound is toxic to cells, commonly using reagents like CellTiter 96® AQueous One Solution.[1]

  • In Vitro Kinase Assays: To measure the direct inhibitory effect of this compound on PI4KIIIβ activity.

Q3: Can this compound interfere with luciferase-based assays?

While this compound's primary effect in a viral replication assay is the reduction of the luciferase signal due to the inhibition of viral replication, direct interference with the luciferase enzyme is a possibility for any small molecule.[1] Small molecule inhibitors can sometimes stabilize the luciferase enzyme, paradoxically leading to an increased signal in certain contexts. To distinguish between the intended biological effect and direct enzyme interference, proper controls are essential.

Q4: Is this compound known to be fluorescent or colored?

Troubleshooting Guides

Issue 1: Unexpected Results in a Luciferase-Based Viral Replication Assay

Symptoms:

  • Luciferase signal is lower than expected in control wells (no virus).

  • Luciferase signal is unexpectedly high at certain concentrations of this compound in the absence of viral infection.

Possible Causes and Troubleshooting Steps:

Possible Cause Troubleshooting Step
Direct Inhibition of Luciferase Run a cell-free luciferase assay. Add this compound at the same concentrations used in your experiment to a solution containing recombinant luciferase and its substrate. A decrease in signal would suggest direct inhibition.
Luciferase Stabilization In a cell-based assay with a constitutively expressed luciferase reporter (without a viral replicon), treat cells with this compound. An increase in the luciferase signal compared to the vehicle control could indicate enzyme stabilization.
Solvent Effects Ensure that the final concentration of the solvent (e.g., DMSO) is consistent across all wells and is at a level that does not affect cell viability or luciferase activity.
Compound Precipitation This compound has limited aqueous solubility. Visually inspect the wells for any signs of precipitation, which can scatter light and affect plate reader measurements. If precipitation is suspected, consider adjusting the solvent or compound concentration.

Experimental Workflow for Diagnosing Luciferase Interference

cluster_symptom Symptom cluster_troubleshooting Troubleshooting Steps cluster_diagnosis Diagnosis Symptom Unexpected Luciferase Signal with this compound Test1 Cell-Free Luciferase Assay (this compound + Recombinant Luciferase) Symptom->Test1 Test2 Constitutive Luciferase Reporter Assay (Cells + this compound, No Virus) Symptom->Test2 Test3 Solvent Control Titration Symptom->Test3 Test4 Solubility Check (Visual Inspection) Symptom->Test4 Result1 Signal Decrease? -> Direct Inhibition Test1->Result1 Result2 Signal Increase? -> Enzyme Stabilization Test2->Result2 Result4 Solvent Effect Observed? Test3->Result4 Result5 Precipitate Observed? Test4->Result5 Result3 Signal Unchanged? -> No Direct Interference Result1->Result3 No Result2->Result3 No

Figure 1. Troubleshooting workflow for unexpected luciferase assay results.

Issue 2: Discrepancies in Cytotoxicity Assays (e.g., CellTiter 96® AQueous One)

Symptoms:

  • Absorbance at 490 nm is altered in the presence of this compound in cell-free conditions.

  • Cytotoxicity profile appears inconsistent with other viability measures.

Possible Causes and Troubleshooting Steps:

The CellTiter 96® AQueous One Solution assay relies on the reduction of a tetrazolium compound (MTS) to a colored formazan product by metabolically active cells. The absorbance of the formazan is measured at 490 nm.

Possible Cause Troubleshooting Step
Compound Absorbance Measure the absorbance of this compound in the assay medium at 490 nm in a cell-free plate. If it absorbs at this wavelength, this value should be subtracted from the readings of the treated wells.
Chemical Interference with MTS Reduction In a cell-free setting, mix this compound with the CellTiter 96® AQueous One Solution reagent. Any color change would indicate direct chemical interaction.
Alteration of Cellular Metabolism As a PI4KIIIβ inhibitor, this compound may alter cellular metabolic activity, which could affect MTS reduction independent of cell death. It is advisable to confirm cytotoxicity results with an orthogonal method that measures a different aspect of cell viability, such as membrane integrity (e.g., trypan blue exclusion or a commercial LDH release assay).

Signaling Pathway Affected by this compound

PI Phosphatidylinositol (PI) PI4P Phosphatidylinositol 4-Phosphate (PI4P) PI->PI4P ATP to ADP ViralReplication Viral Replication Organelle Formation PI4P->ViralReplication PI4KIIIb PI4KIIIβ PI4KIIIb->PI4P This compound This compound This compound->PI4KIIIb Virus Enterovirus Replication ViralReplication->Virus

Figure 2. Inhibition of PI4KIIIβ by this compound blocks the production of PI4P, a lipid essential for the formation of viral replication organelles.

Quantitative Data Summary

The following table summarizes the known quantitative data for this compound.

Parameter Value Reference
IC50 (PI4KIIIβ) 5.7 nM[1][2]
IC50 (PI4KIIIα) 1.7 µM[1][2]
EC50 (Antiviral Activity) 4 - 71 nM (depending on the virus)[1]
CC50 (Cytotoxicity) 11 - 65 µM (depending on the cell line)[1]
Molecular Weight 426.46 g/mol [1]
Appearance White to off-white solid[1]

Key Experimental Protocols

Protocol 1: In Vitro PI4KIIIβ Kinase Assay (Adapted from literature)

  • Reaction Setup: Prepare a reaction mixture containing recombinant PI4KIIIβ enzyme, its substrate (e.g., phosphatidylinositol), and assay buffer.

  • Compound Addition: Add serial dilutions of this compound or vehicle control (e.g., DMSO) to the reaction mixture and incubate.

  • Initiate Reaction: Start the kinase reaction by adding ATP.

  • Detection: After a defined incubation period, stop the reaction and quantify the product (e.g., ADP or phosphorylated lipid). This can be done using various methods, including radiometric assays or luminescence-based ADP detection kits.

  • Data Analysis: Calculate the percent inhibition at each concentration of this compound and determine the IC50 value.

Protocol 2: Cell-Based Viral Replication Assay (Luciferase Reporter)

  • Cell Seeding: Seed host cells in a 96-well plate and allow them to adhere overnight.

  • Compound Treatment: Pre-treat the cells with serial dilutions of this compound for a specified period.

  • Infection: Infect the cells with a luciferase-expressing reporter virus at a known multiplicity of infection (MOI).

  • Incubation: Incubate the infected cells for a period that allows for viral replication (e.g., 24-72 hours).

  • Lysis and Luminescence Reading: Lyse the cells and add luciferase substrate. Measure the luminescence using a plate reader.

  • Data Analysis: Normalize the luminescence signal to a cell viability assay run in parallel to account for any cytotoxic effects of the compound. Calculate the EC50 value of this compound.

Protocol 3: Cytotoxicity Assay (MTS-based)

  • Cell Seeding: Seed cells in a 96-well plate.

  • Compound Addition: Add serial dilutions of this compound to the cells and incubate for a period corresponding to the viral replication assay (e.g., 72 hours).

  • Reagent Addition: Add CellTiter 96® AQueous One Solution Reagent (or a similar MTS-based reagent) to each well.

  • Incubation: Incubate for 1-4 hours at 37°C.

  • Absorbance Reading: Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of viable cells relative to the vehicle-treated control and determine the CC50 value.

References

Technical Support Center: Managing BF738735-Induced Changes in Cell Morphology

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for managing cell morphology changes induced by BF738735, a potent inhibitor of phosphatidylinositol 4-kinase III beta (PI4KIIIβ).

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a selective inhibitor of phosphatidylinositol 4-kinase III beta (PI4KIIIβ) with an IC50 of 5.7 nM.[1][2][3][4] It shows significantly less activity against the related isoform PI4KIIIα (IC50 = 1.7 μM).[1][2][4] The primary mechanism of action is the inhibition of PI4P synthesis at the Golgi apparatus, which is a crucial step in the formation of viral replication organelles for many RNA viruses.[5][6] This makes this compound a broad-spectrum antiviral agent.[1][2][5]

Q2: Why does this compound cause changes in cell morphology?

PI4KIIIβ is a key regulator of Golgi structure and function, which in turn influences cytoskeletal dynamics, cell adhesion, and migration.[5][7] By inhibiting PI4KIIIβ, this compound disrupts the production of phosphatidylinositol 4-phosphate (PI4P) at the Golgi. This can lead to alterations in cell shape, a decrease in cell migration, and an increase in the number of focal adhesions.[5][7] In the context of viral infections, this compound can also cause prolonged Golgi disassembly.[6]

Q3: What are the typical morphological changes observed in cells treated with this compound?

In uninfected cells, particularly fibroblasts, inhibition or loss of PI4KIIIβ has been shown to cause:

  • Altered cell shape: Cells may appear more rounded or exhibit other changes in their geometry.[5][7]

  • Decreased cell migration: A noticeable reduction in the ability of cells to move and close a wound in a scratch assay.[5][7]

  • Increased number of focal adhesions: An increase in the structures that connect the cell's cytoskeleton to the extracellular matrix.[5][7]

In virus-infected cells, this compound can prevent the formation of viral replication organelles and may lead to a prolonged or altered disassembly of the Golgi apparatus.[6]

Q4: At what concentrations are these morphological changes typically observed?

The effective concentrations for observing morphological changes are expected to be in a similar range to the antiviral effective concentrations, which are typically between 4 and 71 nM for many enteroviruses.[1][2][3] However, the exact concentration will depend on the cell type and the specific endpoint being measured. It is always recommended to perform a dose-response experiment to determine the optimal concentration for your specific cell line and experimental setup.

Troubleshooting Guides

Issue Possible Cause(s) Recommended Solution(s)
Excessive Cell Rounding and Detachment High concentration of this compound leading to cytotoxicity. Cell line is particularly sensitive to PI4KIIIβ inhibition. Sub-optimal cell culture conditions.Perform a cytotoxicity assay (e.g., MTS or CellTiter-Glo) to determine the CC50 of this compound for your cell line.[1][3] Titrate the concentration of this compound to find a balance between observing morphological changes and maintaining cell health. Ensure optimal cell culture conditions, including media, serum, and incubator settings.[8][9]
No Observable Change in Cell Morphology This compound concentration is too low. The cell line is resistant or less dependent on PI4KIIIβ for maintaining its morphology. Insufficient incubation time. Inappropriate assay for detecting morphological changes.Increase the concentration of this compound in a stepwise manner. Consider using a different cell line known to be sensitive to PI4KIIIβ inhibition (e.g., NIH3T3 fibroblasts).[5] Extend the incubation time with this compound. Utilize more sensitive techniques for quantifying morphology, such as high-content imaging and analysis of cell shape parameters (e.g., area, circularity, aspect ratio).[2][10]
Inconsistent Results Between Experiments Variation in cell passage number. Inconsistent timing of this compound treatment. Variability in cell seeding density. Degradation of this compound stock solution.Use cells within a consistent and low passage number range.[9] Standardize the timing and duration of this compound treatment. Ensure consistent cell seeding density across all experiments. Aliquot and store the this compound stock solution at -20°C or -80°C to avoid repeated freeze-thaw cycles.
Difficulty in Quantifying Morphological Changes Lack of appropriate tools for image analysis. Subjective assessment of morphology.Utilize image analysis software such as ImageJ/Fiji or more advanced platforms like CellProfiler to quantify cell shape parameters.[11] Measure multiple parameters, including cell area, perimeter, circularity, and aspect ratio, to obtain a comprehensive morphological profile.[2] For changes in cell migration, perform a wound healing assay and quantify the rate of wound closure.[5]

Quantitative Data

Table 1: In Vitro Activity of this compound

Parameter Value Description
PI4KIIIβ IC50 5.7 nMThe half-maximal inhibitory concentration against phosphatidylinositol 4-kinase III beta.[1][2][4]
PI4KIIIα IC50 1.7 μMThe half-maximal inhibitory concentration against phosphatidylinositol 4-kinase III alpha.[1][2][4]
Antiviral EC50 Range 4 - 71 nMThe half-maximal effective concentration for inhibiting the replication of various enteroviruses.[1][2][3]
Cytotoxicity (CC50) Range 11 - 65 μMThe half-maximal cytotoxic concentration in various cell lines.[1][2]

Table 2: Expected Morphological Changes Following PI4KIIIβ Inhibition

Parameter Expected Change Cell Type Example
Cell Migration Rate DecreaseNIH3T3 fibroblasts[5]
Cell Shape Altered (e.g., more rounded)NIH3T3 fibroblasts[5]
Focal Adhesion Number IncreaseNIH3T3 fibroblasts[5]
Golgi Structure Disrupted/DisassembledVirus-infected cells[6]

Note: The magnitude of these changes will be dependent on the specific cell line, this compound concentration, and duration of treatment.

Experimental Protocols

1. Immunofluorescence Staining for Focal Adhesions and Cytoskeleton

This protocol allows for the visualization and quantification of focal adhesions and the actin cytoskeleton.

  • Materials:

    • Cells of interest

    • This compound

    • Glass coverslips

    • 4% Paraformaldehyde (PFA) in PBS

    • 0.1% Triton X-100 in PBS

    • 1% Bovine Serum Albumin (BSA) in PBS (blocking buffer)

    • Primary antibody against a focal adhesion protein (e.g., Paxillin, Vinculin)

    • Fluorescently-labeled secondary antibody

    • Phalloidin conjugated to a fluorescent dye (for F-actin)

    • DAPI (for nuclear staining)

    • Mounting medium

  • Procedure:

    • Seed cells on glass coverslips in a 24-well plate and allow them to adhere overnight.

    • Treat the cells with the desired concentration of this compound or vehicle control for the specified duration.

    • Wash the cells twice with PBS.

    • Fix the cells with 4% PFA for 15 minutes at room temperature.

    • Wash three times with PBS.

    • Permeabilize the cells with 0.1% Triton X-100 for 10 minutes.

    • Wash three times with PBS.

    • Block with 1% BSA in PBS for 1 hour at room temperature.

    • Incubate with the primary antibody diluted in blocking buffer for 1-2 hours at room temperature or overnight at 4°C.

    • Wash three times with PBS.

    • Incubate with the fluorescently-labeled secondary antibody and fluorescently-labeled phalloidin diluted in blocking buffer for 1 hour at room temperature, protected from light.

    • Wash three times with PBS.

    • Stain the nuclei with DAPI for 5 minutes.

    • Wash twice with PBS.

    • Mount the coverslips onto glass slides using mounting medium.

    • Image using a fluorescence microscope.

    • Quantify focal adhesion number and cell morphology using image analysis software.

2. Wound Healing (Scratch) Assay for Cell Migration

This assay is used to assess the effect of this compound on cell migration.

  • Materials:

    • Cells of interest

    • This compound

    • 24-well plate

    • P200 pipette tip or a specialized scratch assay tool

    • Microscope with a camera

  • Procedure:

    • Seed cells in a 24-well plate and grow them to a confluent monolayer.

    • Create a "scratch" or "wound" in the monolayer using a P200 pipette tip.

    • Gently wash the cells with PBS to remove detached cells.

    • Add fresh media containing the desired concentration of this compound or vehicle control.

    • Acquire an image of the scratch at time 0.

    • Incubate the plate at 37°C and 5% CO2.

    • Acquire images of the same field of view at regular intervals (e.g., every 6-12 hours) until the scratch in the control well is nearly closed.

    • Measure the area of the scratch at each time point using image analysis software.

    • Calculate the rate of wound closure for both treated and control cells.

Visualizations

PI4KIIIbeta_Signaling_Pathway cluster_golgi Golgi Apparatus cluster_downstream Downstream Effects PI Phosphatidylinositol (PI) PI4KIIIbeta PI4KIIIβ PI->PI4KIIIbeta Substrate PI4P Phosphatidylinositol 4-Phosphate (PI4P) Golgi_Function Golgi Structure & Function PI4P->Golgi_Function PI4KIIIbeta->PI4P Catalyzes This compound This compound This compound->PI4KIIIbeta Inhibits Vesicular_Trafficking Vesicular Trafficking Golgi_Function->Vesicular_Trafficking Viral_RO Viral Replication Organelle Formation Golgi_Function->Viral_RO Cell_Morphology Cell Morphology & Migration Vesicular_Trafficking->Cell_Morphology

Caption: Signaling pathway of PI4KIIIβ and its inhibition by this compound.

Experimental_Workflow_Morphology_Analysis cluster_treatment Cell Treatment cluster_assay Assay cluster_analysis Data Acquisition & Analysis cluster_results Results start Seed Cells treatment Treat with this compound or Vehicle Control start->treatment fix_stain Fix and Stain for Cytoskeleton/Focal Adhesions treatment->fix_stain live_imaging Live Cell Imaging (Wound Healing) treatment->live_imaging microscopy Fluorescence Microscopy fix_stain->microscopy migration_analysis Measure Wound Closure Rate live_imaging->migration_analysis image_analysis Image Analysis Software (e.g., ImageJ) microscopy->image_analysis quantification Quantify Morphological Parameters image_analysis->quantification results Comparison of This compound vs. Control quantification->results migration_analysis->results

References

Best practices for preparing BF738735 working solutions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with best practices for preparing and using BF738735 working solutions. Below you will find troubleshooting guides and frequently asked questions to ensure the successful application of this potent PI4KIIIβ inhibitor in your experiments.

Frequently Asked Questions (FAQs)

1. What is this compound and what is its primary target?

This compound is a cell-permeable imidazo-pyrazine compound that acts as a potent and reversible inhibitor of Phosphatidylinositol 4-kinase III beta (PI4KIIIβ).[1][2][3][4] It exhibits high selectivity for PI4KIIIβ over the alpha isoform (PI4KIIIα) and other lipid kinases.[1][2][3][4][5]

2. What is the mechanism of action of this compound?

This compound functions by competitively binding to the ATP-binding site of PI4KIIIβ.[6] This inhibition disrupts the production of phosphatidylinositol 4-phosphate (PI4P), a critical lipid for the localization of oxysterol-binding protein (OSBP) and the shuttling of cholesterol to viral replication organelles.[3][4] By disrupting this process, this compound effectively blocks the replication of a broad spectrum of enteroviruses and rhinoviruses.[1][2][4][5]

3. What are the recommended solvents for dissolving this compound?

The most common and recommended solvent for creating a stock solution of this compound is dimethyl sulfoxide (DMSO).[2][3][7]

4. What are the recommended storage conditions for this compound?

  • Powder: Store at -20°C for up to 3 years.[2] For short-term storage (days to weeks), 0-4°C is also acceptable.[8]

  • Stock Solutions (in DMSO): Aliquot and store at -80°C for up to 2 years or -20°C for up to 1 year to avoid repeated freeze-thaw cycles.[1][2][3][4]

5. How should I prepare working solutions for in vitro experiments?

For in vitro assays, a stock solution in DMSO can be serially diluted to the desired final concentration. It is crucial to first make intermediate dilutions in DMSO before adding the final diluted solution to your aqueous buffer or cell culture medium to prevent precipitation.[9] The final DMSO concentration in the assay should be kept low (typically ≤0.1%) and a vehicle control (DMSO alone) should always be included.[9]

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Precipitation observed when preparing stock solution in DMSO. Incomplete dissolution.Gently warm the solution and/or use sonication to aid dissolution.[1][2] Ensure you are using a high-purity, anhydrous grade of DMSO.[9]
Compound precipitates when diluting DMSO stock into aqueous buffer. The compound has low solubility in aqueous media.Perform serial dilutions in DMSO first to a concentration closer to the final working concentration before adding to the aqueous buffer.[9] This minimizes the shock of transferring from a high organic solvent concentration to a purely aqueous environment.
Inconsistent or no biological activity observed. 1. Improper storage leading to degradation. 2. Incorrect final concentration. 3. The compound is not cell-permeable in your specific cell line.1. Ensure stock solutions are stored correctly at -20°C or -80°C in aliquots to prevent freeze-thaw cycles.[1][3][4] 2. Verify all dilution calculations and ensure accurate pipetting. Use a molarity calculator if needed.[6] 3. While this compound is generally cell-permeable, permeability can vary between cell types.[3][4] Consider performing a dose-response curve to determine the optimal concentration for your system.
High background or off-target effects in cellular assays. 1. Final DMSO concentration is too high. 2. Working concentration of this compound is too high.1. Ensure the final DMSO concentration in your assay is at a non-toxic level, typically below 0.1%.[9] Always include a vehicle control with the same final DMSO concentration. 2. Use the lowest effective concentration of this compound. Potent inhibitors can have off-target effects at higher concentrations.[10] An IC50 or EC50 determination experiment is recommended.

Quantitative Data Summary

Parameter Value Reference
Molecular Weight 426.46 g/mol [2][3][8]
IC50 (PI4KIIIβ) 5.7 nM[1][2][3][4][5]
IC50 (PI4KIIIα) 1.7 µM[1][2][3][4]
EC50 (Antiviral Activity) 4 - 71 nM (across various enteroviruses and rhinoviruses)[1][2]
CC50 (Cytotoxicity) 11 - 65 µM[1][2]
Solubility in DMSO ≥ 50 mg/mL[3][7]

Experimental Protocols

Preparation of a 10 mM Stock Solution in DMSO
  • Weighing: Accurately weigh out the required amount of this compound powder (Molecular Weight: 426.46 g/mol ). For example, to prepare 1 mL of a 10 mM stock solution, weigh 0.426 mg of this compound.

  • Dissolution: Add the appropriate volume of high-purity, anhydrous DMSO to the powder.

  • Mixing: Vortex the solution until the powder is completely dissolved. Gentle warming or sonication can be used to aid dissolution if necessary.[1][2]

  • Storage: Aliquot the stock solution into smaller volumes in tightly sealed vials and store at -20°C or -80°C.[1][3][4]

Preparation of In Vivo Working Solutions

For in vivo experiments, it is recommended to prepare fresh working solutions on the day of use.[1] The following are example protocols for preparing this compound for administration. A clear stock solution in an organic solvent should be prepared first.

Protocol 1: Saline-based formulation [1]

  • Prepare a stock solution of this compound in DMSO (e.g., 20.8 mg/mL).

  • In a sterile tube, add 10% of the final volume from the DMSO stock solution.

  • Add 40% of the final volume of PEG300 and mix thoroughly.

  • Add 5% of the final volume of Tween-80 and mix until the solution is clear.

  • Add 45% of the final volume of saline to reach the desired final concentration and volume.

Protocol 2: Corn Oil-based formulation [1]

  • Prepare a stock solution of this compound in DMSO (e.g., 20.8 mg/mL).

  • In a sterile tube, add 10% of the final volume from the DMSO stock solution.

  • Add 90% of the final volume of corn oil and mix thoroughly until a clear solution is achieved.

Visualizations

BF738735_Mechanism_of_Action This compound This compound PI4KIIIb PI4KIIIβ This compound->PI4KIIIb Inhibits ADP ADP PI4KIIIb->ADP PI4P Phosphatidylinositol 4-phosphate (PI4P) PI4KIIIb->PI4P ATP ATP ATP->PI4KIIIb PI Phosphatidylinositol (PI) PI->PI4KIIIb OSBP OSBP Localization PI4P->OSBP Cholesterol Cholesterol Transport to Replication Organelles OSBP->Cholesterol Replication Viral Replication Cholesterol->Replication

Caption: Mechanism of action of this compound.

In_Vitro_Workflow cluster_prep Stock Solution Preparation cluster_dilution Working Solution Preparation cluster_assay Cellular Assay Powder This compound Powder Stock 10 mM Stock Solution Powder->Stock DMSO Anhydrous DMSO DMSO->Stock Serial_DMSO Serial Dilutions in DMSO Stock->Serial_DMSO Dilute Final_Dilution Final Dilution in Aqueous Buffer/Medium Serial_DMSO->Final_Dilution Add to Assay Treatment This compound Treatment Final_Dilution->Treatment Cells Cells in Culture Incubation Incubation Cells->Incubation Vehicle Vehicle Control (DMSO) Vehicle->Cells Treatment->Cells Readout Assay Readout Incubation->Readout

References

Validation & Comparative

A Comparative Guide to PI4KIIIβ Inhibitors: BF738735 and Beyond

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the phosphatidylinositol 4-kinase IIIβ (PI4KIIIβ) inhibitor BF738735 against other notable inhibitors. The following sections detail their relative performance, supported by experimental data, and provide comprehensive experimental protocols for key assays.

Introduction to PI4KIIIβ Inhibition

Phosphatidylinositol 4-kinase IIIβ (PI4KIIIβ) is a crucial host cell enzyme that plays a significant role in the replication of a broad range of RNA viruses, including enteroviruses and rhinoviruses. By catalyzing the phosphorylation of phosphatidylinositol to phosphatidylinositol 4-phosphate (PI4P), PI4KIIIβ helps create a lipid-rich microenvironment essential for the formation of viral replication organelles. This dependency on a host factor makes PI4KIIIβ an attractive target for the development of broad-spectrum antiviral therapies, with a potentially high barrier to the development of viral resistance. This compound has emerged as a potent and selective inhibitor of PI4KIIIβ, demonstrating significant antiviral activity. This guide compares its performance with other well-characterized and novel PI4KIIIβ inhibitors.

Comparative Performance of PI4KIIIβ Inhibitors

The efficacy of PI4KIIIβ inhibitors is primarily assessed by their potency in inhibiting the kinase activity (IC50), their selectivity over the related PI4KIIIα isoform and other kinases, and their effectiveness in blocking viral replication in cellular assays (EC50). The therapeutic potential is further evaluated by assessing their cytotoxicity (CC50) to host cells, from which a selectivity index (SI = CC50/EC50) is derived. A higher SI value indicates a more favorable therapeutic window.

The table below summarizes the quantitative data for this compound and other key PI4KIIIβ inhibitors.

InhibitorPI4KIIIβ IC50 (nM)PI4KIIIα IC50 (nM)Selectivity (PI4KIIIα/PI4KIIIβ)Antiviral Activity (EC50, nM)Cytotoxicity (CC50, µM)Selectivity Index (SI)
This compound 5.7[1][2][3]1700[3][4]~2984 - 71 (various enteroviruses and rhinoviruses)[1][2][3]11 - 65[1][2]High
PIK-93 19[5]1100[6]~58140 (Poliovirus)[6]>10-
T-00127-HEV1 60[7]--770 (Poliovirus)[8]>10-
AL-9 3080[7]570[7]0.185 (PI4KIIIα selective)290 (HCV)[7]>10-
Compound 7f 16[1]>10000[1]>6256.8 - 8 (various rhinoviruses)[1]>37.3>4638[1]
PI4KIIIbeta-IN-10 3.6[5]-----

This compound exhibits high potency against PI4KIIIβ with an IC50 of 5.7 nM and demonstrates excellent selectivity, being approximately 300-fold less active against the PI4KIIIα isoform.[1][3][4] Its broad-spectrum antiviral activity against a range of enteroviruses and rhinoviruses, with EC50 values in the low nanomolar range, is noteworthy.[1][2][3] Furthermore, its low cytotoxicity contributes to a high selectivity index, indicating a promising safety profile.[1][2]

In comparison, PIK-93 , an earlier PI4K inhibitor, is less potent and selective than this compound.[5][6] While it inhibits PI4KIIIβ, it also shows significant activity against class I PI3Ks, which can lead to off-target effects.[4] T-00127-HEV1 is a selective PI4KIIIβ inhibitor but displays significantly weaker antiviral activity compared to this compound.[7][8] AL-9 is an example of a dual PI4KIIIα/β inhibitor with a preference for the α isoform and has been primarily studied in the context of Hepatitis C Virus (HCV) replication.[6][7]

More recently developed inhibitors, such as Compound 7f , have shown comparable or even superior potency and selectivity to this compound in specific assays.[1] Compound 7f, for instance, demonstrates a very high selectivity index against rhinoviruses, highlighting the ongoing efforts to develop highly specific and potent PI4KIIIβ inhibitors.[1] Another potent inhibitor, PI4KIIIbeta-IN-10 , shows an IC50 of 3.6 nM, suggesting it is another compound of high interest in this class.[5]

Signaling Pathway of PI4KIIIβ in Viral Replication

PI4KIIIβ is a central player in the hijacking of host cell machinery by various RNA viruses to facilitate their replication. The following diagram illustrates the key steps in this signaling pathway.

PI4KIIIb_Pathway cluster_virus Viral Proteins cluster_host Host Cell Factors cluster_organelles Cellular Compartments Viral_3A Viral Protein 3A GBF1_Arf1 GBF1/Arf1 Complex Viral_3A->GBF1_Arf1 recruits/activates ACBD3 ACBD3 Viral_3A->ACBD3 binds Viral_Polymerase Viral RNA Polymerase (e.g., 3Dpol) RO Replication Organelle (RO) Viral_Polymerase->RO RNA Replication PI4KIIIb PI4KIIIβ GBF1_Arf1->PI4KIIIb recruits to Golgi ACBD3->PI4KIIIb recruits to Golgi PI Phosphatidylinositol (PI) PI4KIIIb->PI phosphorylates PI4P Phosphatidylinositol 4-Phosphate (PI4P) Golgi Golgi PI->PI4P OSBP OSBP PI4P->OSBP recruits PI4P->RO OSBP->PI4P transports to ER VAP VAP (ER protein) OSBP->VAP interacts at ER-Golgi contact sites VAP->OSBP transports Cholesterol to RO Golgi->RO membranes contribute to ER Endoplasmic Reticulum (ER) RO->Viral_Polymerase recruits This compound This compound & Other Inhibitors This compound->PI4KIIIb inhibit

Caption: PI4KIIIβ signaling pathway in viral replication.

Viral proteins, such as 3A of enteroviruses, initiate the process by recruiting host factors like the GBF1/Arf1 complex or ACBD3 to the Golgi apparatus.[1][4] These host factors, in turn, recruit PI4KIIIβ to these membranes.[1][4] PI4KIIIβ then phosphorylates PI to generate PI4P, leading to the formation of PI4P-rich replication organelles.[3][9] This PI4P-enriched environment serves as a scaffold to recruit other essential components, including the viral RNA polymerase (e.g., 3Dpol) and the host lipid transfer protein OSBP.[7][10] OSBP, in conjunction with the ER-resident protein VAP, facilitates the transport of cholesterol to the replication organelles in exchange for PI4P, further modifying the lipid composition of these structures to support efficient viral replication.[3][7] PI4KIIIβ inhibitors like this compound disrupt this cascade by blocking the production of PI4P, thereby preventing the formation of functional replication organelles and halting viral propagation.

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below to facilitate the independent evaluation of PI4KIIIβ inhibitors.

In Vitro PI4KIIIβ Kinase Assay (Radiometric)

This assay measures the enzymatic activity of PI4KIIIβ by quantifying the incorporation of radiolabeled phosphate from [γ-³³P]ATP into its lipid substrate, phosphatidylinositol (PI).

Materials:

  • Recombinant PI4KIIIβ enzyme

  • Phosphatidylinositol (PI) and Phosphatidylserine (PS) liposomes (substrate)

  • [γ-³³P]ATP

  • Kinase reaction buffer (e.g., 20 mM Tris-HCl pH 7.5, 5 mM MgCl2, 0.5 mM EGTA, 0.4% Triton X-100, 2 mM DTT)

  • Test inhibitors (e.g., this compound) dissolved in DMSO

  • Phosphoric acid (to stop the reaction)

  • Microplate scintillation counter

Procedure:

  • Prepare serial dilutions of the test inhibitor in DMSO.

  • In a microplate, add the inhibitor dilutions to the kinase reaction buffer.

  • Add the recombinant PI4KIIIβ enzyme to the wells and incubate for a pre-determined time (e.g., 15 minutes) at room temperature to allow for inhibitor binding.

  • Prepare the substrate mixture containing PI/PS liposomes and ATP, including [γ-³³P]ATP.

  • Initiate the kinase reaction by adding the substrate mixture to the wells.

  • Incubate the reaction at 30°C for a specified time (e.g., 75-90 minutes).[1]

  • Terminate the reaction by adding phosphoric acid.

  • Measure the incorporated radioactivity using a microplate scintillation counter.

  • Calculate the percent inhibition relative to a DMSO control (no inhibitor) and determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration.

ADP-Glo™ Kinase Assay (Luminescence-based)

This is a non-radioactive alternative that measures kinase activity by quantifying the amount of ADP produced in the kinase reaction.

Materials:

  • Recombinant PI4KIIIβ enzyme

  • PI:PS Lipid Kinase Substrate

  • ATP

  • Kinase reaction buffer

  • Test inhibitors in DMSO

  • ADP-Glo™ Kinase Assay Kit (Promega), which includes ADP-Glo™ Reagent and Kinase Detection Reagent

  • Luminometer

Procedure:

  • Prepare serial dilutions of the inhibitor in DMSO.

  • Add the inhibitor dilutions and the recombinant PI4KIIIβ enzyme to a microplate.

  • Prepare a solution of the PI:PS substrate and ATP in the kinase reaction buffer.

  • Start the kinase reaction by adding the substrate/ATP solution to the wells.

  • Incubate the reaction for 1 hour at room temperature.[7]

  • Add the ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.[11]

  • Add the Kinase Detection Reagent to convert the ADP to ATP and generate a luminescent signal. Incubate for 30-60 minutes at room temperature.[11]

  • Measure the luminescence using a plate-reading luminometer.

  • Calculate the percent inhibition and determine the IC50 value as described for the radiometric assay.

Cellular PI4P Measurement by Immunofluorescence

This method visualizes and quantifies the levels of PI4P in cells treated with PI4KIIIβ inhibitors.

Materials:

  • Cells cultured on coverslips (e.g., HeLa or A549 cells)

  • Test inhibitors

  • Fixative (e.g., 4% paraformaldehyde)

  • Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

  • Blocking solution (e.g., 5% goat serum in PBS)

  • Primary antibody against PI4P

  • Fluorescently labeled secondary antibody

  • Nuclear stain (e.g., DAPI)

  • Fluorescence microscope

Procedure:

  • Treat the cells with different concentrations of the inhibitor for a specified time.

  • Fix the cells with 4% paraformaldehyde for 10-15 minutes at room temperature.

  • Wash the cells with PBS.

  • Permeabilize the cells with 0.1% Triton X-100 for 15-20 minutes.

  • Wash the cells with PBS.

  • Block non-specific antibody binding with 5% goat serum for 45-60 minutes.

  • Incubate the cells with the primary anti-PI4P antibody overnight at 4°C.

  • Wash the cells with PBS.

  • Incubate with the fluorescently labeled secondary antibody for 1 hour at room temperature in the dark.

  • Wash the cells with PBS.

  • Stain the nuclei with DAPI.

  • Mount the coverslips on microscope slides and visualize using a fluorescence microscope.

  • Quantify the fluorescence intensity of PI4P staining to determine the effect of the inhibitor.

Antiviral Replicon Assay

This assay measures the ability of a compound to inhibit viral RNA replication using a subgenomic replicon system that expresses a reporter gene (e.g., luciferase or GFP).

Materials:

  • Cells stably expressing a viral replicon (e.g., Huh-7 cells with an HCV replicon)

  • Cell culture medium

  • Test inhibitors

  • Luciferase assay reagent or a flow cytometer for GFP detection

Procedure:

  • Seed the replicon-containing cells in a multi-well plate.

  • Treat the cells with serial dilutions of the test inhibitor.

  • Incubate the cells for a period that allows for multiple rounds of replicon replication (e.g., 48-72 hours).

  • For luciferase-based replicons, lyse the cells and measure the luciferase activity using a luminometer.

  • For GFP-based replicons, quantify the percentage of GFP-positive cells using a flow cytometer.

  • Calculate the percent inhibition of replicon replication relative to a DMSO control and determine the EC50 value.

Cytotoxicity Assay (CC50)

This assay determines the concentration of a compound that causes a 50% reduction in cell viability.

Materials:

  • Host cells (the same as used in the antiviral assays)

  • Cell culture medium

  • Test inhibitors

  • Cell viability reagent (e.g., MTT, MTS, or CellTiter-Glo)

Procedure:

  • Seed the cells in a multi-well plate.

  • Treat the cells with serial dilutions of the test inhibitor.

  • Incubate the cells for the same duration as the antiviral assay.

  • Add the cell viability reagent to the wells according to the manufacturer's instructions.

  • Measure the signal (absorbance or luminescence) using a plate reader.

  • Calculate the percent cell viability relative to a DMSO control and determine the CC50 value.

Experimental Workflow and Logical Relationships

The following diagrams illustrate the typical workflow for evaluating PI4KIIIβ inhibitors and the logical relationship between the key experimental parameters.

Experimental_Workflow cluster_in_vitro In Vitro Evaluation cluster_cellular Cell-Based Evaluation cluster_analysis Data Analysis Kinase_Assay In Vitro Kinase Assay (Radiometric or Luminescence) IC50 Determine IC50 Kinase_Assay->IC50 Antiviral_Assay Antiviral Assay (e.g., Replicon Assay) IC50->Antiviral_Assay guides selection EC50 Determine EC50 Antiviral_Assay->EC50 SI Calculate Selectivity Index (SI) EC50->SI Cytotoxicity_Assay Cytotoxicity Assay CC50 Determine CC50 Cytotoxicity_Assay->CC50 CC50->SI PI4P_Assay Cellular PI4P Measurement Target_Engagement Confirm Target Engagement PI4P_Assay->Target_Engagement

Caption: Experimental workflow for PI4KIIIβ inhibitor evaluation.

Logical_Relationship Potency Potency (Low IC50) Efficacy Antiviral Efficacy (Low EC50) Potency->Efficacy Selectivity Selectivity (High PI4KIIIα/β ratio) Safety Safety (High CC50) Selectivity->Safety reduces off-target toxicity Therapeutic_Potential High Therapeutic Potential Efficacy->Therapeutic_Potential Safety->Therapeutic_Potential

Caption: Logical relationship of key inhibitor parameters.

Conclusion

This compound stands out as a highly potent and selective PI4KIIIβ inhibitor with broad-spectrum antiviral activity. The comparative data presented in this guide highlight its advantages over earlier inhibitors like PIK-93 and T-00127-HEV1 in terms of both potency and selectivity. The ongoing discovery of new compounds with comparable or even improved profiles, such as compound 7f, underscores the dynamic nature of this field and the potential for developing even more effective PI4KIIIβ-targeting antiviral therapies. The detailed experimental protocols provided herein offer a valuable resource for researchers aiming to contribute to this exciting area of drug discovery.

References

A Comparative Analysis of BF738735 and PIK93: Efficacy and Selectivity in PI4KIIIβ Inhibition

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This guide provides a detailed comparison of two prominent inhibitors of phosphatidylinositol 4-kinase III beta (PI4KIIIβ), BF738735 and PIK93. Both molecules have garnered significant interest within the research community for their potent inhibition of PI4KIIIβ, a host cell kinase essential for the replication of a broad range of RNA viruses. This document aims to provide researchers, scientists, and drug development professionals with a comprehensive overview of their comparative efficacy, selectivity, and underlying mechanisms of action, supported by experimental data.

Introduction to PI4KIIIβ Inhibitors

Phosphatidylinositol 4-kinase III beta (PI4KIIIβ) is a crucial enzyme in the phosphoinositide signaling pathway. It catalyzes the phosphorylation of phosphatidylinositol (PI) to generate phosphatidylinositol 4-phosphate (PI4P), a key lipid second messenger involved in the regulation of membrane trafficking and signal transduction. A growing body of evidence has implicated PI4KIIIβ as a critical host factor for the replication of numerous pathogenic RNA viruses, including enteroviruses and rhinoviruses. These viruses hijack the host cell's PI4KIIIβ to create PI4P-enriched membranous structures that serve as scaffolds for their replication machinery. Consequently, inhibitors of PI4KIIIβ have emerged as a promising class of broad-spectrum antiviral agents.

This guide focuses on two key PI4KIIIβ inhibitors:

  • This compound: A highly potent and selective PI4KIIIβ inhibitor with demonstrated broad-spectrum antiviral activity.

  • PIK93: A dual inhibitor of PI4KIIIβ and phosphoinositide 3-kinase (PI3K) isoforms, also exhibiting antiviral properties.

In Vitro Kinase Inhibitory Activity

The in vitro inhibitory potency of this compound and PIK93 against PI4KIIIβ and other related kinases has been determined in various studies. The half-maximal inhibitory concentration (IC50) values are summarized in the table below.

Kinase TargetThis compound IC50 (nM)PIK93 IC50 (nM)
PI4KIIIβ 5.7 [1]19 [2]
PI4KIIIα1,700[1]1,100[2]
p110α (PI3Kα)>10,00039[2]
p110β (PI3Kβ)>10,000590[2]
p110δ (PI3Kδ)>10,000120[2]
p110γ (PI3Kγ)>10,00016[2]

Data Interpretation: The data clearly indicates that This compound is a more potent inhibitor of PI4KIIIβ with an IC50 value approximately 3.3-fold lower than that of PIK93. Furthermore, this compound demonstrates superior selectivity for PI4KIIIβ over the closely related PI4KIIIα isoform and shows negligible activity against the tested PI3K isoforms at concentrations up to 10 µM[1]. In contrast, PIK93 exhibits significant inhibitory activity against several Class I PI3K isoforms, particularly p110γ and p110α, making it a less selective PI4KIIIβ inhibitor.

Antiviral Efficacy

Both this compound and PIK93 have demonstrated efficacy in inhibiting the replication of various RNA viruses in cell-based assays. The 50% effective concentration (EC50) values against a selection of viruses are presented below. It is important to note that these values are compiled from different studies and direct comparison should be made with caution due to potential variations in experimental conditions.

VirusThis compound EC50 (nM)PIK93 EC50 (µM)
Human Rhinovirus (HRV) species4 - 71[3]-
Enterovirus species4 - 71[3]-
Coxsackievirus B3 (CVB3)77[1]-
Poliovirus (PV)-0.14
Hepatitis C Virus (HCV)-1.9

Data Interpretation: this compound exhibits potent, broad-spectrum antiviral activity against a wide range of enteroviruses and rhinoviruses, with EC50 values in the low nanomolar range[1][3]. PIK93 has also been shown to inhibit poliovirus and Hepatitis C virus replication, albeit at higher concentrations[2]. While a direct head-to-head comparison across a broad viral panel in a single study is not available, the existing data suggests that this compound is a more potent antiviral agent against the tested enteroviruses.

Mechanism of Action: Targeting a Host Factor

The antiviral activity of both this compound and PIK93 is attributed to their inhibition of the host cell factor PI4KIIIβ. By blocking the enzymatic activity of PI4KIIIβ, these inhibitors prevent the formation of PI4P-enriched replication organelles, thereby disrupting the viral life cycle.

PI4KIIIb_Inhibition_Pathway cluster_virus Viral Proteins cluster_host Host Cell cluster_inhibitors Inhibitors Viral Proteins Viral Proteins PI4KIIIb PI4KIIIβ Viral Proteins->PI4KIIIb Recruitment & Activation PI PI PI4P PI4P PI->PI4P Phosphorylation ReplicationOrganelle Replication Organelle (PI4P-enriched) PI4P->ReplicationOrganelle Formation ViralReplication Viral Replication ReplicationOrganelle->ViralReplication Scaffold for This compound This compound This compound->PI4KIIIb Inhibition PIK93 PIK93 PIK93->PI4KIIIb Inhibition

Caption: Inhibition of the PI4KIIIβ signaling pathway by this compound and PIK93.

Experimental Protocols

In Vitro Kinase Assay (this compound)

The inhibitory activity of this compound against PI4KIIIβ is typically determined using a radioactive kinase assay.

Kinase_Assay_this compound Start Start Incubate Incubate Recombinant PI4KIIIβ, Substrate (PI/PS), and this compound Start->Incubate Initiate Initiate Reaction with [γ-33P]ATP Incubate->Initiate Incubate_Reaction Incubate at 30°C Initiate->Incubate_Reaction Terminate Terminate Reaction with Phosphoric Acid Incubate_Reaction->Terminate Measure Measure Incorporated Radioactivity (Scintillation Counter) Terminate->Measure Analyze Calculate % Inhibition and IC50 Measure->Analyze

Caption: Workflow for the in vitro radioactive kinase assay.

Recombinant PI4KIIIβ enzyme is incubated with its substrate, phosphatidylinositol/phosphatidylserine (PI/PS) vesicles, in the presence of varying concentrations of the inhibitor. The kinase reaction is initiated by the addition of [γ-33P]ATP. After incubation, the reaction is terminated, and the amount of radiolabeled phosphate incorporated into the lipid substrate is quantified using a scintillation counter. The percentage of inhibition is calculated relative to a control without the inhibitor, and the IC50 value is determined by fitting the data to a dose-response curve.

In Vitro Kinase Assay (PIK93)

The inhibitory activity of PIK93 is often assessed using a thin-layer chromatography (TLC)-based kinase assay.

Kinase_Assay_PIK93 Start Start Incubate Incubate Kinase, PIK93, and PI Start->Incubate Initiate Initiate Reaction with [γ-32P]ATP Incubate->Initiate Incubate_Reaction Incubate at Room Temperature Initiate->Incubate_Reaction Terminate Terminate Reaction and Extract Lipids Incubate_Reaction->Terminate Separate Separate Lipids by TLC Terminate->Separate Quantify Quantify Radiolabeled PI4P (Phosphorimager) Separate->Quantify Analyze Calculate IC50 Quantify->Analyze Antiviral_Assay Start Start Seed_Cells Seed Host Cells in Microplate Start->Seed_Cells Infect_Cells Infect Cells with Virus Seed_Cells->Infect_Cells Add_Compound Add Serial Dilutions of Compound Infect_Cells->Add_Compound Incubate_Plate Incubate for Several Days Add_Compound->Incubate_Plate Assess_Viability Assess Cell Viability (e.g., MTS Assay) Incubate_Plate->Assess_Viability Calculate_EC50 Calculate EC50 Assess_Viability->Calculate_EC50

References

Comparative Analysis of BF738735 and T-00127-HEV1 for Enterovirus Inhibition

Author: BenchChem Technical Support Team. Date: November 2025

A Head-to-Head Evaluation of Two Potent Phosphatidylinositol 4-Kinase IIIβ Inhibitors

For researchers in the fields of virology and drug development, the identification of potent and selective inhibitors of enterovirus replication is a critical step toward combating a wide range of human diseases. This guide provides a detailed comparison of two promising host-targeting antiviral compounds, BF738735 and T-00127-HEV1. Both molecules have been shown to inhibit enterovirus replication by targeting the host cell factor Phosphatidylinositol 4-kinase IIIβ (PI4KIIIβ), an enzyme essential for the formation of viral replication organelles.[1][2][3][4][5][6][7] This document summarizes their performance based on available experimental data, outlines the methodologies used for their evaluation, and visualizes their mechanism of action and experimental workflows.

Performance Data Summary

The following tables provide a quantitative comparison of this compound and T-00127-HEV1 based on their inhibitory concentrations against the target enzyme (IC50), their effective concentrations against various enteroviruses (EC50), and their cytotoxic concentrations (CC50).

Table 1: In Vitro Kinase Inhibition

CompoundTargetIC50SelectivityReference
This compound PI4KIIIβ5.7 nM~300-fold vs. PI4KIIIα (IC50 = 1.7 µM)[1][2]
T-00127-HEV1 PI4KB (PI4KIIIβ)60 nMHigh selectivity over other PI kinases[4][5]

Table 2: Antiviral Activity (EC50)

CompoundVirusCell LineEC50Reference
This compound Broad-spectrum enteroviruses and rhinovirusesVarious4 - 71 nM[1][2]
Enterovirus 71 (EV71)RD13 nM[1]
Coxsackievirus B3 (CVB3)-77 nM (single-cycle assay)[1]
T-00127-HEV1 Poliovirus (PV)RD0.77 µM (770 nM)[4][8]
Enterovirus 71 (EV71)RD0.73 µM (730 nM)[5][8]

Table 3: Cytotoxicity and Selectivity Index

CompoundCell LineCC50Selectivity Index (SI = CC50/EC50)Reference
This compound Various11 - 65 µMHigh[1][2]
T-00127-HEV1 RD> 125 µM> 162 (for Poliovirus)[4][8]

Mechanism of Action: Targeting a Host Factor

Both this compound and T-00127-HEV1 exert their antiviral effects by inhibiting the host cell enzyme PI4KIIIβ.[1][4][6][7] This kinase plays a crucial role in the formation of phosphatidylinositol 4-phosphate (PI4P) at the Golgi apparatus.[6][9] Enteroviruses hijack the host cell's membrane trafficking machinery to create replication organelles, which are specialized structures where viral RNA replication occurs.[6][7][9] The viral protein 3A recruits PI4KIIIβ to these sites, leading to an accumulation of PI4P, which is essential for the structural integrity and function of the replication organelles.[6][9] By inhibiting PI4KIIIβ, this compound and T-00127-HEV1 prevent the formation of these PI4P-rich environments, thereby blocking viral RNA replication.[1][6]

Signaling Pathway of PI4KIIIβ Inhibition cluster_virus Enterovirus Replication cluster_host Host Cell Enterovirus Enterovirus Viral Protein 3A Viral Protein 3A Enterovirus->Viral Protein 3A PI4KIIIβ PI4KIIIβ Viral Protein 3A->PI4KIIIβ recruits Replication Organelle Formation Replication Organelle Formation Viral RNA Replication Viral RNA Replication Replication Organelle Formation->Viral RNA Replication PI Phosphatidylinositol (PI) PI4P Phosphatidylinositol 4-Phosphate (PI4P) PI->PI4P phosphorylates PI4P->Replication Organelle Formation essential for BF738735_T-00127-HEV1 This compound / T-00127-HEV1 BF738735_T-00127-HEV1->PI4KIIIβ inhibits

Mechanism of Action of this compound and T-00127-HEV1

Experimental Protocols

The following are generalized protocols for the key assays used to evaluate the antiviral efficacy and cytotoxicity of this compound and T-00127-HEV1, based on descriptions from the cited literature.

1. In Vitro PI4KIIIβ Kinase Assay

  • Objective: To determine the 50% inhibitory concentration (IC50) of the compounds against PI4KIIIβ.

  • Methodology:

    • Recombinant PI4KIIIβ enzyme is incubated with its substrate, phosphatidylinositol (PI), and ATP.

    • Serial dilutions of the test compound (this compound or T-00127-HEV1) are added to the reaction mixture.

    • The kinase reaction is allowed to proceed for a defined period.

    • The amount of phosphorylated product (PI4P) is quantified, typically using a luminescence-based assay that measures the remaining ATP.

    • The IC50 value is calculated as the concentration of the compound that inhibits 50% of the PI4KIIIβ activity.

In Vitro Kinase Assay Workflow Start Start Prepare Reaction Mix Prepare reaction mix: - Recombinant PI4KIIIβ - Substrate (PI) - ATP Start->Prepare Reaction Mix Add Compound Add serial dilutions of This compound or T-00127-HEV1 Prepare Reaction Mix->Add Compound Incubate Incubate to allow kinase reaction Add Compound->Incubate Quantify Product Quantify PI4P production (e.g., luminescence) Incubate->Quantify Product Calculate IC50 Calculate IC50 value Quantify Product->Calculate IC50 End End Calculate IC50->End

Workflow for In Vitro PI4KIIIβ Kinase Assay

2. Antiviral Activity Assay (EC50 Determination)

  • Objective: To determine the 50% effective concentration (EC50) of the compounds required to inhibit viral replication.

  • Methodology (Multicycle Assay):

    • Host cells (e.g., RD, HeLa) are seeded in 96-well plates.

    • Cells are infected with a specific enterovirus at a low multiplicity of infection (MOI).

    • After a short adsorption period, the virus inoculum is removed, and media containing serial dilutions of the test compound is added.

    • The plates are incubated for a period that allows for multiple rounds of viral replication (typically 2-4 days).

    • Viral-induced cytopathic effect (CPE) is assessed, or cell viability is measured using assays like MTS or CellTiter-Glo.

    • The EC50 is calculated as the compound concentration that protects 50% of the cells from virus-induced death or inhibits 50% of the viral replication.

3. Cytotoxicity Assay (CC50 Determination)

  • Objective: To determine the 50% cytotoxic concentration (CC50) of the compounds.

  • Methodology:

    • Host cells are seeded in 96-well plates.

    • Serial dilutions of the test compound are added to the cells in the absence of any virus.

    • The plates are incubated for the same duration as the antiviral assay.

    • Cell viability is measured using a suitable assay (e.g., MTS, CellTiter-Glo).

    • The CC50 is calculated as the compound concentration that reduces cell viability by 50%.

EC50 and CC50 Determination Workflow cluster_ec50 EC50 Determination cluster_cc50 CC50 Determination Seed Cells_EC50 Seed host cells Infect Cells Infect cells with enterovirus Seed Cells_EC50->Infect Cells Add Compound_EC50 Add serial dilutions of compound Infect Cells->Add Compound_EC50 Incubate_EC50 Incubate (2-4 days) Add Compound_EC50->Incubate_EC50 Measure CPE Measure cytopathic effect or cell viability Incubate_EC50->Measure CPE Calculate EC50 Calculate EC50 Measure CPE->Calculate EC50 Seed Cells_CC50 Seed host cells Add Compound_CC50 Add serial dilutions of compound (no virus) Seed Cells_CC50->Add Compound_CC50 Incubate_CC50 Incubate (2-4 days) Add Compound_CC50->Incubate_CC50 Measure Viability Measure cell viability Incubate_CC50->Measure Viability Calculate CC50 Calculate CC50 Measure Viability->Calculate CC50

Workflow for EC50 and CC50 Determination

Comparative Analysis and Conclusion

The experimental data clearly indicates that both this compound and T-00127-HEV1 are potent inhibitors of enterovirus replication through the specific targeting of the host factor PI4KIIIβ.

  • Potency: this compound demonstrates significantly higher potency in both in vitro kinase assays (IC50 of 5.7 nM) and cell-based antiviral assays (EC50 in the low nanomolar range) compared to T-00127-HEV1 (IC50 of 60 nM and EC50 in the high nanomolar to low micromolar range).[1][2][4][5]

  • Spectrum of Activity: this compound has been reported to have broad-spectrum activity against all tested species of enteroviruses and rhinoviruses.[1][2] T-00127-HEV1 has also demonstrated activity against multiple enteroviruses, including poliovirus and EV71.[8]

  • Toxicity and Safety: Both compounds exhibit low cytotoxicity in cell culture, resulting in high selectivity indices.[1][2][4][8] This is a favorable characteristic for a potential therapeutic agent.

Comparison Logic Topic This compound vs. T-00127-HEV1 Enterovirus Inhibition Mechanism Mechanism of Action (PI4KIIIβ Inhibition) Topic->Mechanism Potency Potency (IC50 & EC50) Topic->Potency Spectrum Spectrum of Activity Topic->Spectrum Toxicity Toxicity (CC50 & SI) Topic->Toxicity BF738735_Data This compound: - IC50: 5.7 nM - EC50: 4-71 nM - CC50: 11-65 µM Potency->BF738735_Data T-00127-HEV1_Data T-00127-HEV1: - IC50: 60 nM - EC50: 730-770 nM - CC50: >125 µM Potency->T-00127-HEV1_Data Conclusion Conclusion: This compound shows higher potency BF738735_Data->Conclusion T-00127-HEV1_Data->Conclusion

Logical Flow of the Comparison

References

Validating On-Target PI4KIIIβ Inhibition by BF738735 in Cells: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comprehensive overview of the experimental data and methodologies used to validate the on-target inhibition of Phosphatidylinositol 4-Kinase III Beta (PI4KIIIβ) by the small molecule inhibitor BF738735 in a cellular context. The data presented herein is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of targeting PI4KIIIβ.

Introduction to PI4KIIIβ and this compound

Phosphatidylinositol 4-kinases (PI4Ks) are a family of enzymes that phosphorylate phosphatidylinositol (PI) to generate phosphatidylinositol 4-phosphate (PI4P), a crucial lipid messenger involved in various cellular processes, including membrane trafficking and signal transduction.[1][2][3] The type III beta isoform, PI4KIIIβ, is particularly notable for its role in the replication of a broad range of RNA viruses, such as enteroviruses and rhinoviruses, which hijack the enzyme to create PI4P-rich replication organelles.[3][4] This dependency makes PI4KIIIβ an attractive host-directed target for broad-spectrum antiviral therapies.

This compound is a potent and highly selective, cell-permeable inhibitor of PI4KIIIβ.[5][6][7] It has demonstrated significant antiviral activity against a wide array of enteroviruses in preclinical studies.[5][8] Validating that the observed cellular effects of this compound are a direct consequence of its interaction with PI4KIIIβ is critical for its development as a therapeutic agent. This guide outlines the key experimental evidence and protocols for confirming its on-target activity.

Data Presentation

The following tables summarize the quantitative data for this compound's inhibitory activity and selectivity, as well as a comparison with other known PI4KIIIβ inhibitors.

Table 1: In Vitro Kinase Inhibition Profile of this compound

Kinase TargetIC50 ValueSelectivity vs. PI4KIIIβReference
PI4KIIIβ 5.7 nM - [5][6][8][9][10][11]
PI4KIIIα1.7 µM~300-fold[5][6][8][12]
Other Lipid Kinases>10 µM>1750-fold[6][8]
Panel of 150 Cellular Kinases<10% inhibition at 10 µMHigh[5][12]

Table 2: Cellular Activity Profile of this compound

Assay TypeCell Line(s)ValueReference
Antiviral Activity (EC50)Various (e.g., HeLa, BGM)4 - 71 nM (Enteroviruses/Rhinoviruses)[5][8][12]
Antiviral Activity (EC50)CVB3 Luciferase Replicon77 nM[5][12]
Cytotoxicity (CC50)Various11 - 65 µM[5]

Table 3: Comparison of PI4KIIIβ Inhibitors

CompoundPI4KIIIβ IC50PI4KIIIα IC50Key CharacteristicsReference
This compound 5.7 nM 1.7 µM Highly selective for PI4KIIIβ; broad-spectrum enterovirus activity. [5][8]
PIK-9319 nMNot specified, also inhibits PI3KsDual PI4K/PI3K inhibitor.[9]
T-00127-HEV160 nMNot specifiedSelective PI4KIIIβ inhibitor with micromolar antiviral activity against Poliovirus 1.[2][8]
AL-93.08 µM0.57 µMDual PI4KIIIα/β inhibitor with a preference for PI4KIIIα.[8]
PI4KIIIbeta-IN-103.6 nMNot specifiedPotent PI4KIIIβ inhibitor.[2][9]

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of on-target inhibition. Below are protocols for key experiments used to validate the activity of this compound.

1. In Vitro Kinase Inhibition Assay

This assay directly measures the ability of this compound to inhibit the enzymatic activity of purified PI4KIIIβ.

  • Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against recombinant PI4KIIIβ.

  • Protocol:

    • Recombinant PI4KIIIβ enzyme and its substrate, a mixture of phosphatidylinositol (PI) and phosphatidylserine (PS), are diluted in a reaction buffer.

    • Serial dilutions of this compound (or control compounds) are added to the enzyme/substrate mixture and incubated.

    • The kinase reaction is initiated by the addition of a mixture containing ATP and [γ-33P]ATP.

    • The reaction is allowed to proceed for 75-90 minutes at 30°C.

    • The reaction is terminated by the addition of phosphoric acid.

    • The amount of incorporated radioactivity into the PI substrate is measured using a microplate scintillation counter.

    • Data is converted to percent inhibition relative to a DMSO control, and IC50 values are calculated using non-linear regression analysis.[5]

2. Cellular Antiviral and Cytotoxicity Assays

These assays determine the effective concentration of this compound for inhibiting viral replication in cells and its associated toxicity.

  • Objective: To determine the 50% effective concentration (EC50) and 50% cytotoxic concentration (CC50) of this compound.

  • Protocol:

    • Plate susceptible cells (e.g., HeLa or BGM cells) in 96-well plates.

    • For EC50: Infect cells with the virus of interest (e.g., Coxsackievirus B3) at a low multiplicity of infection for 2 hours. After infection, remove the virus and add serial dilutions of this compound.

    • For CC50: Add identical serial dilutions of this compound to uninfected cells.

    • Incubate the plates for 3 to 4 days at 37°C.

    • Assess cell viability. For antiviral effect, this is often measured by cytopathic effect (CPE) reduction. For both EC50 and CC50, a viability reagent like CellTiter 96 AQueous One Solution can be added, and absorbance is read at 490 nm.[5]

    • EC50 and CC50 values are calculated by plotting the data and fitting to a dose-response curve. The selectivity index (SI) is calculated as CC50/EC50.[5]

3. Cellular Target Engagement Assay (e.g., Cellular Thermal Shift Assay - CETSA)

CETSA is a powerful method to confirm direct binding of a compound to its target protein within intact cells.[13][14][15] Ligand binding typically stabilizes the target protein, leading to a higher melting temperature.

  • Objective: To demonstrate that this compound physically interacts with and stabilizes PI4KIIIβ in a cellular environment.

  • General Protocol:

    • Culture cells and treat them with either this compound or a vehicle control (DMSO) for a specified time.

    • Harvest the cells, wash, and resuspend them in a buffer.

    • Aliquot the cell suspension into PCR tubes and heat them across a range of temperatures (e.g., 40-70°C) for 3 minutes, followed by cooling.

    • Lyse the cells (e.g., by freeze-thaw cycles).

    • Separate the soluble protein fraction from the precipitated, denatured proteins by centrifugation.

    • Analyze the amount of soluble PI4KIIIβ remaining at each temperature using Western blotting or other protein detection methods like ELISA.

    • A positive target engagement is indicated by a shift in the melting curve to higher temperatures in the this compound-treated samples compared to the control.[13][16]

4. PI4P Level Measurement by Immunofluorescence

Since PI4KIIIβ produces PI4P, a direct downstream consequence of its inhibition is a reduction in cellular PI4P levels, particularly at the Golgi apparatus where PI4KIIIβ is localized.[1][3]

  • Objective: To visualize and quantify the reduction of PI4P levels in cells upon treatment with this compound.

  • Protocol:

    • Grow cells on coverslips and treat with various concentrations of this compound or a DMSO control for 1-2 hours.

    • Fix the cells with paraformaldehyde, followed by permeabilization.

    • Block non-specific binding sites.

    • Incubate the cells with a primary antibody specific for PI4P. A co-stain for a Golgi marker (e.g., GM130) can also be included.

    • Wash and incubate with a fluorescently-labeled secondary antibody.

    • Mount the coverslips on slides and image using a fluorescence or confocal microscope.

    • Quantify the fluorescence intensity of the PI4P signal. A dose-dependent reduction in PI4P staining in this compound-treated cells confirms on-target activity.[4]

Visualizations

The following diagrams illustrate the key pathway and experimental logic for validating this compound's on-target activity.

PI4KIIIbeta_Pathway cluster_cell Host Cell cluster_golgi Golgi Apparatus cluster_virus Enterovirus Replication PI Phosphatidylinositol (PI) PI4KIIIbeta PI4KIIIβ PI->PI4KIIIbeta Substrate PI4P Phosphatidylinositol 4-Phosphate (PI4P) RO Replication Organelle (RO) PI4P->RO Recruits Viral Polymerase PI4KIIIbeta->PI4P ATP -> ADP Viral_Proteins Viral Proteins (e.g., 3A) Viral_Proteins->PI4KIIIbeta Recruits & Activates RNA_Rep Viral RNA Replication RO->RNA_Rep This compound This compound This compound->PI4KIIIbeta Inhibits

Caption: PI4KIIIβ pathway and its role in viral replication.

Validation_Workflow cluster_biochem Biochemical Validation cluster_cellular Cellular Validation A Step 1: In Vitro Kinase Assay (Purified PI4KIIIβ Enzyme) B Determine IC50 Selectivity Profiling A->B Result C Step 2: Cellular Activity Assays (Virus-Infected Cells) B->C Proceed if potent & selective D Determine EC50 (Antiviral) Determine CC50 (Cytotoxicity) C->D Result E Step 3: Cellular Target Engagement (e.g., CETSA) D->E Proceed if potent & non-toxic F Confirm Direct Binding to PI4KIIIβ in Cells E->F Result G Step 4: Downstream Effect Assay (PI4P Level Measurement) F->G Correlate with cellular potency H Confirm Reduction of PI4P (On-Target Pharmacodynamic Effect) G->H Result Conclusion Conclusion: This compound is a potent and selective on-target inhibitor of PI4KIIIβ in cells. H->Conclusion Final Validation

Caption: Workflow for validating on-target inhibition.

Conclusion

References

Confirming BF738735's Mechanism of Action Through siRNA Knockdown of PI4KIIIβ: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of using small interfering RNA (siRNA) knockdown of Phosphatidylinositol 4-kinase IIIβ (PI4KIIIβ) to validate the mechanism of action of BF738735, a potent and selective inhibitor of this kinase. By comparing the phenotypic outcomes of genetic (siRNA) and pharmacological (this compound) inhibition, researchers can robustly confirm that the compound's effects are on-target.

Introduction to PI4KIIIβ and this compound

Phosphatidylinositol 4-kinase IIIβ (PI4KIIIβ) is a crucial enzyme that catalyzes the production of phosphatidylinositol 4-phosphate (PI4P), a key lipid messenger involved in regulating membrane trafficking and signaling from the Golgi apparatus.[1][2] This function makes PI4KIIIβ an essential host factor for the replication of a wide range of positive-sense single-stranded RNA viruses, including enteroviruses and rhinoviruses, which hijack the enzyme to create PI4P-enriched replication organelles.[2][3][4]

This compound is a cell-permeable imidazo-pyrazine compound identified as a potent, reversible, and highly selective ATP-competitive inhibitor of PI4KIIIβ.[5] Its ability to block viral replication makes it a promising broad-spectrum antiviral candidate.[6][7] Validating that this compound's antiviral activity stems directly from the inhibition of PI4KIIIβ is critical for its development. The gold-standard method for such target validation is to demonstrate that the genetic knockdown of the target protein phenocopies the effects of the chemical inhibitor.

Comparative Performance: this compound vs. Alternatives

This compound distinguishes itself through its high potency and selectivity for PI4KIIIβ over the related PI4KIIIα isoform and other lipid kinases. This specificity is crucial for minimizing off-target effects.

Compound/MethodTarget(s)IC50 (PI4KIIIβ)IC50 (PI4KIIIα)Key Characteristics
This compound PI4KIIIβ 5.7 nM [5][6][7]1.7 µM (~300-fold lower affinity) [5][6][7]High potency and selectivity; broad-spectrum antiviral activity (EC50: 4-71 nM)[6][7]; low cytotoxicity (CC50: 11-65 µM).[6][7]
PIK-93 PI4KIIIβ, other lipid kinasesPotentCross-reactiveAn early PI4KIIIβ inhibitor, instrumental in research but lacks selectivity.[8]
T-00127-HEV1 PI4KIIIβPotentNot specifiedAn early discovery with a 2-amino thiazole core structure.[8]
PI4KIIIβ siRNA PI4KIIIβ mRNAN/AN/AGenetic knockdown, highly specific to the target mRNA sequence; used for target validation.[9]

Validating the Mechanism: this compound vs. PI4KIIIβ siRNA Knockdown

The central hypothesis is that if this compound acts through PI4KIIIβ, its effects should be mirrored by the specific depletion of the PI4KIIIβ protein via siRNA. The following table outlines the expected concordant outcomes from key experiments.

Experimental ReadoutEffect of this compound TreatmentEffect of PI4KIIIβ siRNA KnockdownRationale for Comparison
PI4P Levels Dose-dependent decrease, particularly in the Golgi.[9]Significant decrease in Golgi-resident PI4P.[9]Confirms both methods disrupt the primary function of PI4KIIIβ.
Enterovirus Replication Potent, broad-spectrum inhibition.[6]Reduced viral RNA production.[4]Demonstrates that loss of PI4KIIIβ function, whether by inhibition or depletion, is detrimental to the virus.
Oxysterol-binding protein (OSBP) Localization Reduced localization to replication organelles.[5]Disrupted OSBP localization.OSBP is a PI4P effector, linking PI4KIIIβ activity to lipid transport required for viral replication.
Cell Proliferation/Viability Can reduce proliferation in certain cancer cell lines, particularly those with 1q amplification.[9]Can decrease cell proliferation and induce apoptosis in a cell-type-dependent manner.[10]Assesses the impact of PI4KIIIβ loss-of-function on host cell health and identifies potential therapeutic windows.

Visualizing the Concepts

To clarify the relationships and workflows, the following diagrams are provided.

cluster_0 PI4KIIIβ Signaling Cascade PI Phosphatidylinositol (PI) PI4KIIIβ PI4KIIIβ PI->PI4KIIIβ Substrate PI4P Phosphatidylinositol 4-Phosphate (PI4P) PI4KIIIβ->PI4P Catalyzes Effector Downstream Effectors (e.g., OSBP) PI4P->Effector Function Golgi Trafficking & Viral Replication Organelles Effector->Function

Caption: PI4KIIIβ signaling pathway.

Start Plate Cells Split Start->Split Treat_BF Treat with this compound (and vehicle control) Split->Treat_BF Transfect_siRNA Transfect with PI4KIIIβ siRNA (and non-targeting control) Split->Transfect_siRNA Incubate Incubate (e.g., 48-72h) Treat_BF->Incubate Transfect_siRNA->Incubate Analyze Analyze Phenotypes: - Viral Titer - PI4P Levels - Cell Viability Incubate->Analyze

Caption: Experimental workflow for target validation.

This compound This compound PI4K_Inhibition PI4KIIIβ Inhibition / Depletion This compound->PI4K_Inhibition causes siRNA siRNA targeting PI4KIIIβ siRNA->PI4K_Inhibition causes Phenotype Observed Phenotype (e.g., Antiviral Effect) PI4K_Inhibition->Phenotype leads to Conclusion Conclusion: This compound acts on-target Phenotype->Conclusion validates

Caption: Logical framework for mechanism confirmation.

Experimental Protocols

siRNA-Mediated Knockdown of PI4KIIIβ

This protocol describes the transient knockdown of PI4KIIIβ in a human cell line (e.g., HeLa or HAP1) using lipid-based transfection.

Materials:

  • PI4KIIIβ-targeting siRNA duplexes (at least 2-3 different sequences recommended)

  • Non-targeting (scrambled) control siRNA

  • Lipid-based transfection reagent (e.g., Lipofectamine RNAiMAX)

  • Opti-MEM I Reduced Serum Medium

  • Complete growth medium (e.g., DMEM + 10% FBS, without antibiotics)

  • 6-well tissue culture plates

  • RNase-free water, tubes, and pipette tips

Procedure:

  • Cell Seeding: The day before transfection, seed cells in 6-well plates at a density that will result in 60-80% confluency at the time of transfection (e.g., 2 x 10^5 cells/well in 2 mL of antibiotic-free medium).[11]

  • siRNA Preparation: On the day of transfection, prepare siRNA solutions. For each well, dilute 20-80 pmol of siRNA duplex into 100 µL of Opti-MEM. Mix gently.[11]

  • Transfection Reagent Preparation: In a separate tube, dilute 2-8 µL of the transfection reagent into 100 µL of Opti-MEM. Mix gently and incubate for 5 minutes at room temperature.[11]

  • Complex Formation: Combine the diluted siRNA (from step 2) with the diluted transfection reagent (from step 3). Mix gently and incubate for 15-30 minutes at room temperature to allow complexes to form.[11]

  • Transfection: Add 0.8 mL of antibiotic-free growth medium to the siRNA-lipid complex mixture. Aspirate the medium from the cells and add the 1 mL final transfection mixture to the well.[11]

  • Incubation: Incubate the cells at 37°C in a CO2 incubator for 48-72 hours.

  • Validation of Knockdown: Harvest cells to assess knockdown efficiency.

    • mRNA Level (qPCR): Extract total RNA and perform quantitative real-time PCR (qPCR) to measure PI4KIIIβ mRNA levels relative to a housekeeping gene and the non-targeting control. This is the most direct way to measure siRNA efficacy.[12]

    • Protein Level (Western Blot): Lyse cells and perform a Western blot using a validated antibody against PI4KIIIβ to confirm protein depletion.

  • Phenotypic Assay: Once knockdown is confirmed, proceed with the desired functional assay (e.g., viral infection).

Viral Replication Assay (Example: Plaque Assay)

This assay quantifies infectious virus particles produced by cells treated with this compound or transfected with siRNA.

Materials:

  • Confluent monolayers of susceptible cells (e.g., HeLa) in 6-well plates

  • Virus stock of known titer (e.g., Coxsackievirus B3)

  • This compound and vehicle control (DMSO)

  • Cells transfected with PI4KIIIβ or non-targeting siRNA (from Protocol 1)

  • Serum-free medium

  • Agarose overlay (e.g., 2x MEM mixed 1:1 with 1.6% low-melting-point agarose)

  • Crystal violet staining solution

Procedure:

  • Preparation:

    • This compound Treatment: Prepare serial dilutions of this compound in serum-free medium.

    • siRNA Knockdown: Use cells 48-72 hours post-transfection.

  • Infection: Aspirate growth medium from all wells. Wash cells once with PBS. Infect the cell monolayers with virus at a low multiplicity of infection (MOI) in a small volume of serum-free medium (containing this compound or vehicle for the chemical treatment groups) for 1 hour at 37°C, gently rocking the plates every 15 minutes.

  • Overlay: After the 1-hour adsorption period, aspirate the inoculum and overlay the cells with 2 mL of the agarose overlay medium (for the this compound groups, this overlay should also contain the corresponding concentration of the compound).

  • Incubation: Allow the overlay to solidify at room temperature, then incubate the plates at 37°C in a CO2 incubator for 48-72 hours, or until plaques are visible.

  • Staining and Quantification:

    • Fix the cells by adding a formaldehyde solution.

    • Once fixed, carefully remove the agarose plugs.

    • Stain the cell monolayer with crystal violet solution for 15-20 minutes.

    • Gently wash the plates with water and allow them to dry.

    • Count the number of plaques (clear zones where cells have been lysed) in each well to determine the viral titer.

  • Analysis: Compare the viral titer in this compound-treated wells to vehicle-treated wells, and the titer in PI4KIIIβ siRNA-transfected wells to non-targeting control wells. A significant reduction in plaque formation in both experimental arms compared to their respective controls confirms the antiviral mechanism.

References

A Comparative Analysis of BF738735 and Direct-Acting Antiviral Agents for Influenza

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of antiviral drug development, two primary strategies have emerged: direct-acting antiviral agents (DAAs) that target viral components, and host-directed antivirals that target cellular factors essential for viral replication. This guide provides a comparative overview of BF738735, a host-directed inhibitor of phosphatidylinositol 4-kinase III beta (PI4KIIIβ), and established direct-acting antiviral agents approved for the treatment of influenza.

This compound has demonstrated potent, broad-spectrum activity against enteroviruses and rhinoviruses by inhibiting a host cell factor crucial for the formation of viral replication organelles.[1][2] In contrast, direct-acting antivirals for influenza, such as neuraminidase inhibitors, cap-dependent endonuclease inhibitors, and RNA-dependent RNA polymerase inhibitors, act on specific viral proteins to disrupt the influenza virus life cycle.[3][4] While no studies have directly evaluated this compound against the influenza virus, this comparison will focus on their distinct mechanisms of action, in vitro potency against their respective target viruses, and the experimental methodologies used to determine their efficacy.

Quantitative Comparison of In Vitro Antiviral Activity

The following tables summarize the in vitro efficacy and cytotoxicity of this compound against various enteroviruses and rhinoviruses, and the efficacy of several direct-acting antiviral agents against influenza A and B viruses.

Table 1: In Vitro Antiviral Activity and Cytotoxicity of this compound

VirusCell LineEC50 (nM)CC50 (µM)Selectivity Index (CC50/EC50)
Enterovirus (various species)Various4 - 71[1]11 - 65[1]>155
Rhinovirus (various species)Various4 - 71[1]11 - 65[1]>155
Coxsackievirus B3 (CVB3)BGM77[1]Not ReportedNot Reported

Table 2: In Vitro Antiviral Activity of Direct-Acting Antiviral Agents Against Influenza Viruses

DrugClassInfluenza A (H1N1) EC50Influenza A (H3N2) EC50Influenza B EC50
Oseltamivir Neuraminidase Inhibitor0.41 µM[5]0.42 µM[6]Not Reported
Zanamivir Neuraminidase Inhibitor1.254 nM[7]0.02 - 0.54 µM[8]Not Reported
Peramivir Neuraminidase Inhibitor15.00 nM[6]48.43 nM[6]0.004 - 0.13 µM[8]
Baloxavir marboxil Cap-dependent Endonuclease Inhibitor0.7 ± 0.5 nM[9]1.2 ± 0.6 nM[9]5.8 - 7.2 nM[9]
Favipiravir (T-705) RNA-dependent RNA Polymerase Inhibitor1.9 - 7.8 µM[8]0.014 - 0.55 µg/mL[10]0.014 - 0.55 µg/mL[10]

Mechanisms of Action: A Visual Comparison

The following diagrams illustrate the distinct mechanisms by which this compound and direct-acting antiviral agents inhibit viral replication.

Mechanism of Action: this compound (Host-Directed Antiviral) cluster_host_cell Host Cell cluster_drug_action Drug Action PI Phosphatidylinositol (PI) PI4KIIIb PI4KIIIβ PI->PI4KIIIb Substrate PI4P Phosphatidylinositol 4-phosphate (PI4P) PI4KIIIb->PI4P Catalyzes RO Replication Organelle (Membranous Web) PI4P->RO Essential for formation Viral_Replication Viral RNA Replication RO->Viral_Replication Site of This compound This compound This compound->PI4KIIIb Inhibits

Caption: this compound inhibits the host cell enzyme PI4KIIIβ.

Mechanism of Action: Direct-Acting Antivirals for Influenza cluster_virus_lifecycle Influenza Virus Life Cycle cluster_drug_targets Drug Targets Entry 1. Entry and Uncoating Transcription 2. Viral mRNA Synthesis (Cap-snatching) Entry->Transcription Replication 3. Viral RNA Replication Transcription->Replication Assembly 4. Assembly Replication->Assembly Budding 5. Budding and Release Assembly->Budding Baloxavir Baloxavir marboxil (Cap-dependent Endonuclease Inhibitor) Baloxavir->Transcription Inhibits Favipiravir Favipiravir (RdRp Inhibitor) Favipiravir->Replication Inhibits NAIs Neuraminidase Inhibitors (Oseltamivir, Zanamivir, Peramivir) NAIs->Budding Inhibits Experimental Workflow: CPE Reduction Assay Start Start Seed_Cells Seed host cells in 96-well plates Start->Seed_Cells Prepare_Compound Prepare serial dilutions of antiviral compound Seed_Cells->Prepare_Compound Add_Compound Add compound dilutions to cells Prepare_Compound->Add_Compound Infect_Cells Infect cells with virus Add_Compound->Infect_Cells Incubate Incubate for 3-5 days Infect_Cells->Incubate Add_Reagent Add cell viability reagent Incubate->Add_Reagent Read_Plate Measure absorbance Add_Reagent->Read_Plate Analyze_Data Calculate EC50 Read_Plate->Analyze_Data End End Analyze_Data->End

References

BF738735 and Other Inhibitors: A Comparative Analysis of Cross-Resistance

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the preclinical data on BF738735, a potent and selective inhibitor of phosphatidylinositol 4-kinase III beta (PI4KIIIβ), and its cross-resistance profile with other relevant inhibitors. The data presented herein is intended to inform research and development efforts in the field of antiviral therapies.

Executive Summary

This compound demonstrates broad-spectrum antiviral activity against a range of enteroviruses and rhinoviruses by targeting the host cell factor PI4KIIIβ.[1][2] This mechanism of action presents a high genetic barrier to resistance for some viruses.[2] Studies have explored the cross-resistance profile of this compound with other inhibitors, particularly those targeting the same host kinase. This guide summarizes the key findings, presents comparative data in a tabular format, details the experimental methodologies, and provides visual representations of the underlying mechanisms and workflows.

Comparative Efficacy and Cytotoxicity

This compound exhibits potent antiviral activity across numerous viral species with a favorable cytotoxicity profile, resulting in high selectivity indices.[1][3]

CompoundTargetIC50 (nM)EC50 Range (nM)CC50 Range (µM)Selectivity Index
This compound PI4KIIIβ 5.7 4 - 71 11 - 65 High
This compoundPI4KIIIα1700--Lower
PleconarilViral Capsid->3 orders of magnitude variation-Variable

Table 1: Comparative in vitro activity of this compound and Pleconaril. IC50 denotes the half-maximal inhibitory concentration against the target enzyme. EC50 represents the half-maximal effective concentration in cell-based antiviral assays. CC50 is the half-maximal cytotoxic concentration. Data sourced from multiple studies.[1][2][3]

Cross-Resistance Studies with PI4KIIIβ Inhibitors

A key aspect of understanding the long-term therapeutic potential of this compound is its cross-resistance profile with other inhibitors targeting PI4KIIIβ. A study investigating Hepatitis C Virus (HCV) replicons resistant to the PI4KIIIβ inhibitor enviroxime demonstrated clear cross-resistance with this compound.[4]

HCV RepliconCompoundEC50 (µM)
Wild-Type Enviroxime0.1 - 0.7
This compound 0.1 - 0.7
Enviroxime-resistant Enviroxime15 ± 5
This compound 15 ± 3
This compound-resistant This compound 8.3 ± 2.7
Enviroxime35 ± 9

Table 2: Cross-resistance between this compound and enviroxime in HCV replicon cells. The data indicates that replicons resistant to one inhibitor exhibit significantly reduced sensitivity to the other.[4]

Mechanism of Action and Resistance

The mechanism of action of this compound, targeting a host cell factor, is a significant departure from traditional antivirals that target viral proteins. This is theorized to create a higher barrier to the development of resistance.

cluster_virus Viral Replication Cycle cluster_host Host Cell Virus Virus Viral RNA Replication Viral RNA Replication Virus->Viral RNA Replication Requires Replication Organelles Replication Organelles Viral RNA Replication->Replication Organelles Progeny Virus Progeny Virus Viral RNA Replication->Progeny Virus PI4KIIIβ PI4KIIIβ PI4P PI4P PI4KIIIβ->PI4P Produces PI4P->Replication Organelles Essential for This compound This compound This compound->PI4KIIIβ Inhibits

Figure 1. Mechanism of action of this compound.

Resistance to this compound in HCV replicons was associated with mutations in the viral proteins NS4B and NS5A, suggesting that the virus can develop mechanisms to bypass its dependency on the PI4KIIIβ pathway.[4]

Experimental Protocols

The following are summaries of the methodologies used in the cited cross-resistance studies.

HCV Replicon Assay
  • Cell Culture: Huh 5-2 (genotype 1b) or other relevant HCV replicon-containing cells were cultured in Dulbecco's modified Eagle's medium (DMEM) supplemented with fetal calf serum, non-essential amino acids, and G418.

  • Compound Treatment: Cells were seeded in 96-well plates and treated with serial dilutions of this compound or enviroxime.

  • Incubation: Plates were incubated for 72 hours at 37°C.

  • Luciferase Assay: The level of HCV replication was quantified by measuring the activity of a Renilla luciferase reporter gene encoded by the replicon.

  • Data Analysis: EC50 values were calculated from dose-response curves using non-linear regression analysis.

Cytotoxicity Assay
  • Cell Culture: Huh-7 or other appropriate cell lines were seeded in 96-well plates.

  • Compound Treatment: Cells were exposed to serial dilutions of the test compounds.

  • Incubation: Plates were incubated for the same duration as the antiviral assays.

  • Viability Assessment: Cell viability was determined using a colorimetric assay, such as the MTS/PMS method.

  • Data Analysis: CC50 values were determined from the dose-response curves.

cluster_setup Assay Setup cluster_incubation Incubation cluster_readout Readout Seed Cells Seed Cells Add Compound Dilutions Add Compound Dilutions Seed Cells->Add Compound Dilutions Incubate 72h Incubate 72h Add Compound Dilutions->Incubate 72h Measure Luciferase (EC50) Measure Luciferase (EC50) Incubate 72h->Measure Luciferase (EC50) Measure Cell Viability (CC50) Measure Cell Viability (CC50) Incubate 72h->Measure Cell Viability (CC50)

Figure 2. Experimental workflow for EC50 and CC50 determination.

Conclusion

This compound is a promising antiviral candidate with a mechanism of action that offers a potential advantage in overcoming resistance. However, the emergence of cross-resistance with other PI4KIIIβ inhibitors in HCV highlights the need for continued investigation into viral escape mechanisms. The data presented in this guide provides a foundation for further research into the development of robust antiviral strategies.

References

Investigating Potential Off-Target Effects of BF738735 on PI3K: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the selective PI4KIIIβ inhibitor, BF738735, and its potential off-target effects on the PI3K (Phosphoinositide 3-kinase) signaling pathway. While this compound is a potent and highly selective inhibitor of PI4KIIIβ, questions regarding its interaction with the structurally related PI3K family of kinases have been raised. This document aims to objectively assess the available evidence through the presentation of experimental data, detailed protocols for key assays, and visualization of relevant biological pathways and workflows.

Executive Summary

This compound is a well-characterized inhibitor of phosphatidylinositol 4-kinase III beta (PI4KIIIβ) with a reported IC50 of 5.7 nM.[1][2][3] Extensive kinase screening has demonstrated its high selectivity. In a panel of 150 cellular kinases, including 13 lipid kinases, this compound exhibited less than 10% inhibition at a concentration of 10 µM, indicating a very low likelihood of direct, off-target inhibition of PI3K isoforms at typical effective concentrations.[1][2] However, a study investigating the anti-HCV activity of this compound revealed cross-resistance with a broad-spectrum PI3K inhibitor, suggesting a potential functional link between this compound's mechanism of action and the PI3K signaling pathway in a cellular context. This guide delves into this dichotomy, presenting data on this compound's selectivity alongside comparative data for known PI3K inhibitors and methodologies to independently verify these findings.

Data Presentation: Kinase Inhibition Profiles

The following tables summarize the inhibitory activity of this compound against its primary target and its reported lack of activity against other kinases, in comparison to well-established PI3K inhibitors.

Table 1: Inhibitory Activity of this compound

TargetIC50 (nM)Notes
PI4KIIIβ5.7Primary target
PI4KIIIα1700~300-fold less potent than against PI4KIIIβ
Panel of 150 Cellular Kinases (including 13 lipid kinases)>10,000<10% inhibition at 10 µM

Table 2: Inhibitory Activity of Common PI3K Inhibitors (for comparison)

InhibitorTarget PI3K Isoform(s)IC50 (nM)
WortmanninPan-Class I1-10
LY294002Pan-Class I~1,400
GDC-0941Pan-Class I~33 (PI3Kβ)
BYL719 (Alpelisib)p110α5
ZSTK474Pan-Class I37
IPI-145 (Duvelisib)p110δ/γ2.5 (δ), 25 (γ)

Experimental Protocols

To facilitate independent verification and further investigation, detailed protocols for key experiments are provided below.

In Vitro PI3K Kinase Assay (ADP-Glo™ Format)

This protocol describes a luminescent-based assay to measure the activity of PI3K enzymes and the inhibitory potential of test compounds.

Materials:

  • Purified recombinant PI3K enzyme (e.g., p110α/p85α)

  • PI3K Reaction Buffer (50mM HEPES, pH 7.5; 50mM NaCl; 3mM MgCl2; 0.025mg/ml BSA)

  • Lipid Substrate (e.g., PIP2)

  • ATP

  • Test compound (e.g., this compound, PI3K inhibitor)

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • 384-well low volume plates

Procedure:

  • Prepare the PI3K Reaction Buffer containing the lipid substrate.

  • Dilute the PI3K enzyme to the desired concentration in the prepared buffer/substrate mixture.

  • In a 384-well plate, add 0.5 µl of the test compound or vehicle (DMSO).

  • Add 4 µl of the enzyme/lipid mixture to each well.

  • Initiate the reaction by adding 0.5 µl of 250 µM ATP.

  • Incubate the plate at room temperature for 60 minutes.

  • Add 5 µl of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

  • Incubate for 40 minutes at room temperature.

  • Add 10 µl of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.

  • Incubate for 30 minutes at room temperature.

  • Measure the luminescence using a plate reader. The signal is proportional to the amount of ADP formed and thus the kinase activity.

Cellular Assay for PI3K Pathway Inhibition (Akt Phosphorylation Western Blot)

This protocol assesses the functional inhibition of the PI3K pathway in cells by measuring the phosphorylation of a key downstream effector, Akt.

Materials:

  • Cell line of interest (e.g., HeLa, A549)

  • Cell culture medium and supplements

  • Serum-free medium

  • Growth factor (e.g., EGF, IGF-1)

  • Test compound (e.g., this compound, PI3K inhibitor)

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA Protein Assay Kit

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF membrane

  • Blocking buffer (e.g., 5% BSA in TBST)

  • Primary antibodies: anti-phospho-Akt (Ser473), anti-total-Akt, anti-β-actin

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Seed cells in a multi-well plate and allow them to adhere overnight.

  • Serum-starve the cells for 12-24 hours to reduce basal PI3K pathway activity.

  • Pre-treat the cells with the test compound or vehicle at various concentrations for 1-2 hours.

  • Stimulate the cells with a growth factor (e.g., 100 ng/mL EGF for 15 minutes) to activate the PI3K pathway.

  • Wash the cells with ice-cold PBS and lyse them with lysis buffer.

  • Determine the protein concentration of the lysates using a BCA assay.

  • Separate equal amounts of protein (e.g., 20-40 µg) by SDS-PAGE.

  • Transfer the proteins to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody against phospho-Akt overnight at 4°C.

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detect the signal using a chemiluminescent substrate and an imaging system.

  • Strip the membrane and re-probe for total Akt and a loading control (e.g., β-actin) to ensure equal protein loading.

Mandatory Visualizations

PI3K Signaling Pathway

PI3K_Signaling_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP2 PIP2 PIP3 PIP3 PIP2->PIP3 Phosphorylation PDK1 PDK1 PIP3->PDK1 Recruitment & Activation Akt Akt PIP3->Akt Recruitment PDK1->Akt Phosphorylation mTORC1 mTORC1 Akt->mTORC1 Activation Downstream Cell Growth, Survival, Proliferation mTORC1->Downstream Regulation PTEN PTEN PTEN->PIP3 Dephosphorylation (Inhibition)

Caption: The PI3K/Akt/mTOR signaling pathway.

Experimental Workflow: Assessing Off-Target Effects

Off_Target_Workflow start Start: Hypothesis This compound may have off-target effects on PI3K invitro In Vitro Kinase Assay start->invitro cellular Cellular Assay (Akt Phosphorylation) start->cellular compare Compare this compound vs. Known PI3K Inhibitors invitro->compare cellular->compare data_analysis Data Analysis and IC50 Determination compare->data_analysis conclusion Conclusion on Off-Target Effects data_analysis->conclusion Comparative_Analysis This compound This compound PI4KIIIb PI4KIIIβ (Primary Target) This compound->PI4KIIIb High Potency (IC50 = 5.7 nM) PI3K PI3K (Potential Off-Target) This compound->PI3K Low to No Direct Inhibition Direct Direct Inhibition (Biochemical) Functional Functional Effect (Cellular) PI3K_Inhibitors Known PI3K Inhibitors PI3K_Inhibitors->PI3K

References

BF738735: A Highly Selective Inhibitor of PI4KIIIβ for Antiviral Research

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive analysis of the selectivity profile of BF738735, a potent inhibitor of Phosphatidylinositol 4-Kinase III Beta (PI4KIIIβ), reveals its superior specificity compared to other known inhibitors of the same target. This guide provides an objective comparison based on available experimental data, details the methodologies for kinase profiling, and visualizes the experimental workflow and the relevant signaling pathway for researchers in drug discovery and virology.

This compound has emerged as a critical tool for studying the biological functions of PI4KIIIβ, a host cell factor essential for the replication of a broad range of RNA viruses, including enteroviruses and rhinoviruses. Its high potency and selectivity make it a valuable probe for dissecting cellular signaling pathways and a promising lead for the development of broad-spectrum antiviral therapies.

Comparative Selectivity Profiling

This compound demonstrates exceptional selectivity for PI4KIIIβ over other kinases, particularly its closely related isoform, PI4KIIIα, and the broader human kinome. This high degree of specificity minimizes off-target effects, making it a more reliable research tool compared to other PI4KIIIβ inhibitors such as PIK93 and Enviroxime.

The table below summarizes the inhibitory activity of this compound and its alternatives against their primary target and key off-targets.

Compound Primary Target IC50 (nM) Key Off-Targets IC50 (nM) Selectivity (Fold) Notes
This compound PI4KIIIβ 5.7 [1][2][3][4]PI4KIIIα1,700[1][2][3]~298Screened against a panel of over 150 cellular kinases at 10 µM with <10% inhibition observed for all kinases.[1][3]
PIK93PI4KIIIβ-PI3Kα19-Known to have significant cross-reactivity with Class I and III PI3Ks.
PI3Kβ46
PI3Kδ27
PI3Kγ16
VPS3475
EnviroximePI4KIIIβ----An enviroxime-like compound that targets PI4KIIIβ; detailed kinase panel data is not readily available.

IC50 values for PIK93 are from various sources and are provided for comparative purposes. The primary target IC50 for PIK93 against PI4KIIIβ is not consistently reported in the same context as its broad PI3K activity.

Experimental Protocols

The selectivity of kinase inhibitors is typically determined using in vitro kinase assays. A common methodology involves a radiometric assay to measure the enzymatic activity of the target kinase in the presence of the inhibitor. Below is a representative protocol for determining the IC50 of an inhibitor against a lipid kinase like PI4KIIIβ.

Radiometric Lipid Kinase Assay Protocol

This protocol is based on the principle of measuring the incorporation of radiolabeled phosphate from [γ-³³P]ATP into the lipid substrate.

1. Reagents and Materials:

  • Recombinant human PI4KIIIβ enzyme

  • Lipid substrate (e.g., Phosphatidylinositol)

  • [γ-³³P]ATP (Adenosine triphosphate)

  • Kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.1% CHAPS)

  • Test compound (this compound) serially diluted in DMSO

  • 96-well polypropylene plates

  • Phosphoric acid (to stop the reaction)

  • Filter mats (e.g., P81 phosphocellulose)

  • Scintillation counter

2. Assay Procedure:

  • Prepare a master mix containing the kinase assay buffer, recombinant PI4KIIIβ enzyme, and the lipid substrate.

  • Dispense the master mix into the wells of a 96-well plate.

  • Add the serially diluted test compound (this compound) or DMSO (vehicle control) to the respective wells.

  • Pre-incubate the plate at room temperature for 10-15 minutes to allow the compound to bind to the enzyme.

  • Initiate the kinase reaction by adding [γ-³³P]ATP to each well.

  • Incubate the plate at 30°C for a defined period (e.g., 60 minutes), ensuring the reaction is in the linear range.

  • Stop the reaction by adding phosphoric acid.

  • Spot a portion of the reaction mixture from each well onto a P81 phosphocellulose filter mat.

  • Wash the filter mat multiple times with phosphoric acid to remove unincorporated [γ-³³P]ATP.

  • Dry the filter mat and measure the incorporated radioactivity using a scintillation counter.

3. Data Analysis:

  • The radioactive counts are proportional to the kinase activity.

  • Calculate the percentage of inhibition for each compound concentration relative to the DMSO control.

  • Plot the percentage of inhibition against the logarithm of the compound concentration.

  • Determine the IC50 value by fitting the data to a sigmoidal dose-response curve.

Visualizing the Experimental Workflow and Signaling Pathway

Diagrams created using the DOT language provide a clear visual representation of complex processes.

experimental_workflow cluster_prep Preparation cluster_reaction Kinase Reaction cluster_detection Detection & Analysis reagents Prepare Reagents (Enzyme, Substrate, Buffer) mix Dispense Master Mix to Plate reagents->mix compound Serial Dilution of this compound add_compound Add Compound/DMSO compound->add_compound mix->add_compound pre_incubate Pre-incubation add_compound->pre_incubate start_reaction Initiate with [γ-³³P]ATP pre_incubate->start_reaction incubate Incubate at 30°C start_reaction->incubate stop_reaction Stop Reaction incubate->stop_reaction spot Spot on Filter Mat stop_reaction->spot wash Wash Filter Mat spot->wash measure Scintillation Counting wash->measure analyze Calculate % Inhibition & IC50 measure->analyze

Caption: Experimental workflow for determining kinase inhibitor potency.

pi4kiii_pathway cluster_membrane Golgi Membrane PI Phosphatidylinositol (PI) PI4P Phosphatidylinositol 4-Phosphate (PI4P) PI->PI4P ATP to ADP Effector Effector Proteins (e.g., OSBP) PI4P->Effector PI4KIIIb PI4KIIIβ PI4KIIIb->PI This compound This compound This compound->PI4KIIIb Inhibition Trafficking Vesicular Trafficking & Viral Replication Effector->Trafficking

Caption: Simplified PI4KIIIβ signaling pathway.

References

Validating the Antiviral Efficacy of BF738735 in Primary Cells: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the antiviral compound BF738735 with other relevant antiviral agents. The data presented is sourced from in vitro studies and is intended to provide a comprehensive overview of its potential as a broad-spectrum antiviral therapeutic.

Executive Summary

This compound is a potent and selective inhibitor of the host cell kinase, phosphatidylinositol 4-kinase III beta (PI4KIIIβ).[1][2][3] By targeting a host factor essential for viral replication, this compound exhibits broad-spectrum activity against a range of enteroviruses and rhinoviruses, which are responsible for a variety of human diseases, from the common cold to more severe conditions like poliomyelitis and viral meningitis.[4][5] This host-targeting mechanism also presents a higher genetic barrier to the development of viral resistance compared to drugs that target viral proteins directly.[4][5] This guide compares the in vitro efficacy of this compound with other notable antiviral compounds: Pleconaril, Rupintrivir, and Enviroxime.

Comparative Antiviral Activity

The antiviral efficacy of this compound and its comparators has been evaluated against various enterovirus strains in cell-based assays. The following tables summarize the 50% effective concentration (EC50) and 50% cytotoxic concentration (CC50) data, providing a quantitative comparison of their potency and therapeutic window.

Table 1: Antiviral Activity (EC50 in µM) Against Various Enteroviruses
CompoundRhinovirus 14 (HRV-14)Coxsackievirus B3 (CVB3)Poliovirus 1 (PV1)Enterovirus 71 (EV71)
This compound 0.004 - 0.071[1][3]0.077[1]0.019[4]0.011[4]
Pleconaril --->100[6]
Rupintrivir 0.02[7]--0.8[2][7]
Enviroxime ---0.15[2]

Note: A lower EC50 value indicates higher antiviral potency.

Table 2: Cytotoxicity (CC50 in µM) and Selectivity Index (SI)
CompoundCell LineCC50 (µM)Selectivity Index (SI = CC50/EC50) vs. HRV-14
This compound Various11 - 65[1][3]High (ranging from ~155 to ~16250)
Pleconaril ---
Rupintrivir ->100>5000
Enviroxime RD Cells>25>167 (vs. EV71)

Note: A higher CC50 value indicates lower cytotoxicity. A higher Selectivity Index indicates a more favorable therapeutic window.

Mechanism of Action: Targeting a Host Factor

This compound's mechanism of action is distinct from many direct-acting antivirals. It inhibits the host cell's PI4KIIIβ enzyme, which plays a crucial role in the replication of many RNA viruses.[4][5][8] Enteroviruses remodel host cell membranes to create replication organelles where viral RNA synthesis occurs. This process is dependent on the production of phosphatidylinositol 4-phosphate (PI4P) by PI4KIIIβ at these sites.[8] The viral protein 3A recruits PI4KIIIβ to the replication organelles, leading to an accumulation of PI4P.[8][9][10] PI4P then serves as a docking site for other viral and host factors necessary for replication.[8] By inhibiting PI4KIIIβ, this compound prevents the formation of these essential PI4P-rich microenvironments, thereby halting viral replication.[1][3]

cluster_host_cell Host Cell cluster_replication_organelle Viral Replication Organelle ER Endoplasmic Reticulum Golgi Golgi Apparatus PI4KIIIβ_inactive PI4KIIIβ (Inactive) PI4KIIIβ_active PI4KIIIβ (Active) PI4P Phosphatidylinositol 4-Phosphate (PI4P) PI4KIIIβ_active->PI4P Catalyzes PI Phosphatidylinositol (PI) PI->PI4KIIIβ_active Substrate Viral_RNA_Replication Viral RNA Replication PI4P->Viral_RNA_Replication Essential for Organelle Function 3A Viral Protein 3A 3A->PI4KIIIβ_active Recruits & Activates This compound This compound This compound->PI4KIIIβ_active Inhibits Virus Enterovirus Virus->3A Infection & Uncoating

Caption: this compound inhibits viral replication by targeting the host kinase PI4KIIIβ.

Experimental Protocols

The following are detailed methodologies for key experiments used to validate the antiviral effect of this compound in primary cells.

Cytopathic Effect (CPE) Reduction Assay

This assay measures the ability of a compound to protect cells from virus-induced cell death.

  • Cell Seeding: Seed primary cells in a 96-well plate at a density that will result in a confluent monolayer on the day of infection.

  • Compound Preparation: Prepare serial dilutions of this compound and control compounds in cell culture medium.

  • Infection: Infect the cell monolayer with the virus at a multiplicity of infection (MOI) that causes complete CPE in 3-5 days.

  • Treatment: After a 1-2 hour adsorption period, remove the virus inoculum and add the media containing the different concentrations of the compounds.

  • Incubation: Incubate the plates at the optimal temperature for the virus until CPE is observed in the virus control wells (no compound).

  • Quantification: Cell viability is quantified using a colorimetric or fluorometric assay (e.g., MTS or CellTiter-Glo). The absorbance or luminescence is read using a plate reader.

  • Data Analysis: The EC50 is calculated by determining the compound concentration that results in a 50% reduction of the virus-induced CPE.

Plaque Reduction Assay

This assay quantifies the reduction in infectious virus particles.

  • Cell Seeding: Seed primary cells in 6-well or 12-well plates to form a confluent monolayer.

  • Virus and Compound Incubation: Pre-incubate a known titer of the virus with serial dilutions of the compounds for 1-2 hours.

  • Infection: Infect the cell monolayers with the virus-compound mixtures.

  • Overlay: After a 1-2 hour adsorption period, remove the inoculum and overlay the cells with a semi-solid medium (e.g., containing agarose or methylcellulose) to restrict virus spread to adjacent cells.

  • Incubation: Incubate the plates until distinct plaques (zones of cell death) are visible.

  • Staining: Fix and stain the cells (e.g., with crystal violet) to visualize and count the plaques.

  • Data Analysis: The number of plaques in the presence of the compound is compared to the number in the absence of the compound to determine the concentration that inhibits plaque formation by 50% (EC50).

Virus Yield Reduction Assay

This assay measures the amount of new infectious virus produced.

  • Cell Seeding and Infection: Seed primary cells and infect with the virus as described in the CPE assay.

  • Treatment: Treat the infected cells with different concentrations of the compounds.

  • Harvest: After one complete viral replication cycle, harvest the cell culture supernatant (and/or cell lysate).

  • Titration: Determine the titer of the infectious virus in the harvested samples by performing a plaque assay or a TCID50 (50% tissue culture infective dose) assay on fresh cell monolayers.

  • Data Analysis: The virus titer in the presence of the compound is compared to the titer in the untreated control to calculate the EC50, the concentration that reduces the virus yield by 50%.

cluster_workflow Antiviral Assay Workflow cluster_assays Assay Type Start Start Seed_Cells Seed Primary Cells (96, 24, or 6-well plates) Start->Seed_Cells Infect_Cells Infect Cells with Virus Seed_Cells->Infect_Cells Add_Compound Add Serial Dilutions of this compound Infect_Cells->Add_Compound Incubate Incubate Add_Compound->Incubate CPE CPE Assay: Measure Cell Viability Incubate->CPE Plaque Plaque Assay: Count Plaques Incubate->Plaque Yield Yield Reduction: Titer Virus Incubate->Yield Analyze Data Analysis (EC50 & CC50 Calculation) CPE->Analyze Plaque->Analyze Yield->Analyze End End Analyze->End

Caption: General workflow for in vitro validation of antiviral compounds.

Conclusion

This compound demonstrates potent, broad-spectrum antiviral activity against a range of enteroviruses in vitro. Its mechanism of targeting a host factor, PI4KIIIβ, offers a promising strategy to combat viral infections while potentially minimizing the development of drug resistance. The comparative data presented in this guide highlights its superior or comparable potency to other antiviral agents. Further studies, particularly in primary cell models that more closely mimic in vivo conditions, are warranted to fully elucidate the therapeutic potential of this compound.

References

Comparative Analysis of the Therapeutic Index of PI4KIIIβ Inhibitors: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Phosphatidylinositol 4-kinase III beta (PI4KIIIβ) is a lipid kinase that plays a crucial role in cellular processes by catalyzing the production of phosphatidylinositol 4-phosphate (PI4P).[1][2] This molecule is essential for the structural integrity and function of the Golgi apparatus and is a key precursor for other important signaling lipids.[1][3][4] Consequently, PI4KIIIβ is deeply involved in intracellular membrane trafficking. Its function is hijacked by a range of positive-sense RNA viruses, such as rhinoviruses, enteroviruses, and hepatitis C virus (HCV), which require elevated levels of PI4P to build their replication organelles.[2][4][5][6] Furthermore, aberrant PI4KIIIβ signaling has been linked to the progression of certain cancers through its influence on pathways like the PI3K/Akt axis, which governs cell growth and survival.[2][7][8]

This central role in both viral replication and cancer pathophysiology has made PI4KIIIβ a compelling target for therapeutic intervention. The development of potent and selective inhibitors is a key focus of research. A critical parameter for evaluating the potential of these inhibitors is the therapeutic index (TI) , also referred to as the selectivity index (SI). The TI is a quantitative measure of a drug's safety, typically defined as the ratio of the concentration at which it induces cellular toxicity to the concentration at which it provides the desired therapeutic effect.[9] A high therapeutic index is paramount, indicating that a compound can achieve maximum efficacy with minimal toxicity to host cells.[9]

This guide provides a comparative analysis of the therapeutic index of various PI4KIIIβ inhibitors, supported by experimental data and detailed methodologies to aid researchers in drug development.

Data Presentation: Quantitative Comparison of PI4KIIIβ Inhibitors

The following table summarizes the in vitro performance of several PI4KIIIβ inhibitors, focusing on their potency (IC50 or EC50), cytotoxicity (CC50), and the resulting therapeutic index (Selectivity Index).

InhibitorTarget(s)IC50/EC50 (µM)CC50 (µM)Selectivity Index (SI = CC50 / EC50)Assay System
Compound 7f PI4KIIIβ (selective over PI4KIIIα)0.016 (IC50, enzyme) 0.008 (EC50, hRV-B14)~37.1≥4638Kinase assay; Human Rhinovirus B14 in cell culture
Compound 7e PI4KIIIβ0.008 (EC50, hRV-B14)6.1~762Human Rhinovirus B14 in cell culture
PIK-93 PI4KIIIβ, PI3Kα, PI3Kγ0.019 (IC50, PI4KIIIβ)32 (derivative)Not directly comparable (low selectivity)Kinase assay; HCV (derivative data)
UCB9608 PI4KIIIβ (selective)0.011 (IC50, enzyme)Not ReportedNot ReportedKinase assay
PI4KIIIbeta-IN-10 PI4KIIIβ (potent)0.0036 (IC50, enzyme)Not ReportedNot ReportedKinase assay
BF738735 PI4KIIIβ0.0057 (IC50, enzyme)Not ReportedNot ReportedKinase assay
PI4KIII beta inhibitor 5 PI4KIIIβ0.019 (IC50, enzyme)Not ReportedNot ReportedKinase assay; H446 SCLC xenograft model
LASSBio-1799 PI4KIIIβ3.66 (IC50, enzyme)Not ReportedNot ReportedKinase assay
LASSBio-1814 PI4KIIIβ6.09 (IC50, enzyme)Not ReportedNot ReportedKinase assay

Data compiled from multiple sources.[4][5][8][10][11][12]

Experimental Protocols

The determination of the therapeutic index relies on a series of standardized in vitro assays. The methodologies below represent common approaches in the field.

Kinase Inhibition Assay (Determination of IC50)

The half-maximal inhibitory concentration (IC50) measures the potency of a compound in inhibiting the enzymatic activity of PI4KIIIβ.

  • Principle: To quantify the amount of ATP consumed by the kinase, which is converted to ADP. The amount of ADP produced is directly proportional to the kinase activity.

  • Methodology (e.g., ADP-Glo™ Kinase Assay):

    • Reaction Setup: The PI4KIIIβ enzyme is incubated with its substrate (phosphatidylinositol) and ATP in a multi-well plate format. Test inhibitors are added in a series of increasing concentrations.

    • Kinase Reaction: The reaction is allowed to proceed for a defined period at a controlled temperature (e.g., 37°C).

    • ADP Detection: After the kinase reaction, ADP-Glo™ Reagent is added to terminate the reaction and deplete the remaining ATP. A second reagent, the Kinase Detection Reagent, is then added to convert ADP to ATP and introduce luciferase/luciferin to produce a luminescent signal.

    • Data Analysis: The luminescence is measured using a plate reader. The signal is inversely correlated with the inhibitor's potency. The IC50 value is calculated by fitting the concentration-response data to a sigmoidal dose-response curve.[12]

Cytotoxicity Assay (Determination of CC50)

The half-maximal cytotoxic concentration (CC50) assesses the concentration of a compound that causes the death of 50% of host cells. This is a critical measure of the compound's toxicity.

  • Principle: To measure the viability of cells after exposure to the inhibitor.

  • Methodology (e.g., CCK-8 Assay):

    • Cell Plating: A specific type of human cell line (e.g., HeLa, Vero) is seeded into a 96-well plate and allowed to adhere overnight.

    • Compound Treatment: The cells are treated with a range of concentrations of the PI4KIIIβ inhibitor for a specified duration (e.g., 24 to 48 hours).[13]

    • Viability Assessment: A cell viability reagent, such as the Cell Counting Kit-8 (CCK-8), is added to each well. This reagent contains a WST-8 tetrazolium salt, which is reduced by cellular dehydrogenases in viable cells to a yellow-colored formazan dye.

    • Data Analysis: The absorbance of the formazan product is measured using a microplate reader. The absorbance is directly proportional to the number of living cells. The CC50 value is determined by plotting cell viability against the inhibitor concentration and fitting the data to a dose-response curve.[9][13]

Antiviral Activity Assay (Determination of EC50)

The half-maximal effective concentration (EC50) is the concentration of a drug that inhibits a specific biological function, such as viral replication, by 50%.

  • Principle: To quantify the reduction in viral replication in the presence of the inhibitor.

  • Methodology (e.g., Plaque Reduction Assay):

    • Cell Infection: A monolayer of susceptible host cells is infected with a known amount of virus.

    • Inhibitor Treatment: After a brief adsorption period, the viral inoculum is removed, and the cells are overlaid with a semi-solid medium (e.g., agarose) containing various concentrations of the test inhibitor.

    • Incubation: The plates are incubated for several days to allow for the formation of plaques—localized areas of cell death caused by viral replication.

    • Plaque Visualization and Counting: The cells are fixed and stained (e.g., with crystal violet), making the plaques visible. The number of plaques in treated wells is counted and compared to the number in untreated control wells.

    • Data Analysis: The EC50 is the concentration of the inhibitor that reduces the number of plaques by 50%.[5][9]

Visualizations: Pathways and Workflows

PI4KIIIβ Signaling Pathway

The following diagram illustrates the central role of PI4KIIIβ in the phosphoinositide signaling cascade. It converts PI to PI4P, a precursor for PI(4,5)P2, which is a key substrate for the PI3K/Akt pathway that promotes cell survival. Viruses often co-opt the PI4P-rich membranes for their replication.

PI4KIIIb_Signaling_Pathway cluster_membrane Cell Membrane / Golgi cluster_cytosol Cytosol PI PI PI4P PI4P PI->PI4P ATP->ADP PI4KIIIβ PIP2 PI(4,5)P2 PI4P->PIP2 Kinase Akt_Pathway Akt Pathway PIP2->Akt_Pathway PI3K PI4KIIIb PI4KIIIβ PI3K PI3K Cell Survival Cell Survival Akt_Pathway->Cell Survival Virus RNA Virus Virus->PI4P Hijacks for Replication Inhibitor PI4KIIIβ Inhibitor Inhibitor->PI4KIIIb Inhibition

Caption: PI4KIIIβ phosphorylates PI to PI4P, influencing the PI3K/Akt pathway and viral replication.

Experimental Workflow for Therapeutic Index Determination

This diagram outlines the parallel experimental procedures required to determine the key parameters (IC50, CC50, EC50) that are used to calculate the therapeutic index.

Therapeutic_Index_Workflow cluster_potency Potency Assay cluster_toxicity Toxicity Assay cluster_efficacy Efficacy Assay (Antiviral) A1 Enzyme + Substrate + ATP + Inhibitor Concentrations A2 Measure ADP Production (e.g., ADP-Glo) A1->A2 A3 Calculate IC50 A2->A3 B1 Host Cells + Inhibitor Concentrations B2 Measure Cell Viability (e.g., CCK-8) B1->B2 B3 Calculate CC50 B2->B3 Result Therapeutic Index (TI) TI = CC50 / EC50 B3->Result C1 Host Cells + Virus + Inhibitor Concentrations C2 Measure Viral Replication (e.g., Plaque Assay) C1->C2 C3 Calculate EC50 C2->C3 C3->Result

Caption: Workflow illustrating the parallel assays used to determine CC50 and EC50 for TI calculation.

Objective Comparison and Analysis

The development of PI4KIIIβ inhibitors has moved from less selective compounds to highly potent and specific molecules.

  • Early Inhibitors (e.g., PIK-93): While potent against PI4KIIIβ (IC50 = 19 nM), PIK-93 demonstrated significant cross-reactivity with Class I PI3-kinases.[4][10] This lack of selectivity is a major drawback, as inhibiting the crucial PI3K/Akt pathway can lead to off-target effects and cellular toxicity, complicating its therapeutic application. Derivatives of this compound class showed high toxicity (CC50 ~32 µM), underscoring the challenge of separating efficacy from toxicity.[5]

  • Highly Selective Inhibitors (e.g., Compound 7f): More recent drug discovery efforts have yielded inhibitors with remarkable selectivity and an impressive therapeutic index. Compound 7f, for instance, is highly selective for PI4KIIIβ (IC50 = 16 nM) over the PI4KIIIα isoform (>10,000 nM).[5] This specificity translates into a very high selectivity index (≥4638 against human rhinovirus) and low cytotoxicity (CC50 ~37.1 µM).[5] This indicates a wide therapeutic window where the inhibitor can effectively block viral replication at concentrations far below those that harm host cells.

  • Potency vs. Toxicity (Compound 7e vs. 7f): A direct comparison between compounds 7e and 7f highlights the importance of the therapeutic index. Both exhibit nearly identical antiviral potency (EC50 ~0.008 µM).[5] However, compound 7e is significantly more toxic (CC50 = 6.1 µM) than 7f.[5] This results in a much lower, though still respectable, selectivity index for 7e (~762). This comparison demonstrates that potency alone is not a sufficient metric for a drug candidate; a favorable safety profile, as captured by the TI, is equally critical.

  • New Potent Scaffolds: A variety of new chemical scaffolds are being explored, leading to inhibitors like PI4KIIIbeta-IN-10 and this compound with IC50 values in the low single-digit nanomolar range.[11] While cytotoxicity data for these compounds are not widely published, their high potency represents a promising foundation for developing future therapeutics with wide therapeutic windows.

Conclusion

The comparative analysis of PI4KIIIβ inhibitors clearly demonstrates the progress in the field toward developing agents with a high therapeutic index. The journey from multi-kinase inhibitors like PIK-93 to highly selective compounds such as Compound 7f showcases the success of structure-based drug design in achieving both high potency and low cytotoxicity. For researchers in drug development, the key takeaway is the critical importance of evaluating the therapeutic index early and consistently. An ideal PI4KIIIβ inhibitor must not only potently inhibit the enzyme but also exhibit a wide margin of safety to be a viable candidate for treating viral diseases or cancer. Future research should continue to focus on optimizing selectivity and further characterizing the in vivo safety and efficacy profiles of these promising compounds.

References

Safety Operating Guide

Safeguarding Research: Proper Disposal and Handling of BF738735

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and drug development professionals utilizing the potent and selective PI4KIIIβ inhibitor, BF738735, adherence to rigorous safety and disposal protocols is paramount. This document provides essential, immediate safety and logistical information, including operational and disposal plans, to ensure the safe handling and disposition of this compound, thereby fostering a secure and efficient research environment.

Essential Safety and Handling at a Glance

Immediate and proper handling of this compound is critical to maintaining a safe laboratory environment. The following table summarizes key safety and handling information.

ParameterInformationSource
CAS Number 1436383-95-7[1]
Appearance Solid powder, light gray in color.[2]
Storage (Powder) Short term (days to weeks) at 0-4°C; Long term (months to years) at -20°C. Store in a dry, dark place.[1]
Storage (In Solution) Stock solutions in DMSO can be stored at -20°C for up to 3 months. Following reconstitution, it is recommended to aliquot and freeze.[2][3]
Solubility Soluble in DMSO (up to 125 mg/mL). Sonication is recommended to aid dissolution.[4]
Toxicity Standard handling procedures are advised. While detailed toxicity data is limited in the provided results, its potent biological activity necessitates careful handling.[3]
Personal Protective Equipment (PPE) Wear appropriate protective clothing, gloves, and eye/face protection. Avoid breathing dust.[5]

Proper Disposal Procedures

The disposal of this compound and its containers must be conducted in accordance with all applicable local, state, and federal regulations. As a standard practice for chemical waste, consider the following steps. Note: This is a general guideline. Always consult the official Safety Data Sheet (SDS) for this compound from your supplier for specific disposal instructions.

Step 1: Waste Identification and Segregation

  • Solid Waste: Unused or expired this compound powder should be collected in a clearly labeled, sealed container for chemical waste.

  • Liquid Waste: Solutions containing this compound, such as unused cell culture media or stock solutions, should be collected in a designated, leak-proof container for liquid chemical waste. Do not mix with other incompatible waste streams.

  • Contaminated Materials: Personal protective equipment (gloves, lab coats), disposable labware (pipette tips, tubes), and any materials that have come into contact with this compound should be collected in a designated hazardous waste container.

Step 2: Waste Collection and Storage

  • All waste containers must be clearly labeled with the chemical name ("this compound") and associated hazards.

  • Store waste containers in a designated, well-ventilated, and secure area, away from incompatible materials, until they can be collected for disposal.

Step 3: Professional Disposal

  • Arrange for the collection and disposal of all this compound waste through a licensed hazardous waste disposal company.

  • Provide the disposal company with a copy of the Safety Data Sheet for this compound to ensure proper handling and disposal methods are employed.

Experimental Protocols

This compound is a potent inhibitor of phosphatidylinositol 4-kinase III beta (PI4KIIIβ) and has demonstrated broad-spectrum antiviral activity.[4][6] Below are summarized methodologies for key experiments involving this compound.

In Vitro PI4KIIIβ Inhibition Assay

This assay determines the half-maximal inhibitory concentration (IC50) of this compound against its primary target, PI4KIIIβ.

Methodology:

  • Recombinant PI4KIIIβ enzyme and its substrate, phosphatidylinositol (PI), are prepared in a reaction buffer.

  • This compound is serially diluted and added to the enzyme-substrate mixture.

  • The enzymatic reaction is initiated by the addition of ATP.

  • The reaction is allowed to proceed for a set time at a controlled temperature.

  • The reaction is then stopped.

  • The amount of product generated (phosphorylated PI) is quantified, often using methods like scintillation counting or luminescence-based assays.

  • The IC50 value is calculated by plotting the percent inhibition against the log of the inhibitor concentration.

Antiviral Activity Assay (EC50 Determination)

This experiment measures the concentration of this compound required to inhibit viral replication by 50% (Effective Concentration, EC50).

Methodology:

  • Host cells susceptible to the virus of interest are seeded in multi-well plates and incubated until a confluent monolayer is formed.

  • The cells are then infected with the virus at a known multiplicity of infection (MOI).

  • Following viral adsorption, the inoculum is removed, and the cells are washed.

  • Fresh medium containing serial dilutions of this compound is added to the wells.

  • The plates are incubated for a period that allows for multiple rounds of viral replication.

  • The extent of viral replication is quantified using various methods, such as:

    • Cytopathic Effect (CPE) Assay: Visual assessment of virus-induced cell death.

    • Plaque Reduction Assay: Counting the number of viral plaques formed.

    • Reporter Gene Assay: Measuring the expression of a reporter gene (e.g., luciferase) incorporated into the viral genome.

  • The EC50 value is determined by plotting the percentage of viral inhibition against the log of the compound concentration.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the mechanism of action of this compound and a typical experimental workflow for assessing its antiviral properties.

BF738735_Mechanism_of_Action cluster_membrane Cell Membrane PI PI PI4KIIIb PI4KIIIβ PI->PI4KIIIb Substrate PI4P PI4P PI4KIIIb->PI4P Catalyzes This compound This compound This compound->PI4KIIIb Inhibits ViralReplication Viral Replication (e.g., Enteroviruses) PI4P->ViralReplication Essential Host Factor

Caption: Mechanism of action of this compound.

Antiviral_Assay_Workflow A 1. Seed Host Cells B 2. Infect Cells with Virus A->B C 3. Treat with Serial Dilutions of this compound B->C D 4. Incubate C->D E 5. Quantify Viral Replication D->E F 6. Determine EC50 Value E->F

Caption: Experimental workflow for antiviral EC50 determination.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.